Leu-Enkephalin
Description
What is Leucine Enkephalin?
Leucine Enkephalin, a pentapeptide, is a standard component in central and peripheral tissues.
Leucine Enkephalin is an amino acid with the sequence Tyr-Gly–Gly–Phe-Leu. It can be found in many brains, including humans. Leucine Enkephalin is an endogenous opioid neurotransmitter/neuromodulator localized in brain parallels and d receptors.
Leucine Enkephalin is a naturally occurring peptide with potent painkilling effects and is released by neurons in the central nervous system and cells in the adrenal medulla.
Endogenous ligands are enkephalins because they are internally derived and bind with the body's opioid receptors. Two forms of enkephalin were discovered in 1975. One contains leucine ("leu"), and one contains methionine ("met"). Both forms of enkephalin are the result of the proenkephalin genes.
Effects on stress for Leucine Enkephalin
Leucine Enkephalin, also known as a neuropeptide, is an essential signaling molecule for the brain.
Enkephalins can be found in high levels in the brain and cells of the adrenal medulla.
Norepinephrine is released in response to pain. This hormone is also activated during the fight-or-flight response.
This polypeptide has been linked to brain function during stressful responses, particularly in the prefrontal cortex and hippocampus regions. Several Met-enkephalin analogs showed increased activity in the hippocampus during a stress response. However, Leu-enkephalin and somatostatins both had decreased stress-related activity.
Leucine Enkephalin receptor
Leucine Enkephalin and the delta opioid receptors are mu opioid receptors. Opioid receptors can be described as a group of G protein-coupled receptors that accept other opioids as ligands. Other endogenous opioids include dynorphins that bind to kappa and endorphins which bind to mu receptors, endorphins that bind to mu receptors, endomorphins, and nociceptin/orphanin Q. The opioid receptors are approximately 40% identical to the somatostatin receptors.
Uses of Enkephalin receptor
Endogenous opioids are also known as the Enkephalin receptor. These substances are powerful in painkilling. Beta-endorphin is released quickly in response to stress. This causes animals to experience no pain after severe trauma. Long-distance animals may also experience euphoria due to the release of endorphins or enkephalin.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905127 | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58822-25-6, 59141-40-1, 14-18-6 | |
| Record name | Enkephalin, leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCINE ENKEPHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Leu-Enkephalin: A Technical Guide
Foreword
The mid-1970s marked a pivotal moment in neuroscience with the discovery of the body's own morphine-like substances, the enkephalins. This discovery not only solved the long-standing mystery of why opioid receptors exist in the brain but also opened up new avenues for pain research and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Leu-enkephalin, one of the first endogenous opioid peptides to be identified. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental methodologies, presents key quantitative data, and illustrates the intricate signaling pathways that underpin the function of this remarkable neuropeptide.
The Dawn of Endogenous Opioids: The Discovery of this compound
In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen, Scotland, provided the definitive answer.[1] Through a series of meticulous experiments, they isolated and characterized two pentapeptides from pig brain extracts that exhibited potent opiate-like activity.[2] They named these compounds "enkephalins," meaning "in the head." The two peptides were identified as Met-enkephalin and this compound, distinguished by their terminal amino acid.[2]
The amino acid sequence of this compound was determined to be Tyr-Gly-Gly-Phe-Leu .[2] This discovery was a landmark achievement, demonstrating for the first time that the body possesses its own intrinsic system for modulating pain and emotion, analogous to the effects of exogenous opiates.
Experimental Protocols: Unraveling the Enkephalin Puzzle
The isolation and characterization of this compound was a technical tour de force, relying on a combination of classic pharmacology and emerging biochemical techniques. The following sections detail the key experimental protocols employed in the seminal research.
Bioassays for Opiate Activity
The primary screening tool used to detect and quantify the opiate-like activity of brain extracts was the use of isolated smooth muscle preparations, specifically the guinea pig ileum and the mouse vas deferens.[3] These tissues are richly innervated and contain opioid receptors that, when activated, inhibit neurotransmitter release and reduce muscle contraction.
2.1.1. Guinea Pig Ileum Bioassay
The guinea pig ileum preparation is a classic pharmacological tool for studying the effects of opioids. The principle of this assay is that opioids inhibit the electrically-induced contractions of the ileum by presynaptically inhibiting the release of acetylcholine.
-
Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Experimental Setup: One end of the ileum segment is attached to a fixed point, and the other is connected to an isotonic transducer to record muscle contractions on a kymograph or a more modern data acquisition system. The tissue is subjected to electrical field stimulation to elicit regular twitch contractions.
-
Assay Procedure: Aliquots of the brain extract or standard opioid agonists are added to the organ bath. The inhibitory effect is quantified by the reduction in the amplitude of the electrically-induced contractions. The specificity of the opioid effect is confirmed by its reversal with the opioid antagonist, naloxone.
2.1.2. Mouse Vas Deferens Bioassay
Similar to the guinea pig ileum, the mouse vas deferens is a smooth muscle preparation that is highly sensitive to the inhibitory effects of opioids, particularly those acting on δ-opioid receptors.
-
Tissue Preparation: The vasa deferentia are dissected from a mouse and mounted in an organ bath under similar conditions as the guinea pig ileum.
-
Experimental Setup and Procedure: The experimental setup and procedure are analogous to the guinea pig ileum bioassay. The tissue is electrically stimulated to induce contractions, and the inhibitory effects of enkephalins or other opioids are measured. Leucine-enkephalin was found to be more potent in the mouse vas deferens than in the guinea pig ileum, providing an early indication of its receptor selectivity.
Isolation and Purification of this compound
The initial isolation of this compound from brain tissue was a multi-step process designed to purify the small peptide from a complex mixture of other molecules.
-
Tissue Extraction: Pig brains were homogenized in an acidic solution (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and extract the peptides.
-
Adsorption Chromatography: The acidic extract was then passed through a column containing Amberlite XAD-2 resin. This non-polar resin binds the enkephalins and other small organic molecules, while salts and other polar compounds are washed away.
-
Elution and Further Purification: The enkephalins were eluted from the resin with methanol. Subsequent purification steps involved techniques such as paper chromatography and electrophoresis to separate Met-enkephalin and this compound from each other and from other contaminating peptides.
Sequencing of this compound
The determination of the amino acid sequence of this compound was a critical step in its characterization. This was achieved using a combination of the Dansyl-Edman degradation method and mass spectrometry.
-
Dansyl-Edman Degradation: This chemical method sequentially removes amino acids from the N-terminus of the peptide, which are then identified by chromatography.
-
Mass Spectrometry: This technique provides a highly accurate measurement of the mass-to-charge ratio of the peptide and its fragments, allowing for the determination of its amino acid sequence.
The combination of these techniques unequivocally established the primary structure of this compound as Tyr-Gly-Gly-Phe-Leu.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the biological activity and distribution of this compound.
Table 1: Opioid Receptor Binding Affinity of this compound
| Opioid Receptor Subtype | Binding Affinity (Ki, nM) |
| δ (Delta) | 1.26 |
| μ (Mu) | 1.7 |
| κ (Kappa) | No significant interaction |
Data from. Ki values represent the concentration of this compound required to occupy 50% of the receptors.
Table 2: Regional Distribution of this compound in the Human Brain
| Brain Region | Concentration (pmol/g wet weight) |
| Pituitary | 76 - 650 |
| Infundibular Stalk | 76 - 650 |
| Globus Pallidus | 76 - 650 |
| Putamen | 76 - 650 |
| Substantia Nigra | 76 - 650 |
| Amygdala | 76 - 650 |
| Head of Caudate | 76 - 650 |
| Hypothalamus | 76 - 650 |
| Frontal Cortex | 23 - 49 |
| Cerebellum | 23 - 49 |
Data from.
Signaling Pathways of this compound
This compound exerts its physiological effects by binding to and activating δ-opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity.
G-Protein Coupling and Downstream Effectors
Upon binding of this compound, the δ-opioid receptor undergoes a conformational change that allows it to couple to inhibitory G-proteins of the Gi/Go family. This coupling leads to the dissociation of the G-protein into its α and βγ subunits, which then go on to modulate the activity of various downstream effector molecules.
4.1.1. Inhibition of Adenylyl Cyclase
The Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins.
4.1.2. Modulation of Ion Channels
The Gβγ subunit plays a crucial role in modulating the activity of ion channels.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit directly binds to and inhibits the opening of voltage-gated calcium channels (N-type and L-type). This reduces the influx of calcium into the presynaptic terminal, which is a critical step for the release of neurotransmitters.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other physiological effects of this compound.
Experimental Workflow: From Brain to Peptide
The discovery of this compound followed a logical and systematic experimental workflow, as depicted in the diagram below.
Conclusion and Future Directions
The discovery of this compound was a seminal event in neuroscience that fundamentally changed our understanding of pain, addiction, and emotion. The pioneering work of Hughes and Kosterlitz not only identified a new class of neurotransmitters but also laid the groundwork for decades of research into the endogenous opioid system. The experimental protocols they developed, particularly the use of bioassays, remain relevant today.
The detailed understanding of the signaling pathways of this compound continues to inform the development of novel analgesic drugs with improved side-effect profiles. By targeting specific components of the δ-opioid receptor signaling cascade, it may be possible to harness the pain-relieving properties of the endogenous opioid system while minimizing the adverse effects associated with traditional opioid medications. The legacy of this compound is a testament to the power of fundamental scientific inquiry to drive innovation in medicine.
References
- 1. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Chemical Properties of Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-enkephalin is an endogenous opioid pentapeptide that plays a crucial role in nociception, mood regulation, and autonomic functions. As a naturally occurring ligand for opioid receptors in the central nervous system, it has been the subject of extensive research to understand its physiological roles and to guide the development of novel analgesic drugs with improved side-effect profiles. This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its primary signaling pathway.
Structure and Chemical Properties
This compound is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2] It is one of the two primary forms of enkephalins, the other being Met-enkephalin. The N-terminal tyrosine residue is considered essential for its opioid activity, analogous to the 3-hydroxyl group on morphine.[1][2] this compound is derived from the precursor protein proenkephalin.[3]
Quantitative Data Summary
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C28H37N5O7 | |
| Molecular Weight | 555.62 g/mol | |
| 555.27 g/mol | ||
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu (YGGFL) | |
| Isoelectric Point (pI) | ~6.81 | |
| Solubility | Soluble to 1 mg/ml in water | |
| Soluble in DMSO (116.67 mg/mL) and H2O (100 mg/mL) with sonication | ||
| Soluble in ethanol, DMSO, and dimethyl formamide (~25 mg/ml) | ||
| Soluble in PBS (pH 7.2) at approximately 10 mg/ml | ||
| Receptor Binding Affinity (Ki) | ||
| δ-opioid receptor (DOR) | 1.26 nM | |
| 4.0 nM | ||
| 18.9 nM | ||
| μ-opioid receptor (MOR) | 1.7 nM | |
| 3.4 nM | ||
| κ-opioid receptor (KOR) | >1,000 nM |
Biological Activity and Signaling Pathway
This compound primarily functions as an agonist at the δ-opioid and μ-opioid receptors, with a significantly greater preference for the former. It has little to no affinity for the κ-opioid receptor. Upon binding to these G-protein coupled receptors (GPCRs), this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates neuronal excitability and produces the analgesic and other physiological effects associated with opioid receptor activation.
Caption: this compound signaling pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for Phe, Gly, Gly, Tyr in sequence):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Crude this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a small volume of Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (>95%).
-
Lyophilization: Freeze the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for a specific opioid receptor (e.g., μ-opioid receptor).
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)
-
Radioligand with high affinity for the receptor (e.g., [3H]DAMGO for μ-opioid receptor)
-
Unlabeled this compound (test ligand)
-
Non-specific binding control (e.g., Naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine
-
96-well plates
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of Naloxone (e.g., 10 µM).
-
Competitive Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound.
-
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the core structural and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and biological characterization. The provided data and methodologies serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the endogenous opioid system and designing novel therapeutic agents. The visualization of the signaling pathway and experimental workflow further aids in the conceptual understanding of this compound's function and the processes involved in its study.
References
A Technical Guide to Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide neurotransmitter that plays a crucial role in the modulation of pain, emotional states, and various physiological processes. As a ligand for opioid receptors, its study provides valuable insights into the development of novel analgesics and therapeutic agents with improved side-effect profiles. This technical guide provides an in-depth overview of the core biochemical and physiological aspects of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.
Introduction
Discovered in 1975, this compound is a member of the enkephalin family of endogenous opioid peptides.[1] It is derived from the precursor protein proenkephalin, which also yields multiple copies of Met-enkephalin.[1] this compound can also be generated from a distinct precursor, prodynorphin.[2][3] Its amino acid sequence, Tyr-Gly-Gly-Phe-Leu, is critical for its biological activity, with the N-terminal tyrosine residue being essential for binding to opioid receptors.[4] This peptide is widely distributed throughout the central and peripheral nervous systems, highlighting its diverse physiological functions.
Biochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu | |
| Molecular Formula | C28H37N5O7 | |
| Molar Mass | 555.62 g/mol | |
| CAS Number | 58822-25-6 |
Physiological Roles and Therapeutic Potential
This compound is involved in a wide array of physiological processes, primarily through its interaction with opioid receptors. Its main functions include:
-
Analgesia: By acting on opioid receptors in the brain and spinal cord, this compound can dampen the perception of pain.
-
Stress Response Regulation: It plays a role in modulating the body's response to stress.
-
Gastrointestinal Motility: Enkephalins can slow down gastrointestinal movement.
-
Mood and Emotion: Through its actions in the limbic system, it can influence emotional states.
The therapeutic potential of this compound and its analogs is a significant area of research, particularly in the development of analgesics with reduced side effects compared to traditional opioids. However, the native peptide has a very short half-life in vivo due to rapid degradation by peptidases, which limits its clinical utility. Research efforts are focused on developing more stable analogs with improved pharmacokinetic profiles.
Receptor Interactions and Signaling Pathways
This compound primarily exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). It displays a higher affinity for the δ-opioid receptor (DOR) and a moderate affinity for the μ-opioid receptor (MOR), with little to no activity at the κ-opioid receptor (KOR).
Upon binding to MOR or DOR, this compound initiates a cascade of intracellular signaling events. The activated G-protein (typically of the Gi/o family) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.
In addition to G-protein signaling, agonist binding can also trigger the recruitment of β-arrestin proteins to the receptor. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of investigation for developing drugs with more specific effects.
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Quantitative Data
Receptor Binding Affinities
The binding affinity of this compound and its analogs to opioid receptors is a critical determinant of their potency and selectivity. This is typically quantified using Ki or IC50 values from radioligand binding assays.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| This compound | δ-Opioid Receptor | 1.26 | - | |
| μ-Opioid Receptor | 1.7 | - | ||
| [Phe(p-NH2)4]DTLET | δ-Opioid Receptor | - | 39 |
Functional Activity
The functional activity of this compound is assessed by measuring its ability to elicit a biological response, such as G-protein activation or β-arrestin recruitment. This is often expressed as an EC50 value.
| Assay | Receptor | EC50 (nM) | Reference |
| β-Arrestin 2 Recruitment | δ-Opioid Receptor | 8.9 | |
| μ-Opioid Receptor | 977 |
Pharmacokinetic Parameters
The in vivo efficacy of this compound is limited by its poor pharmacokinetic profile. Analogs have been developed to improve stability and bioavailability.
| Compound | Half-life (t1/2) in rat plasma | Reference |
| This compound | < 20 min | |
| 3-Fluoro derivative of this compound | 82.3 min | |
| KK-103 (N-pivaloyl analog) | 37 hours |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Solid-phase synthesis of this compound.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU/HOBt or DIC/Oxyma, and a base such as DIPEA
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Gly, Tyr(tBu)).
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting group from tyrosine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Nonspecific binding control (e.g., high concentration of naloxone)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from cells overexpressing the target opioid receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. For total binding, add buffer instead of competitor. For nonspecific binding, add a saturating concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to forskolin stimulation.
Materials:
-
Cells expressing the Gi-coupled opioid receptor of interest
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.
β-Arrestin Recruitment Assay
This protocol describes a common method to measure the recruitment of β-arrestin to an activated opioid receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
Materials:
-
Cells co-expressing the opioid receptor fused to a donor/enzyme fragment and β-arrestin fused to an acceptor/complementary enzyme fragment.
-
This compound
-
Assay-specific substrate/reagents
-
Luminometer or plate reader capable of detecting the specific signal.
Procedure:
-
Cell Seeding: Seed the engineered cells in an appropriate assay plate.
-
Agonist Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specified time to allow for β-arrestin recruitment.
-
Signal Detection: Add the substrate and measure the resulting luminescence or BRET signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a classic method to evaluate the central analgesic effects of compounds in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Experimental animals (mice or rats)
-
This compound or its analog for injection
-
Vehicle control
-
Timer
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and handling.
-
Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound (or analog) or vehicle to the animals via the desired route (e.g., intracerebroventricular, intravenous).
-
Post-Treatment Latency: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
This compound remains a cornerstone for research into the endogenous opioid system. Its well-defined structure and pharmacology provide a valuable tool for understanding the molecular mechanisms of pain and for the rational design of novel therapeutics. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development to further explore the multifaceted roles of this important neuropeptide.
References
- 1. GPCR β-Arrestin Product Solutions [discoverx.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Synthesis and Precursors of Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous synthesis of Leu-enkephalin, an essential opioid peptide with significant implications for pain modulation and neurotransmission. This document details the molecular precursors, enzymatic processing, and regulatory pathways involved in its biosynthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Introduction to this compound
This compound is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is an endogenous opioid peptide that plays a crucial role as a neurotransmitter, primarily in the modulation of pain perception.[1] this compound exerts its effects by binding to opioid receptors, predominantly the delta-opioid receptor, and to a lesser extent, the mu-opioid receptor. Its synthesis is a complex, multi-step process involving a large precursor protein and a series of enzymatic cleavages.
The Proenkephalin Precursor
The primary precursor for this compound is proenkephalin (PENK), a polypeptide encoded by the PENK gene.[1][2][3] The human proenkephalin gene is located on chromosome 8 and consists of four exons. The main exon, exon IV, contains the sequences for all the biologically active opioid peptides derived from this precursor. Each molecule of proenkephalin contains one copy of the this compound sequence and six copies of the Met-enkephalin sequence.
Table 1: Opioid Peptides Derived from Human Proenkephalin
| Peptide | Sequence | Copy Number per Proenkephalin Molecule |
| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 6 |
| This compound | Tyr-Gly-Gly-Phe-Leu | 1 |
| Met-enkephalin-Arg-Phe | Tyr-Gly-Gly-Phe-Met-Arg-Phe | 1 |
| Met-enkephalin-Arg-Gly-Leu | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | 1 |
Enzymatic Processing of Proenkephalin
The liberation of this compound from the proenkephalin precursor is a highly regulated process that occurs within the secretory pathway of neurons and neuroendocrine cells. It involves the sequential action of several proteases.
Initial Endoproteolytic Cleavage
The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences. This cleavage is primarily carried out by two families of enzymes: the prohormone convertases (PCs) and the cysteine protease cathepsin L.
-
Prohormone Convertases (PC1/3 and PC2): These serine proteases are key enzymes in the processing of many prohormones and neuropeptide precursors. PC1/3 and PC2 exhibit different cleavage specificities. PC2 is considered the principal enzyme for generating smaller, active opioid peptides from proenkephalin. Both enzymes cleave at various Lys-Arg and Lys-Lys sites. PC2 can also efficiently cleave at Arg-Arg-Val and Lys-Lys-Met sites that are not cleaved by PC1/3.
-
Cathepsin L: This cysteine protease, found in secretory vesicles, also plays a significant role in proenkephalin processing. Unlike PCs, which typically cleave on the C-terminal side of paired basic residues, cathepsin L can cleave between the two basic residues or at the N-terminal side.
The processing of proenkephalin is a phased process, with initial cleavages occurring before the trans-Golgi network, followed by a second phase of processing in an acidic environment within or distal to the trans-Golgi network. The entire processing of proenkephalin to its final products is typically completed within two hours of its synthesis.
Exopeptidase Trimming
Following the initial endoproteolytic cleavage, the resulting intermediate peptides contain C-terminal basic residue extensions. These basic amino acids are subsequently removed by the action of Carboxypeptidase E (CPE) , also known as enkephalin convertase. CPE is a carboxypeptidase B-like exopeptidase that specifically cleaves C-terminal lysine or arginine residues, yielding the mature, biologically active this compound.
Table 2: Key Enzymes in this compound Synthesis
| Enzyme | Family | Location | Primary Function in this compound Synthesis |
| Prohormone Convertase 1/3 (PC1/3) | Serine Protease | Secretory Vesicles | Initial endoproteolytic cleavage of proenkephalin at paired basic residues. |
| Prohormone Convertase 2 (PC2) | Serine Protease | Secretory Vesicles | Major enzyme for the generation of smaller, active opioid peptides from proenkephalin. |
| Cathepsin L | Cysteine Protease | Secretory Vesicles | Endoproteolytic cleavage of proenkephalin, often between or at the N-terminus of paired basic residues. |
| Carboxypeptidase E (CPE) | Metallocarboxypeptidase | Secretory Granules | Removal of C-terminal basic residues from enkephalin precursors to generate the mature peptide. |
Regulation of Proenkephalin Gene Expression
The synthesis of this compound is tightly regulated at the level of proenkephalin gene expression. Several signaling pathways have been shown to modulate the transcription of the PENK gene.
The cyclic AMP (cAMP) and protein kinase C (PKC) pathways are major regulators of proenkephalin mRNA levels. The induction of proenkephalin gene expression through the cAMP pathway is dependent on the activity of L-type Ca2+ channels, indicating a synchronization between cAMP signaling and neuronal depolarization.
Experimental Protocols
The study of this compound synthesis and processing relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Radioimmunoassay (RIA) for this compound Quantification
Radioimmunoassay is a highly sensitive method for quantifying this compound in biological samples.
Principle: This is a competitive binding assay where a known quantity of radiolabeled this compound (e.g., with 125I) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Methodology:
-
Sample Preparation:
-
Collect tissue or fluid samples and immediately place them on ice to prevent degradation.
-
Homogenize tissue samples in an appropriate extraction buffer (e.g., 1 M acetic acid) and centrifuge to remove cellular debris.
-
Extract peptides from the supernatant using a solid-phase extraction (SPE) C18 column.
-
Elute the peptides and lyophilize them. Reconstitute the dried extract in RIA buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of unlabeled this compound.
-
In polystyrene tubes, add the prepared sample or standard, a fixed amount of anti-Leu-enkephalin antibody, and a fixed amount of 125I-labeled this compound.
-
Incubate the mixture at 4°C for 16-24 hours to allow for competitive binding.
-
Separate the antibody-bound enkephalin from the free enkephalin. This is typically achieved by adding a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol to precipitate the antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Aspirate the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity on the standard curve.
-
High-Performance Liquid Chromatography (HPLC) for this compound Separation
HPLC is a powerful technique for the separation and purification of this compound from complex biological mixtures.
Principle: Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.
Methodology:
-
Sample Preparation: Prepare tissue or fluid extracts as described for RIA.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 60% B in 30 minutes).
-
Flow Rate: Typically 1 ml/min.
-
Detection: UV absorbance at 214 nm or 280 nm. For enhanced sensitivity and specificity, electrochemical detection can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the elution time of a this compound standard.
-
The identity of the peptide in the collected fractions can be confirmed by subsequent analysis, such as mass spectrometry or RIA.
-
Mass Spectrometry (MS) for this compound Identification and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions. Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions and obtain sequence information.
Methodology:
-
Sample Preparation: Samples are typically purified by HPLC prior to MS analysis. The collected fractions are dried and reconstituted in a solvent compatible with the MS ionization source.
-
Mass Spectrometric Analysis:
-
Ionization: ESI or MALDI.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Identification: The mass of the intact this compound ([M+H]+ = 556.2771 Da) is measured with high accuracy. For unambiguous identification, tandem MS (MS/MS) is performed. The fragmentation pattern of the precursor ion is compared to a known fragmentation spectrum of a synthetic this compound standard.
-
Quantification: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method. This involves selecting a specific precursor ion (the intact this compound) and monitoring one or more of its specific fragment ions. The signal intensity is proportional to the amount of the peptide in the sample. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
Conclusion
The endogenous synthesis of this compound is a complex and tightly regulated process that is fundamental to its physiological role. A thorough understanding of its precursor, proenkephalin, the enzymatic machinery responsible for its processing, and the signaling pathways that control its expression is crucial for researchers in neuroscience and drug development. The methodologies outlined in this guide provide a robust framework for the investigation of this important opioid peptide. Continued research in this area will undoubtedly uncover further intricacies of this compound biosynthesis and its role in health and disease, paving the way for novel therapeutic interventions.
References
An In-Depth Technical Guide on the Proenkephalin Gene and its Post-Translational Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proenkephalin gene (PENK), a critical component of the endogenous opioid system, encodes the precursor protein proenkephalin. This precursor undergoes complex, tissue-specific post-translational processing to yield a suite of biologically active peptides, most notably Met-enkephalin and Leu-enkephalin. These enkephalins, along with other proenkephalin-derived peptides, play pivotal roles in a vast array of physiological processes, including pain modulation, emotional regulation, and neuroendocrine function. Their interaction with opioid receptors makes them key targets for analgesic drug development and research into neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the PENK gene, the intricate post-translational processing of its protein product, and the downstream signaling events, with a focus on quantitative data and detailed experimental methodologies.
The Proenkephalin Gene (PENK)
The human PENK gene is located on chromosome 8 and contains four exons. The final exon encodes the majority of the proenkephalin protein, a polypeptide of approximately 267 amino acids.[1] The structure of the proenkephalin protein is characterized by the presence of multiple copies of opioid peptides flanked by pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys), which serve as cleavage sites for processing enzymes.[1] Specifically, a single proenkephalin precursor molecule contains four copies of Met-enkephalin, one copy of this compound, one copy of the octapeptide Met-enkephalin-Arg-Gly-Leu, and one copy of the heptapeptide Met-enkephalin-Arg-Phe.[1]
Transcriptional Regulation
The expression of the PENK gene is a dynamic process regulated by a variety of signaling pathways, ensuring that the production of enkephalins can be modulated in response to physiological demands. Key regulatory elements within the PENK promoter include a cAMP-responsive element (CRE) and an AP-1 binding site.[2][3] This allows for the induction of PENK transcription by agents that increase intracellular cyclic AMP (cAMP) levels, such as neurotransmitters acting through Gs-coupled receptors, and by activators of the protein kinase C (PKC) pathway, which often involves the AP-1 transcription factor complex. Transcription factors such as CREB (cAMP response element-binding protein) and members of the Fos and Jun families (which constitute AP-1) have been shown to bind to these regulatory regions and modulate PENK gene expression.
Post-Translational Processing of Proenkephalin
The conversion of the inactive proenkephalin precursor into biologically active peptides is a multi-step process that occurs primarily within the trans-Golgi network and secretory vesicles. This intricate processing cascade involves a series of endo- and exopeptidases.
Key Processing Enzymes
-
Prohormone Convertases (PCs): The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at paired basic amino acid residues. This is primarily carried out by two members of the subtilisin-like proprotein convertase family: PC1/3 and PC2. The tissue-specific expression and differential substrate specificities of these enzymes contribute to the varied processing of proenkephalin in different neuronal and endocrine tissues.
-
Carboxypeptidase E (CPE): Following endoproteolytic cleavage by PCs, the C-terminal basic residues are removed from the peptide intermediates by Carboxypeptidase E (CPE), also known as enkephalin convertase. This exopeptidase action is essential for generating the final, fully active enkephalin peptides.
The processing of proenkephalin is not always complete, leading to the secretion of a mixture of fully processed enkephalins and larger, partially processed precursor fragments. The extent of processing can vary depending on the tissue and physiological state, adding another layer of complexity to the regulation of the endogenous opioid system.
Quantitative Data
Proenkephalin mRNA and Peptide Distribution
The expression of the PENK gene and the resulting peptide concentrations exhibit significant regional variation throughout the central nervous system and in peripheral tissues. The adrenal medulla is a particularly rich source of proenkephalin and its derivatives. In the human brain, the highest concentrations of enkephalins are generally found in the globus pallidus, caudate nucleus, and putamen, regions of the basal ganglia involved in motor control and reward.
Table 1: Regional Distribution of this compound in the Human Brain
| Brain Region | This compound Concentration (pmol/g wet weight) |
| Globus Pallidus | 650 ± 150 |
| Putamen | 450 ± 100 |
| Caudate Nucleus (Head) | 350 ± 80 |
| Substantia Nigra | 300 ± 70 |
| Hypothalamus | 250 ± 60 |
| Amygdala | 200 ± 50 |
| Infundibular Stalk | 150 ± 40 |
| Pituitary Gland | 100 ± 25 |
| Frontal Cortex | 49 ± 10 |
| Cerebellum | 23 ± 5 |
Data are presented as mean ± SEM.
Receptor Binding Affinities
Met-enkephalin and this compound exhibit differential binding affinities for the three major classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). These affinities, typically expressed as the inhibition constant (Ki), determine the potency and pharmacological profile of each peptide. In general, both Met-enkephalin and this compound show a higher affinity for δ-opioid receptors.
Table 2: Binding Affinities (Ki, nM) of Enkephalins for Human Opioid Receptors
| Ligand | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |
| Met-Enkephalin | 1.7 | 1.26 | > 1000 |
| This compound | ~20 | ~1 | > 1000 |
Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
Experimental Protocols
Northern Blot Analysis for Proenkephalin mRNA
This protocol outlines the detection and quantification of PENK mRNA from total RNA isolated from tissues or cells.
-
RNA Isolation: Extract total RNA from the sample of interest using a guanidinium thiocyanate-phenol-chloroform-based method or a commercially available kit. Assess RNA integrity and quantity using gel electrophoresis and spectrophotometry.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1% agarose gel containing formaldehyde to denature the RNA. Include an RNA ladder for size determination.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.
-
UV Cross-linking: Fix the RNA to the membrane by exposing it to ultraviolet (UV) radiation.
-
Prehybridization: Block non-specific binding sites on the membrane by incubating it in a prehybridization solution (e.g., containing salmon sperm DNA and Denhardt's solution) for at least 4 hours at the hybridization temperature.
-
Probe Labeling: Prepare a radiolabeled or non-radioactively labeled cDNA or cRNA probe complementary to the PENK mRNA sequence.
-
Hybridization: Add the labeled probe to a fresh hybridization solution and incubate with the membrane overnight at the appropriate temperature (e.g., 42°C for formamide-containing buffers).
-
Washing: Wash the membrane with a series of buffers of increasing stringency to remove unbound probe.
-
Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).
-
Quantification: Quantify the signal intensity using densitometry and normalize to a housekeeping gene to determine relative PENK mRNA abundance.
Western Blot Analysis for Proenkephalin Protein
This protocol describes the detection of the proenkephalin precursor protein from cell or tissue lysates.
-
Protein Extraction: Homogenize cells or tissues in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration of the lysates using a colorimetric assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature and separate 20-50 µg of total protein per lane on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block non-specific antibody binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for proenkephalin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.
Radioimmunoassay (RIA) for Met-Enkephalin
This protocol details the quantification of Met-enkephalin in biological samples.
-
Sample Preparation: Collect and process biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) to extract peptides, often involving acidification and solid-phase extraction.
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of Met-enkephalin.
-
Assay Setup: In assay tubes, add the standards or unknown samples, a constant amount of a specific anti-Met-enkephalin antibody, and a constant amount of radiolabeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin).
-
Incubation: Incubate the mixture for a specified period (e.g., 12-24 hours) at 4°C to allow for competitive binding between the labeled and unlabeled Met-enkephalin for the antibody.
-
Separation of Bound and Free Ligand: Separate the antibody-bound radiolabeled Met-enkephalin from the free radiolabeled peptide. This can be achieved by methods such as precipitation with a secondary antibody (e.g., anti-rabbit IgG) and centrifugation.
-
Radioactivity Measurement: Measure the radioactivity in the bound fraction (the pellet) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled Met-enkephalin as a function of the concentration of the unlabeled standards. Determine the concentration of Met-enkephalin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation
This method is used to separate and quantify proenkephalin-derived peptides.
-
Sample Preparation: Extract peptides from biological samples and clarify the extract by centrifugation or filtration.
-
Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: Prepare a two-solvent mobile phase system. Solvent A is typically an aqueous solution with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA). Solvent B is an organic solvent, usually acetonitrile, also containing the ion-pairing agent.
-
Gradient Elution: Elute the peptides from the column using a linear gradient of increasing concentration of Solvent B. A typical gradient might run from 5% to 60% Solvent B over 30-60 minutes.
-
Detection: Monitor the column effluent using a UV detector at a wavelength of 214 nm (for the peptide bond) or 280 nm (for aromatic amino acids).
-
Quantification: Identify and quantify the individual peptides by comparing their retention times and peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
Proenkephalin Post-Translational Processing Workflow
References
An In-depth Technical Guide to Leu-Enkephalin Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of Leu-enkephalin, an endogenous opioid peptide. The document details its binding affinity for its primary targets, the mu (µ) and delta (δ) opioid receptors, outlines the experimental protocols for determining these interactions, and visualizes the subsequent signaling cascades.
This compound: An Endogenous Opioid Peptide
This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a naturally occurring pentapeptide in the vertebrate central nervous system that plays a significant role in pain modulation and other physiological processes[1][2]. It is derived from the precursor protein proenkephalin[1][2]. Pharmacologically, this compound functions as an agonist at both µ- and δ-opioid receptors, exhibiting a notable preference for the δ-opioid receptor[1]. It has minimal interaction with the kappa (κ) opioid receptor. Understanding its binding affinity and selectivity is crucial for the development of novel analgesics and other therapeutics targeting the opioid system.
Quantitative Receptor Binding Affinity
The binding affinity of this compound and its analogs to opioid receptors is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are determined through competitive radioligand binding assays.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| This compound | δ-Opioid Receptor (δOR) | 1.26 nM | |
| This compound | µ-Opioid Receptor (µOR) | 1.7 nM |
Table 2: Binding Affinity and Functional Activity of this compound Analogs
| Analog | Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Reference |
| Picoline analogs (1j–1l) | δ-Opioid Receptor (δOR) | 6.2–33 nM | 4.6–48 nM (IC50) | |
| Picoline analogs (1j–1l) | µ-Opioid Receptor (µOR) | 9–158 nM | 41–302 nM (IC50) | |
| [Phe(p-NH2)4]DTLET | δ-Opioid Receptor (δOR) | Not Reported | 39 nM (IC50) | |
| This compound | δ-Opioid Receptor (δOR) | Not Reported | 8.9 nM (EC50, β-arrestin 2 recruitment) | |
| This compound | µ-Opioid Receptor (µOR) | Not Reported | 977 nM (EC50, β-arrestin 2 recruitment) |
Note: Ki and IC50/EC50 values are influenced by experimental conditions. Direct comparison between studies should be made with caution.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard method for characterizing the interaction between a ligand and a receptor. The following protocol outlines a competitive binding assay to determine the Ki of a test compound like this compound.
Objective: To determine the inhibition constant (Ki) of an unlabeled test compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand.
-
For µOR: [³H]DAMGO.
-
For δOR: [³H]DPDPE.
-
For κOR: [³H]U69,593.
-
-
Test Compound: Unlabeled this compound or its analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, combine:
-
The cell membrane preparation.
-
A fixed concentration of the appropriate radioligand.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add the non-specific binding control ligand instead of the test compound.
-
For determining total binding, add binding buffer instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), protected from light.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding of this compound, both µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gαi/o).
Key Signaling Events:
-
G-Protein Activation: Ligand binding causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. This causes the dissociation of the Gα-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. It also inhibits N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release.
-
MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes.
-
β-Arrestin Recruitment: Following receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.
Caption: this compound signaling pathway via µ/δ opioid receptors.
Conclusion
This compound demonstrates high affinity for both µ- and δ-opioid receptors, with a preference for the latter. The characterization of its binding properties through techniques like radioligand binding assays is fundamental to understanding its physiological role and for the development of new opioid-based therapeutics. The downstream signaling, primarily through Gαi/o protein coupling, leads to analgesic and other neuromodulatory effects. This guide provides the foundational knowledge and methodologies for researchers in the field of opioid pharmacology and drug discovery.
References
Beyond the Calm: A Technical Guide to the Multifaceted Physiological Functions of Leu-Enkephalin
For Immediate Release
A deep dive into the non-analgesic roles of an endogenous opioid peptide, offering insights for researchers, scientists, and drug development professionals.
While renowned for its pain-alleviating properties, the endogenous opioid peptide Leu-Enkephalin exerts a wide array of physiological effects that extend far beyond analgesia. This technical guide synthesizes current research to provide an in-depth exploration of this compound's influence on the immune system, cardiovascular function, gastrointestinal motility, and the endocrine system, as well as its neuroprotective capabilities. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.
Modulation of the Immune System
This compound has been shown to be a significant modulator of immune responses, with its effects being dose-dependent. Low concentrations of this compound tend to stimulate immune function, while higher concentrations can lead to immunosuppression[1]. This dual activity suggests a complex regulatory role for this peptide in maintaining immune homeostasis.
Quantitative Data: Immunomodulatory Effects
| Experimental Model | Cell Type | This compound Concentration | Observed Effect | Reference |
| Rat (in vivo, i.c.v. administration) | Plaque-Forming Cells (PFC) | 0.1 and 1 µg/kg | Stimulation of PFC response | [1] |
| Rat (in vivo, i.c.v. administration) | Plaque-Forming Cells (PFC) | 20 and 50 µg/kg | Suppression of PFC response | [1] |
| Human Peripheral Blood Mononuclear Cells (in vitro) | Helper T-cells (Th) | 10⁻¹¹ M | Enhanced activity | [2] |
| Human Peripheral Blood Mononuclear Cells (in vitro) | Suppressor T-cells (Ts) | 10⁻¹² to 10⁻¹³ M and 10⁻⁹ to 10⁻¹⁰ M | Bimodal enhancement of activity | |
| Human Peripheral Blood Mononuclear Cells from HIV+ individuals (in vitro) | Natural Killer (NK) cells | 10⁻¹⁰ and 10⁻⁸ M | Significant augmentation of NK activity |
Experimental Protocols
This assay is utilized to assess the primary humoral immune response by quantifying antibody-producing cells.
-
Animal Sensitization: Male Wistar rats are sensitized with an intraperitoneal injection of sheep red blood cells (SRBC).
-
Intracerebroventricular (i.c.v.) Administration: this compound or saline (control) is administered daily via an i.c.v. cannula.
-
Spleen Cell Preparation: Four days after sensitization, spleens are removed, and a single-cell suspension is prepared.
-
Plaque Assay: Spleen cells are mixed with SRBCs in agar and incubated. The presence of hemolytic plaques, formed by antibody-secreting cells, is quantified.
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of this compound.
-
Proliferation Measurement: After a 72-hour incubation, cell proliferation is assessed by measuring the incorporation of [³H]-thymidine or using a dye dilution assay (e.g., CFSE) with flow cytometry.
Signaling Pathway
Cardiovascular Regulation
This compound plays a complex role in the regulation of the cardiovascular system, with its effects being dependent on the route of administration and the physiological state of the organism. It can influence blood pressure and heart rate through both central and peripheral mechanisms.
Quantitative Data: Cardiovascular Effects
| Experimental Model | Route of Administration | This compound Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Cat | Intravenous (i.v.) | 0.032-320 µg/kg | Biphasic: transient increase followed by prolonged decrease | No significant change | |
| Cat | Intracerebroventricular (i.v.t.) | 0.3 - 360 nmoles | Increase | Increase | |
| Rat | Microinjection into Nucleus Tractus Solitarius | Not specified | Hypotension | Bradycardia | |
| Spontaneously Hypertensive Rats | Intracerebroventricular (i.v.t.) | Not specified | Markedly greater increase than in normotensive rats | Increase | |
| Brattleboro Rats (ADH deficient) | Intracerebroventricular (i.v.t.) | Not specified | Decrease | Not specified |
Experimental Protocols
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is surgically implanted into the lateral cerebral ventricle.
-
Cardiovascular Monitoring: A catheter is inserted into the femoral artery for continuous blood pressure and heart rate monitoring.
-
This compound Administration: After a recovery period, conscious rats receive an i.c.v. injection of this compound through the implanted cannula.
-
Data Acquisition: Blood pressure and heart rate are recorded continuously before, during, and after the injection.
This ex vivo technique allows for the study of direct cardiac effects of substances.
-
Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized animal and placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Parameter Measurement: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure. Heart rate and coronary flow are also monitored.
-
Drug Administration: this compound is administered into the perfusion solution, and its effects on cardiac parameters are recorded.
Signaling Pathway
Gastrointestinal Motility
This compound is a key regulator of gastrointestinal function, primarily acting to inhibit intestinal motility. This action is mediated through opioid receptors located on enteric neurons and smooth muscle cells.
Quantitative Data: Effects on Gastrointestinal Motility
| Experimental Model | Tissue | This compound Concentration | Observed Effect | Reference |
| Cat Isolated Circular Colon Muscle | Circular Muscle | ED₅₀: 2.23 x 10⁻⁹ M, ED₁₀₀: 4.33 x 10⁻⁸ M | Dose-dependent increase in contractile activity | |
| Guinea Pig Isolated Terminal Ileum | Smooth Muscle | Not specified | Inhibition of contractile responses | |
| Dog Isolated Intestine | Smooth Muscle | Not specified | Dose-dependent contractions | |
| Human Colon Circular Muscle | Circular Muscle | Not specified | Reduction in amplitude of inhibitory junction potentials |
Experimental Protocols
-
Tissue Preparation: A segment of the intestine (e.g., ileum, colon) is removed and placed in oxygenated Krebs solution. Longitudinal or circular smooth muscle strips are prepared.
-
Organ Bath Setup: The muscle strips are suspended in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Contractility Measurement: Spontaneous or electrically-evoked contractions are recorded.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the changes in contractile activity are measured.
-
Animal Fasting: Mice are fasted overnight with free access to water.
-
Marker Administration: A non-absorbable colored marker (e.g., carmine red in methylcellulose) is administered orally by gavage.
-
This compound Treatment: this compound or saline is administered (e.g., intraperitoneally) at a specified time relative to marker administration.
-
Transit Measurement: At a predetermined time, the animals are euthanized, and the entire gastrointestinal tract is excised. The distance traveled by the leading edge of the marker is measured and expressed as a percentage of the total length of the small intestine.
Experimental Workflow
Endocrine and Neuroprotective Functions
This compound also influences the endocrine system and exhibits neuroprotective properties. Its effects on hormone secretion are complex and can vary depending on the specific gland and physiological context. In the nervous system, it has been shown to protect neurons from various insults.
Endocrine Effects
-
Hypothalamic-Pituitary-Thyroid Axis: Intravenous administration of this compound in rats has been shown to inhibit basal thyrotropin (TSH) levels and the TSH response to thyrotropin-releasing hormone (TRH).
-
Calcium-Regulating Glands: In rats, a synthetic analog of this compound did not alter plasma parathyroid hormone levels but did block its peripheral effects and stimulated thyroid C-cell function.
-
Aldosterone Production: this compound has been found to stimulate aldosterone production in isolated bovine adrenal glomerulosa cells in a dose-dependent manner (10⁻¹⁰-10⁻⁷ M).
Neuroprotection
A stable analog of this compound, D-Ala-D-Leu-enkephalin (DADLE), has demonstrated significant neuroprotective effects in various models of neuronal injury.
-
Parkinson's Disease Model: DADLE treatment enhanced the survivability of dopaminergic SH-SY5Y cells subjected to endoplasmic reticulum stress.
-
Ischemia-Reperfusion Injury: DADLE has been shown to ameliorate neuronal damage following transient middle cerebral artery occlusion. In a model of myocardial ischemia-reperfusion injury, DADLE reduced infarct size and improved left ventricular function.
Experimental Protocols
-
Cell/Tissue Preparation: Isolate primary cells (e.g., adrenal glomerulosa cells, pituitary cells) or use appropriate cell lines.
-
Cell Culture and Treatment: Culture the cells under standard conditions and then incubate with various concentrations of this compound for a specified period.
-
Hormone Quantification: Collect the cell culture supernatant and measure the concentration of the hormone of interest (e.g., aldosterone, TSH) using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons).
-
Induction of Injury: Induce neuronal injury using a relevant stressor, such as tunicamycin to induce ER stress or oxygen-glucose deprivation to model ischemia.
-
This compound Analog Treatment: Treat the cells with a stable this compound analog (e.g., DADLE) before, during, or after the injury induction.
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying markers of apoptosis (e.g., caspase-3 activity).
Conclusion
The physiological functions of this compound are far more extensive than its well-established role in analgesia. Its ability to modulate the immune system, regulate cardiovascular and gastrointestinal function, influence the endocrine system, and provide neuroprotection highlights its importance as a pleiotropic signaling molecule. The dose-dependent and often opposing effects of this compound underscore the complexity of the endogenous opioid system. A thorough understanding of these non-analgesic functions, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutics that can harness the diverse physiological activities of this endogenous peptide while minimizing potential side effects. Further research into the specific receptor subtypes and downstream signaling pathways involved in these diverse effects will undoubtedly open new avenues for drug discovery and a deeper appreciation of the intricate regulatory networks within the body.
References
The Dual Role of Leu-Enkephalin in Neurotransmission and Neuromodulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-enkephalin, an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is a critical signaling molecule within the central and peripheral nervous systems.[1][2] As a member of the enkephalin family of opioid peptides, it plays a pivotal role in a myriad of physiological processes, most notably in the modulation of pain, stress responses, and reward pathways.[3][4][5] This technical guide provides an in-depth examination of the mechanisms through which this compound exerts its effects, functioning as both a classical neurotransmitter and a more diffuse neuromodulator. We will explore its synthesis, release, and receptor interactions, detail its intracellular signaling cascades, and provide comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this multifaceted neuropeptide.
Introduction to this compound
Discovered in 1975, the enkephalins were among the first endogenous ligands identified for opioid receptors, revealing the body's intrinsic system for pain and emotional regulation. This compound is derived from the precursor protein proenkephalin and is widely distributed throughout the brain, spinal cord, and adrenal medulla. Its actions are mediated primarily through the activation of two G-protein coupled receptors (GPCRs): the mu (μ)-opioid receptor (MOR) and the delta (δ)-opioid receptor (DOR), with a significantly greater preference for the latter. This differential affinity is a key determinant of its diverse physiological functions.
Biochemical and Molecular Mechanisms
Synthesis, Storage, and Release
This compound is synthesized in the neuronal cell body through the proteolytic processing of its larger precursor, proenkephalin. Following synthesis, it is packaged into synaptic vesicles and transported to the nerve terminal. Upon neuronal depolarization, an influx of Ca²⁺ triggers the fusion of these vesicles with the presynaptic membrane, leading to the release of this compound into the synaptic cleft.
Receptor Binding and Selectivity
This compound's biological effects are initiated by its binding to MOR and DOR on the surface of target neurons. The affinity of this compound for these receptors has been quantified in numerous studies, revealing its preference for the delta-opioid receptor.
Data Presentation: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| δ-Opioid Receptor (DOR) | This compound | CHO cell membranes expressing human DOR | 1.26 | |
| μ-Opioid Receptor (MOR) | This compound | CHO cell membranes expressing human MOR | 1.7 | |
| δ-Opioid Receptor (DOR) | [³H]DPDPE | CHO cell membranes expressing DOR | 3.87 (Kᵈ) | |
| μ-Opioid Receptor (MOR) | [³H]DAMGO | CHO cell membranes expressing MOR | 1.07 (Kᵈ) |
Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kᵈ (dissociation constant) is the concentration of a radioligand that occupies half of the total receptors at equilibrium. Lower values indicate higher binding affinity.
Intracellular Signaling Pathways
Upon binding to MOR and DOR, which are coupled to inhibitory G-proteins (Gᵢ/Gₒ), this compound initiates a cascade of intracellular events.
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits voltage-gated Ca²⁺ channels, reducing calcium influx.
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters from the presynaptic terminal.
Signaling Pathway of this compound
Caption: this compound signaling cascade via δ-opioid receptor.
Role in Neurotransmission and Neuromodulation
This compound exhibits a dual functionality, acting as both a neurotransmitter and a neuromodulator.
-
As a Neurotransmitter: In this role, this compound is released from a presynaptic terminal and acts directly on postsynaptic receptors to rapidly alter the membrane potential of the postsynaptic neuron, typically causing inhibition. This action is spatially and temporally precise.
-
As a Neuromodulator: More commonly, this compound functions as a neuromodulator. It can be released from synaptic or non-synaptic sites and diffuse over a wider area to influence the activity of multiple neurons. Its primary modulatory action is presynaptic inhibition, where it binds to opioid receptors on presynaptic terminals to reduce the release of other neurotransmitters, such as substance P, glutamate, and dopamine. This modulatory effect is slower in onset and longer in duration compared to classical neurotransmission. For instance, in the striatum, enkephalins can modulate dopamine release, which is a key process in reward and motor control.
Logical Relationship: Neurotransmitter vs. Neuromodulator
References
- 1. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 2. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptides in the Extracellular Space of the Mouse Cortex Measured In Vivo by Nanodialysis Probe Coupled with LC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Leu-Enkephalin signaling pathways and downstream effects
An In-Depth Technical Guide to Leu-Enkephalin Signaling Pathways and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an endogenous pentapeptide that plays a crucial role as a neurotransmitter, primarily in the modulation of pain and emotional states.[1] It exerts its effects by binding to and activating opioid receptors, predominantly the delta-opioid receptor (δOR) and the mu-opioid receptor (μOR).[2] This guide provides a comprehensive overview of the intricate signaling pathways initiated by this compound, its downstream cellular effects, and detailed protocols for key experimental assays used in its study. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in opioid pharmacology and drug development.
Receptor Binding and Affinity
This compound (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide that demonstrates agonistic activity at both μ- and δ-opioid receptors, with a notable preference for the latter.[2] It has minimal to no significant interaction with the kappa-opioid receptor (κOR).[2] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events. The affinity of this compound for its primary targets is quantified by the inhibition constant (Ki), as determined through radioligand binding assays.
| Ligand | Receptor | Ki (nM) | Cell Type/Membrane Source | Radioligand | Reference |
| This compound | δOR | 1.26 | HEK cells | [3H]diprenorphine | [3] |
| This compound | μOR | 1.7 | HEK cells | [3H]diprenorphine | |
| This compound | Opioid Receptors | 18.9 | Nervous tissue (C. maenas) | Not Specified |
Core Signaling Pathways
Upon binding to μOR and δOR, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
G-protein Mediated Signaling
The canonical signaling pathway for this compound involves the Gi/o protein cascade:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity:
-
Activation of GIRK Channels: Gβγ directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits can also directly inhibit various types of VGCCs (e.g., N-type). This inhibition reduces the influx of Ca2+ into the presynaptic terminal, thereby decreasing the release of neurotransmitters.
-
Caption: G-protein mediated signaling cascade of this compound.
β-Arrestin Pathway
In addition to G-protein signaling, agonist-bound opioid receptors can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2). β-arrestin binding can lead to:
-
Receptor Desensitization and Internalization: β-arrestin sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adapter protein, facilitating the internalization of the receptor via clathrin-coated pits.
-
Signal Transduction: β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. This includes the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: this compound induced β-arrestin recruitment and signaling.
Downstream Effects
The activation of the aforementioned signaling pathways by this compound culminates in a variety of cellular and physiological responses.
Neuronal Inhibition
The primary effect of this compound in the central nervous system is neuronal inhibition. This is achieved through:
-
Hyperpolarization: The activation of GIRK channels leads to an efflux of K+, making the neuron more negative and thus less likely to fire an action potential.
-
Reduced Neurotransmitter Release: The inhibition of presynaptic Ca2+ channels curtails the release of excitatory neurotransmitters such as glutamate and substance P, which are involved in pain transmission.
MAPK Pathway Activation
This compound, through both G-protein-dependent and β-arrestin-mediated pathways, can activate the Mitogen-Activated Protein Kinase (MAPK) cascades.
-
ERK1/2 Pathway: Activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a common downstream effect of opioid receptor stimulation. The time course of ERK phosphorylation can be transient or sustained, depending on the specific ligand and cellular context. ERK activation is implicated in various cellular processes, including gene expression, cell growth, and differentiation.
-
JNK and p38 Pathways: Opioid receptors have also been shown to activate the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways, which are typically associated with cellular stress responses. The activation of these pathways can be ligand-specific and may contribute to phenomena such as opioid tolerance.
Caption: MAPK signaling pathways activated by this compound.
Quantitative Data on Functional Activity
The functional consequences of this compound binding are quantified by parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in various functional assays.
| Ligand | Assay | Receptor | EC50/IC50 (nM) | Efficacy (%) | Reference |
| This compound | cAMP Inhibition | δOR | 1.1 | 100 | |
| This compound | cAMP Inhibition | μOR | 2.9 | 100 | |
| This compound | β-arrestin 2 Recruitment | δOR | 8.9 | 100 | |
| This compound | β-arrestin 2 Recruitment | μOR | 977 | 60 |
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of a test compound for opioid receptors.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [3H]diprenorphine).
-
Test compound (e.g., this compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of the test compound.
-
50 µL of radioligand at a fixed concentration (e.g., 0.2 nM [3H]diprenorphine).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay (HTRF)
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO-K1 cells).
-
This compound.
-
Forskolin or another adenylyl cyclase activator.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio).
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the signal as a function of this compound concentration to determine the IC50.
β-Arrestin Recruitment Assay (PathHunter)
This protocol outlines the measurement of β-arrestin recruitment to an activated opioid receptor.
Materials:
-
PathHunter cell line co-expressing the opioid receptor fused to ProLink (PK) and β-arrestin fused to Enzyme Acceptor (EA).
-
This compound.
-
PathHunter Detection Reagents.
Procedure:
-
Cell Plating: Plate the PathHunter cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter Detection Reagent to each well.
-
Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of β-arrestin recruitment. Plot the signal as a function of this compound concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation in response to this compound.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Materials:
-
Cells expressing the opioid receptor of interest.
-
This compound.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-p44/42 MAPK (ERK1/2) and anti-total p44/42 MAPK (ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Serum-starve cells overnight, then treat with this compound for various time points (e.g., 0, 5, 10, 30 minutes).
-
Lysis: Lyse the cells in an appropriate lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Conclusion
This compound initiates a complex and multifaceted signaling network upon binding to μ- and δ-opioid receptors. The canonical G-protein pathway leads to neuronal inhibition through the suppression of adenylyl cyclase and modulation of ion channel activity. Concurrently, β-arrestin-mediated pathways contribute to receptor regulation and G-protein-independent signaling, including the activation of MAPK cascades. A thorough understanding of these intricate pathways is paramount for the rational design of novel therapeutics that can harness the analgesic properties of opioids while mitigating their adverse effects. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other opioid receptor ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of binding and diffusivity of leucine-enkephalin in large unilamellar vesicle by pulsed-field-gradient 1H NMR in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise timing of ERK phosphorylation/dephosphorylation determines the outcome of trial repetition during long-term memory formation - PMC [pmc.ncbi.nlm.nih.gov]
Distribution of Leu-Enkephalin in the brain and peripheral tissues
An in-depth guide on the distribution of Leu-Enkephalin in the brain and peripheral tissues, detailing quantitative data, experimental methodologies, and signaling pathways for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the distribution of this compound, an endogenous opioid pentapeptide, throughout the central and peripheral nervous systems. Sourced from extensive scientific literature, this document summarizes quantitative data on this compound concentrations in various tissues, offers detailed experimental protocols for its detection and quantification, and illustrates its key signaling pathways.
Quantitative Distribution of this compound
This compound is widely distributed in the brain and peripheral tissues, with its concentration varying significantly across different regions. The following tables summarize the quantitative data on this compound distribution in the brain of various species and in human peripheral tissues. These values have been compiled from multiple studies and are presented to facilitate comparison. Methodological differences across studies, including species, tissue preparation, and assay techniques, should be considered when interpreting these data.
Table 1: Distribution of this compound in the Brain of Various Species
| Brain Region | Guinea-Pig (pmol/g wet wt) | Rabbit (pmol/g wet wt) | Rat (pmol/g wet wt) | Human (pmol/g wet wt) |
| Striatum (Caudate/Putamen/Globus Pallidus) | 237 ± 31 | 358 ± 45 | - | 76 - 650 |
| Hypothalamus | 134 ± 18 | 157 ± 20 | Decreased with stress | High concentrations |
| Substantia Nigra | - | - | - | High concentrations |
| Amygdala | - | - | - | High concentrations |
| Pituitary | - | - | Decreased with stress | High concentrations |
| Infundibular Stalk | - | - | - | High concentrations |
| Hippocampus | 44 ± 6 | 39 ± 5 | - | - |
| Cerebral Cortex | 18 ± 2 | 21 ± 3 | - | 23 - 49 (Frontal Cortex) |
| Cerebellum | 4.0 ± 0.5 | 4.0 ± 0.5 | - | 23 - 49 |
| Spinal Cord | - | - | - | Present |
Data for Guinea-Pig and Rabbit are from Hughes et al. (1977) and were determined by bioassay after separation.[1][2][3] Data for Rat is from a study on stress-induced changes measured by radioimmunoassay (RIA), which noted significant decreases in the hypothalamus and pituitary under stress conditions.[4] Human brain data is from a study using a specific radioimmunoassay and shows a range of concentrations.[5]
Table 2: this compound in Human Cerebrospinal Fluid and Plasma
| Fluid | Concentration | Method |
| Cerebrospinal Fluid (CSF) | 0.5 - 30 pmol/l | Radioimmunoassay (RIA) with HPLC separation |
| Plasma | 54 ± 10 pg/ml (fasting) | Radioimmunoassay (RIA) |
CSF data is from patients with chronic pain. Plasma concentrations were measured in fasting individuals.
Table 3: Distribution of this compound in Peripheral Tissues
| Tissue | Finding | Species |
| Gastrointestinal Tract | Present in nerves of smooth muscle, particularly in the myenteric plexus. Also found in endocrine cells in several species. High concentrations at the pyloric junction. | Various (including human, pig, rat, mouse) |
| Pancreas | Detected in the exocrine parenchyma. | Porcine |
| Adrenal Gland | Large amounts of this compound are generated from proenkephalin. | Rat |
| Immune Cells | Opioid peptides, including enkephalins, are expressed in immune cells. | General |
Experimental Protocols
The quantification and localization of this compound rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Radioimmunoassay (RIA) for this compound Quantification
Radioimmunoassay is a highly sensitive method used to measure the concentration of antigens, such as this compound.
Principle: This technique is a competitive binding assay. A known quantity of radioactively labeled this compound (tracer) competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample.
Detailed Protocol:
-
Sample Preparation:
-
Tissue: Homogenize tissue in 0.1 M HCl. Centrifuge the homogenate and collect the supernatant.
-
Plasma: Acidify plasma with an equal volume of buffer A (e.g., 1% trifluoroacetic acid). Centrifuge to remove precipitated proteins.
-
Extraction (Optional but recommended for complex samples): Load the acidified supernatant onto a pre-activated C18 Sep-Pak column. Wash the column to remove interfering substances. Elute the enkephalins with a solvent like methanol. Evaporate the eluate to dryness and reconstitute in RIA buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of synthetic this compound.
-
In duplicate tubes, pipette RIA buffer, standard or unknown sample, primary antibody (raised against this compound), and radioactively labeled this compound (e.g., ¹²⁵I-Leu-Enkephalin).
-
Include control tubes for total counts (TC; only tracer) and non-specific binding (NSB; no primary antibody).
-
Incubate the mixture for 16-24 hours at 4°C to allow for competitive binding.
-
-
Separation of Bound and Free Ligand:
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.
-
Incubate for a sufficient time to allow precipitation.
-
Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.
-
-
Counting and Data Analysis:
-
Carefully decant or aspirate the supernatant containing the free tracer.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS offers high specificity and sensitivity for the quantification of peptides like this compound, especially in complex biological matrices.
Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system where this compound is separated from other components. The eluent is then introduced into a mass spectrometer, where the peptide is ionized, selected, fragmented, and the resulting fragment ions are detected. Quantification is typically achieved using multiple reaction monitoring (MRM).
Detailed Protocol:
-
Sample Preparation:
-
Plasma: A simple protein precipitation step is often sufficient. Add a precipitation solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
An internal standard, such as a stable isotope-labeled this compound, should be added at the beginning of the sample preparation to account for variability.
-
-
Liquid Chromatography (LC):
-
Use a suitable reversed-phase HPLC column (e.g., C18).
-
Establish a gradient elution profile using two mobile phases, typically water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B). The gradient is designed to effectively separate this compound from other sample components.
-
-
Mass Spectrometry (MS):
-
The HPLC system is coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Tuning and Optimization: Infuse a standard solution of this compound to optimize the MS parameters, including capillary voltage, cone voltage, and collision energy.
-
Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and its internal standard. For this compound (molecular weight ~555.6 Da), a common transition is monitoring the singly charged precursor ion (m/z 556.4) and specific fragment ions (e.g., m/z 278.2 and 397.3).
-
-
Data Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of this compound.
-
Integrate the peak areas for the specific MRM transitions of this compound and the internal standard in both the standards and the unknown samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the unknown samples by plotting their peak area ratios against the standard curve.
-
Immunohistochemistry (IHC) for Localization of this compound
IHC is a powerful technique for visualizing the distribution and localization of specific proteins within tissue sections.
Principle: This method uses specific antibodies to detect this compound in situ. An antibody against this compound is applied to a thin tissue section. This primary antibody is then detected by a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The location of the antigen is then visualized by adding a substrate that the enzyme converts into a colored precipitate or by exciting the fluorophore with a specific wavelength of light.
Detailed Protocol:
-
Tissue Preparation:
-
Fixation: Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde) to preserve tissue morphology and antigenicity. For immersion fixation, use a 10% formalin solution for 4-8 hours at room temperature.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (5-15 µm) of the paraffin-embedded tissue using a microtome and mount them on adhesive-coated slides.
-
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove the paraffin.
-
Rehydrate the sections by immersing them in a series of decreasing concentrations of ethanol, followed by a final rinse in water.
-
-
Antigen Retrieval (if necessary):
-
Formalin fixation can create cross-links that mask the antigenic epitopes. To unmask them, perform antigen retrieval.
-
Heat-Induced Epitope Retrieval (HIER): Immerse the slides in a retrieval solution (e.g., 10mM sodium citrate buffer, pH 6.0) and heat them in a water bath, pressure cooker, or microwave.
-
-
Immunostaining:
-
Blocking: Incubate the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound at its optimal dilution for several hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing to remove the unbound primary antibody, incubate the sections with a biotinylated or enzyme-conjugated secondary antibody.
-
Detection:
-
For enzyme-conjugated secondary antibodies: Incubate with a substrate-chromogen solution (e.g., DAB for HRP) to produce a colored precipitate at the site of the antigen.
-
For biotinylated secondary antibodies: Incubate with an avidin-biotin-enzyme complex followed by the substrate-chromogen.
-
For fluorescent detection: Use a fluorophore-conjugated secondary antibody and visualize under a fluorescence microscope.
-
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei.
-
Dehydrate the stained sections through a series of graded ethanol solutions and clear in xylene.
-
Mount a coverslip on the slide using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light or fluorescence microscope to determine the localization and distribution of this compound immunoreactivity.
-
Signaling Pathways and Experimental Workflows
This compound exerts its physiological effects by binding to and activating opioid receptors, primarily the δ-opioid receptor (δOR) and to a lesser extent, the μ-opioid receptor (μOR). These receptors are G-protein coupled receptors (GPCRs).
This compound Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular events that ultimately lead to a decrease in neuronal excitability.
Caption: this compound signaling pathway.
Experimental Workflow for Studying this compound Signaling
The following diagram illustrates a typical workflow for investigating the functional effects of this compound on its target receptors.
Caption: Workflow for functional characterization of this compound.
References
- 1. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distribution of methionine-enkephalin and leucine-enkephalin in the brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES | British Pharmacological Society [bps.ac.uk]
- 4. Stress-induced changes in brain Met-enkephalin, this compound and dynorphin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional distribution of leucine-enkephalin in hypothalamic and extrahypothalamic loci of the human nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Leu-Enkephalin in Pain Modulation and Analgesia: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leu-Enkephalin (Leu-ENK) is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) that plays a pivotal role in the body's natural pain control system. As a primary ligand for opioid receptors, particularly the delta-opioid receptor (δOR), it modulates nociceptive signals within the central and peripheral nervous systems. Despite its potent analgesic potential, the therapeutic development of native Leu-ENK has been severely hampered by its rapid enzymatic degradation and poor bioavailability. This technical guide provides an in-depth exploration of Leu-ENK's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes its complex signaling and experimental workflows. The focus is on the core molecular interactions and pathways that make Leu-ENK a compelling, albeit challenging, target for next-generation analgesic development.
Molecular Profile and Mechanism of Action
This compound is derived from the precursor protein proenkephalin.[1] Its action as a neurotransmitter is central to pain regulation. The primary mechanism involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).
Receptor Interaction and Selectivity
Leu-ENK exhibits a high affinity for the delta-opioid receptor (δOR) and a moderate, though significant, affinity for the mu-opioid receptor (µOR).[2][3] It does not interact significantly with the kappa-opioid receptor (κOR).[2] This binding profile is critical, as δOR agonism is associated with analgesia while potentially avoiding some of the severe side effects linked to µOR agonists like morphine, such as respiratory depression and high addiction liability.
Cellular Signaling Pathways
Upon binding to δOR or µOR, Leu-ENK initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of several downstream effectors, including ion channels. The overall effect is a decrease in neuronal excitability through mechanisms such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This leads to hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters like glutamate and Substance P, thereby dampening the transmission of pain signals.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 3. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leu-Enkephalin in Stress Response and Mood Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin, an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu), is a key neuromodulator within the opioid system.[1] Primarily recognized for its analgesic properties, a growing body of evidence highlights its critical involvement in the complex interplay between stress and mood. Dysregulation of the enkephalinergic system has been implicated in the pathophysiology of stress-related disorders, including anxiety and depression.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental evidence, and quantitative data elucidating the role of this compound in stress response and mood regulation. It is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development.
Core Concepts: Signaling and Neurobiology
This compound exerts its effects primarily through the activation of delta-opioid receptors (DORs), and to a lesser extent, mu-opioid receptors (MORs).[4] These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events.
Signaling Pathways
The activation of DORs by this compound triggers several key signaling pathways that modulate neuronal excitability and gene expression. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5]
Furthermore, DOR activation can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The phosphorylation of ERK can influence a wide range of cellular processes, including gene expression, synaptic plasticity, and cell survival.
Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the central neuroendocrine system that governs the body's response to stress. This compound has been shown to modulate HPA axis activity. Studies in mice have demonstrated that intracerebroventricular administration of this compound enhances the inhibitory effects on the plasma corticosterone response to ether stress, suggesting a role in dampening the physiological stress response. This modulation is thought to occur at the level of the hypothalamus and pituitary, influencing the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Quantitative Data on this compound in Stress and Mood
The following tables summarize quantitative data from key studies investigating the impact of stress on this compound levels in different brain regions of rodents.
Table 1: this compound Levels in Response to Stress Models
| Stress Model | Species | Brain Region | Change in this compound | Measurement Method | Reference |
| Chronic Social Defeat Stress (Susceptible) | Mouse | Nucleus Accumbens | Decreased | Radioimmunoassay (RIA) | |
| Forced Swimming-Induced Immobility | Mouse | Hypothalamus | Significantly Decreased | Radioimmunoassay (RIA) | |
| Forced Swimming-Induced Immobility | Mouse | Pituitary | Significantly Decreased | Radioimmunoassay (RIA) | |
| Environment-Induced Conditioned Suppression of Motility | Mouse | Hypothalamus | Decreased | Radioimmunoassay (RIA) | |
| Ether Stress | Mouse | - | Enhanced inhibitory effect on plasma corticosterone | - |
Table 2: Behavioral Effects of Modulating this compound Signaling
| Experimental Manipulation | Species | Behavioral Test | Outcome | Reference |
| This compound Administration (10 µg/kg, IP) | Rat | Jump-up one-way active avoidance | Enhanced acquisition | |
| This compound Administration (30 µg/kg, IP) | Mouse | One-way step-through active avoidance | Enhanced acquisition | |
| Systemic enkephalinase inhibitors | Mouse | Chronic Social Defeat Stress | Resilient outcome | |
| NAc infusion of DOR agonist (SNC80) | Mouse | Chronic Social Defeat Stress | Resilient outcome |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments cited in the study of this compound.
Radioimmunoassay (RIA) for this compound in Brain Tissue
This protocol outlines the general steps for quantifying this compound concentrations in brain tissue homogenates.
-
Tissue Collection and Homogenization:
-
Rapidly dissect the brain region of interest (e.g., nucleus accumbens, hypothalamus) on ice.
-
Homogenize the tissue in an appropriate volume of ice-cold extraction buffer (e.g., 1 M acetic acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of synthetic this compound.
-
In assay tubes, add a specific volume of tissue extract supernatant or standard.
-
Add a specific rabbit anti-Leu-Enkephalin primary antibody and a tracer amount of radiolabeled this compound (e.g., ¹²⁵I-Leu-Enkephalin).
-
Incubate the mixture for a specified time (e.g., 24-48 hours) at 4°C to allow for competitive binding.
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., polyethylene glycol) to separate antibody-bound from free radiolabeled this compound.
-
Centrifuge the tubes to pellet the antibody-antigen complexes.
-
Aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculate the concentration of this compound in the samples by comparing their radioactivity to the standard curve.
-
In Vivo Microdialysis and HPLC-MS Analysis of this compound
This protocol describes the collection of extracellular this compound from the brain of a freely moving animal and its subsequent quantification.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Collection:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a stabilizing agent (e.g., 0.1 N acetic acid) to prevent peptide degradation.
-
-
HPLC-MS Analysis:
-
Inject a specific volume of the collected dialysate into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Separate the components of the dialysate on a reverse-phase HPLC column.
-
Detect and quantify this compound based on its specific mass-to-charge ratio and retention time using the mass spectrometer.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Drug Development and Future Directions
The inherent instability of this compound in plasma limits its therapeutic potential. However, the development of prodrugs and synthetic analogs with improved pharmacokinetic profiles is a promising area of research. For instance, the this compound prodrug KK-103 has demonstrated antidepressant-like activity in animal models, highlighting the potential of targeting the enkephalinergic system for the treatment of mood disorders.
Future research should focus on:
-
Further elucidating the downstream signaling targets of this compound in different neuronal populations.
-
Investigating the role of this compound in different subtypes of stress and their corresponding behavioral outcomes.
-
Developing and testing novel, stable this compound analogs and delivery systems for their efficacy in preclinical models of anxiety and depression.
-
Exploring the potential of enkephalinase inhibitors to enhance endogenous this compound signaling as a therapeutic strategy.
Conclusion
This compound plays a multifaceted role in the regulation of stress and mood. Its ability to modulate key signaling pathways and the HPA axis underscores its importance in maintaining emotional homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting the enkephalinergic system for the treatment of stress-related psychiatric disorders. A deeper understanding of the intricate neurobiology of this compound will be instrumental in the development of novel and more effective treatments for these debilitating conditions.
References
- 1. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid agonist [D-Ala2, D-Leu5] enkephalin (DADLE) reduced oxygen-glucose deprivation caused neuronal injury through the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced nucleus accumbens enkephalins underlie vulnerability to social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of stress-induced proenkephalin gene regulation: CREB interacts with the proenkephalin gene in the mouse hypothalamus and is phosphorylated in response to hyperosmolar stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a naturally occurring pentapeptide with opioid properties. The protocol described here primarily focuses on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, known for its milder deprotection conditions compared to the Boc/Bzl strategy.
This compound is an endogenous ligand for opioid receptors, playing a role in pain modulation and other neurological processes.[1] Its synthesis is a common model for demonstrating the efficiency and reliability of SPPS techniques.
Data Presentation
Table 1: Summary of Reported Yields and Purity for this compound Synthesis
| Synthesis Strategy | Resin Type | Coupling Reagents | Cleavage Method | Reported Yield | Final Purity | Reference |
| Fmoc/tBu | Rink-amide AM resin | DIC/OxymaPure | TFA-based cocktail | Not specified | >95% | [2] |
| Boc/Bzl | Tyrosine (Bzl)-derivatised resin | BOP/HOBt/DIPEA | High HF or TFMSA | 60% | Not specified | [3] |
| Fmoc/tBu | Not specified | Not specified | Not specified | 65% | Not specified | [3] |
| Fmoc/tBu | Wang resin | DIC/Oxyma | TFA-based cocktail | Not specified | ≥95% | [1] |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide AM resin (or other suitable solid support like Wang resin).
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or alternatively HOBt).
-
Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM), Methanol, Diethyl ether (cold).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).
-
Other: Acetic Anhydride and Pyridine for optional capping.
Equipment
-
Solid-phase peptide synthesis vessel.
-
Shaker or automated peptide synthesizer.
-
Filtration apparatus.
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis.
-
Mass spectrometer for identity confirmation.
-
Lyophilizer.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Detailed Protocol
1. Resin Preparation and First Amino Acid Loading
-
Place the Rink Amide AM resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x).
-
2. Iterative Synthesis Cycle (for Phe, Gly, Gly, Tyr)
This cycle is repeated for each subsequent amino acid in the sequence (Phenylalanine, Glycine, Glycine, Tyrosine).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
3. Final Deprotection and Cleavage
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection as described in step 2.1.
-
Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and finally methanol (3x) to shrink the resin.
-
Dry the resin under high vacuum for at least 4 hours.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
4. Peptide Precipitation, Purification, and Characterization
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether to remove scavengers and residual cleavage cocktail components.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the collected fractions by analytical HPLC. Combine fractions with a purity of ≥95%.
-
Confirm the identity of the purified this compound by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Signaling Pathway
This compound primarily acts as an agonist at the delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, resulting in its analgesic effects.
Caption: Simplified signaling pathway of this compound via opioid receptors.
References
Application Notes and Protocols for the Purification and Characterization of Synthetic Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is a neurotransmitter that plays a significant role in pain modulation by acting on opioid receptors.[1] The synthesis and subsequent purification of this compound are critical steps for its use in research and potential therapeutic applications, demanding high purity and accurate characterization. These application notes provide detailed protocols for the solid-phase synthesis, purification, and characterization of this compound.
Synthesis of this compound
Synthetic this compound is commonly produced via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.[2][3]
Key Synthesis Steps:
-
Resin Preparation: A suitable resin, such as Merrifield or Wang resin, is prepared for the attachment of the first amino acid.[2]
-
Amino Acid Coupling: The C-terminal amino acid, Leucine, is coupled to the resin.
-
Deprotection: The protecting group (Fmoc or Boc) is removed from the N-terminus of the attached amino acid.
-
Sequential Coupling: The subsequent amino acids (Phenylalanine, Glycine, Glycine, and Tyrosine) are sequentially coupled, each followed by a deprotection step.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA).
Purification of Synthetic this compound
Following synthesis, the crude peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
1. Materials and Equipment:
-
Crude synthetic this compound
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Lyophilizer
2. Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. Centrifuge the sample to pellet any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 95% Solvent A / 5% Solvent B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 60% Solvent B over 40-60 minutes at a flow rate of 5-20 mL/min for a preparative column.
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm. The peak corresponding to the full-length this compound should be collected.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with high purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Characterization of Synthetic this compound
Accurate characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide. The primary techniques used are Mass Spectrometry and Amino Acid Analysis.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to confirm the molecular weight of the synthetic peptide. This compound is frequently used as a standard for mass spectrometry due to its well-understood fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Materials and Equipment:
-
Purified this compound
-
Mass spectrometer with an ESI source
-
Solvent: 50:50 acetonitrile:water with 0.1% formic acid
2. Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized this compound in the solvent to a final concentration of approximately 10-100 pmol/µL.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Infusion: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 400-800 m/z). The protonated molecular ion [M+H]+ for this compound is expected at m/z 556.6.
-
Tandem MS (MS/MS): For sequence confirmation, select the [M+H]+ ion for collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) can be used to verify the amino acid sequence.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu |
| Molecular Formula | C28H37N5O7 |
| Monoisotopic Mass | 555.2693 g/mol |
| Average Mass | 555.62 g/mol |
| [M+H]+ (protonated) | 556.2771 m/z |
| [M+Na]+ (sodiated) | 578.2591 m/z |
| [M+K]+ (potassiated) | 594.2330 m/z |
Amino Acid Analysis
Amino Acid Analysis (AAA) is used to determine the amino acid composition of the peptide, confirming the presence of the correct amino acids in the expected ratios.
Experimental Protocol: Amino Acid Analysis
1. Materials and Equipment:
-
Purified this compound
-
Hydrolysis tubes
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with pre-column derivatization
2. Procedure:
-
Hydrolysis: Place a known amount of the purified peptide into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, evaporate the HCl. The resulting amino acid mixture is then derivatized (e.g., with phenyl isothiocyanate, PITC) to allow for UV or fluorescence detection.
-
Chromatographic Separation: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Quantify each amino acid by comparing the peak areas to those of a standard amino acid mixture. The molar ratios of the amino acids should correspond to the composition of this compound.
Table 2: Expected Amino Acid Analysis Results for this compound
| Amino Acid | Expected Ratio | Observed Ratio (Example) |
| Tyrosine (Tyr) | 1 | 0.98 |
| Glycine (Gly) | 2 | 2.03 |
| Phenylalanine (Phe) | 1 | 1.01 |
| Leucine (Leu) | 1 | 0.99 |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the purification and characterization of synthetic this compound.
Caption: Overall workflow from synthesis to characterization.
References
Application Note and Protocol: Quantification of Leu-Enkephalin in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is involved in pain modulation and various other physiological processes.[2] Accurate quantification of this compound in plasma is crucial for understanding its role in health and disease, as well as for the development of novel therapeutics targeting the opioid system. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a simple protein precipitation step for sample preparation, followed by UPLC separation and Multiple Reaction Monitoring (MRM) for quantitative analysis.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Stable isotope-labeled internal standard (e.g., Methionine-Enkephalin, stable isotope-labeled)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a mixture of 50:50 acetonitrile/water with 0.1% formic acid to create calibration standards.
-
Spiking Solutions: Prepare spiking solutions at various concentrations for calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate spiking solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
This protocol utilizes a simple protein precipitation method for the extraction of this compound from plasma samples.[3]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 98% mobile phase A and 2% mobile phase B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| System | UPLC System |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | A linear gradient can be optimized as needed. For example: Start at 2% B, ramp to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS):
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ionization Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
| MRM Transitions | Precursor and product ions for this compound and the internal standard should be optimized. For this compound (m/z 556.3), characteristic product ions can be monitored. |
Quantitative Data
The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 |
| Mid QC | 300 | < 15 | < 15 | 85 - 115 |
| High QC | 1500 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
Visualizations
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in clinical and research settings. The provided protocols and performance data can serve as a valuable resource for scientists and researchers in the field of drug development and neuroscience.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Leu-Enkephalin Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Leu-Enkephalin using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The protocols outlined below are intended to serve as a comprehensive guide for researchers and professionals involved in neuropeptide analysis and drug development.
Introduction
This compound is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It plays a significant role in pain modulation and neurotransmission by acting as an agonist at opioid receptors.[1][2] Accurate and sensitive quantification of this compound is crucial for research in neuroscience, pharmacology, and clinical diagnostics. HPLC is a powerful technique for the separation and quantification of such peptides from complex biological matrices.
Experimental Protocols
Standard Solution Preparation
This protocol describes the preparation of various concentrations of this compound standard solutions.[3]
Materials:
-
This compound powder (3 mg vial)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Volumetric flasks (20 mL)
-
Pipettes
-
Sonicator
-
Glass vials
Procedure:
-
Stock Solution (400 ng/µL):
-
Add 7.5 mL of HPLC-grade water to a 3 mg vial of this compound powder.
-
Recap the vial, shake well, and sonicate for five minutes to ensure complete dissolution.
-
Label as "400 ng/µL this compound in water" and store in a freezer. This stock is stable for up to three months.
-
-
Intermediate Stock Solution (2 ng/µL):
-
Transfer 100 µL of the 400 ng/µL stock solution into a 20 mL volumetric flask.
-
Bring the volume to 20 mL with a solution of 50:50 acetonitrile/water + 0.1% formic acid.
-
Sonicate for five minutes.
-
Label as "2 ng/µL this compound in 50:50 ACN/H₂O + 0.1% FA" and store in a freezer. This solution is stable for one month.
-
-
Working Standard Solutions:
-
200 pg/µL: Dilute the 2 ng/µL intermediate stock 1:10 with 50:50 acetonitrile/water + 0.1% formic acid. Store in a refrigerator for up to two weeks.
-
50 pg/µL: Dilute the 2 ng/µL intermediate stock 1:40 with 50:50 acetonitrile/water + 0.1% formic acid. Store in a refrigerator for up to one week.
-
Sample Preparation from Biological Matrices (Plasma)
This protocol outlines a simple protein precipitation method for extracting this compound from human plasma.[4]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), chilled
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate amount of internal standard.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
HPLC & UPLC Methods
The following tables summarize various HPLC and UPLC methods for the analysis of this compound.
Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | C18 | ODP-50 6D |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 90:10 Acetonitrile/Water + 0.1% Formic Acid |
| Gradient | Linear gradient from 10% to 50% B over 40 min[1] | Isocratic or Gradient (details vary by application) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV (e.g., 214 nm or 280 nm) | UV or MS |
| Injection Volume | 20 µL | 50 µL |
UPLC-MS/MS Method for Plasma Samples
| Parameter | Method 3 |
| System | UPLC coupled to a triple quadrupole mass spectrometer |
| Column | C18 (e.g., Atlantis dC18, 2.1 x 150mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | MS/MS in Multiple Reaction Monitoring (MRM) mode |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Precursor Ion (Q1): m/z 556.2; Product Ion (Q3): m/z 397.2 |
Quantitative Data Summary
The following table presents a summary of quantitative performance data from various methods.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.286 ng/mL | RP-HPLC with surfactant-based mobile phase | |
| Limit of Quantification (LOQ) | 0.858 ng/mL | RP-HPLC with surfactant-based mobile phase | |
| Limit of Detection (LOD) | 60 pM (115 zeptomole injected) | Capillary Zone Electrophoresis-MS/MS | |
| Limit of Quantification (LOQ) | 10 pg/mL | UPLC-MS/MS in human plasma | |
| Linear Range | 10 - 2000 pg/mL | UPLC-MS/MS in human plasma |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for HPLC analysis of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thebehavioralscientist.com [thebehavioralscientist.com]
- 3. This compound actions on avoidance conditioning are mediated by a peripheral opioid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation analysis of Leu-Enkephalin
An in-depth analysis of the mass spectrometry fragmentation of Leu-Enkephalin, a pivotal endogenous opioid peptide, is crucial for neuroscience research and pharmaceutical development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the elucidation of its structure and fragmentation pathways using tandem mass spectrometry.
Introduction
Leucine-Enkephalin (this compound) is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu (YGGFL). It is an endogenous neuropeptide that plays a significant role in pain modulation and neurotransmission.[1][2] Due to its well-characterized fragmentation pattern, this compound is frequently used as a standard for calibration and method development in mass spectrometry.[1][3] Understanding its fragmentation behavior under various ionization and dissociation techniques is fundamental for the accurate identification and quantification of this and other neuropeptides in complex biological matrices.[4]
This application note details the fragmentation analysis of this compound using Collision-Induced Dissociation (CID), a common tandem mass spectrometry (MS/MS) technique. It provides a comprehensive experimental protocol, summarizes the expected fragment ions, and illustrates the fragmentation pathway and experimental workflow.
Materials and Methods
This section outlines a general protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
Autosampler vials
2. Sample Preparation A stock solution of this compound is prepared in LC-MS grade water at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution in the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA) to the desired concentration (e.g., 10 pmol/µL). For samples from biological matrices, a peptide extraction and cleanup step is required. This typically involves homogenization in an acidic extraction buffer, centrifugation, and solid-phase extraction to remove interfering substances.
3. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
4. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
MS1 Scan Range: m/z 100-1000
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ of this compound (m/z 556.28) is selected for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) with an appropriate collision energy. The optimal collision energy should be determined empirically to maximize the production of informative fragment ions.
-
MS2 Scan Range: m/z 50-600
Experimental Workflow
The overall workflow for the fragmentation analysis of this compound is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Leucine enkephalin--a mass spectrometry standard. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leu-Enkephalin as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-Enkephalin (Leu-Enkephalin) is a naturally occurring pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu (YGGFL). It is an endogenous opioid peptide that plays a role in neurotransmission and pain modulation by acting on opioid receptors.[1] In the field of mass spectrometry, this compound has become a widely adopted standard and reference compound.[2][3][4] Its well-defined chemical properties, predictable fragmentation pattern, and stability make it an ideal candidate for a variety of applications in mass spectrometry-based analyses.
These application notes provide detailed information and protocols for the effective use of this compound as a mass spectrometry standard for instrument tuning, calibration, and as a reference compound in quantitative and qualitative analyses.
Key Applications
-
Instrument Tuning and Calibration: this compound is frequently used to tune and calibrate mass spectrometers to ensure high mass accuracy and resolution.[5] Its known monoisotopic mass provides a reliable reference point for adjusting instrument parameters.
-
Mass Accuracy Verification: It serves as a lock mass for real-time mass correction during data acquisition, particularly in high-resolution mass spectrometry, ensuring consistent mass accuracy throughout an analytical run.
-
Internal Standard for Quantitative Analysis: Due to its peptide nature, this compound can be used as an internal standard in the quantification of other peptides and small molecules, helping to correct for variations in sample preparation and instrument response.
-
"Thermometer Molecule": The fragmentation of this compound is well-characterized and sensitive to the energy applied in the collision cell. The ratios of its fragment ions can be used to indicate the degree of excitation, making it a useful "thermometer molecule" for standardizing fragmentation conditions in tandem mass spectrometry (MS/MS).
-
Method Development and Validation: As a well-behaved peptide, it is often employed during the development and validation of new analytical methods to test instrument performance and methodology.
Properties and Characteristics
A summary of the key physical and mass spectrometric properties of this compound is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu (YGGFL) | |
| Molecular Formula | C28H37N5O7 | |
| Monoisotopic Mass | 555.2693 Da | |
| Average Mass | 555.62 Da | |
| m/z of Protonated Molecule [M+H]+ | 556.2771 | |
| m/z of Deprotonated Molecule [M-H]- | 554.2615 |
Fragmentation Pattern
The fragmentation of protonated this compound ([M+H]+) in collision-induced dissociation (CID) is well-documented. The most prominent fragments are typically b- and y-type ions resulting from the cleavage of the peptide backbone. The a-ions, which are formed by the loss of a carbonyl group from the corresponding b-ion, are also commonly observed.
The table below lists the theoretical monoisotopic masses of the major fragment ions of protonated this compound.
| Ion Type | Sequence | m/z |
| b2 | Tyr-Gly | 221.0921 |
| b3 | Tyr-Gly-Gly | 278.1136 |
| b4 | Tyr-Gly-Gly-Phe | 425.1820 |
| y1 | Leu | 131.0946 |
| y2 | Phe-Leu | 278.1630 |
| y3 | Gly-Phe-Leu | 335.1845 |
| y4 | Gly-Gly-Phe-Leu | 392.2059 |
| a4 | (from b4) | 397.1874 |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of this compound solutions for use in mass spectrometry.
Materials:
-
This compound (lyophilized powder)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Volumetric flasks
-
Pipettes and tips
-
Sonicator
-
Freezer (-20°C)
Procedure:
-
Preparation of 1 mg/mL Stock Solution:
-
Accurately weigh 1 mg of lyophilized this compound.
-
Dissolve the powder in 1 mL of LC-MS grade water in a microcentrifuge tube.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C. This stock is typically stable for several months.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with a suitable solvent, typically 50:50 acetonitrile/water with 0.1% formic acid.
-
The table below provides dilutions for common working concentrations.
-
| Desired Concentration | Volume of Stock (1 mg/mL) | Final Volume | Diluent |
| 10 µg/mL | 10 µL | 1 mL | 50:50 ACN/H2O + 0.1% FA |
| 1 µg/mL | 10 µL of 100 µg/mL | 1 mL | 50:50 ACN/H2O + 0.1% FA |
| 100 ng/mL | 10 µL of 10 µg/mL | 1 mL | 50:50 ACN/H2O + 0.1% FA |
| 10 ng/mL | 10 µL of 1 µg/mL | 1 mL | 50:50 ACN/H2O + 0.1% FA |
Store working solutions at 4°C and use within one week for best results.
Protocol 2: Instrument Calibration and Tuning using this compound
This protocol describes the use of this compound for the calibration and tuning of a mass spectrometer.
Procedure:
-
Infusion Setup:
-
Prepare a 100-500 pg/µL solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Tuning and Calibration:
-
Acquire data in full scan mode in the positive ion mode.
-
Adjust ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity and stability of the [M+H]+ ion at m/z 556.2771.
-
Perform mass calibration using the known m/z of the this compound [M+H]+ ion.
-
For MS/MS tuning, select the [M+H]+ ion as the precursor and optimize collision energy to obtain a characteristic fragmentation pattern, often targeting the b4 ion at m/z 425.1820.
-
Protocol 3: Using this compound as a Lock Mass for Accurate Mass Measurements
This protocol details the use of this compound as a lock mass for real-time mass correction.
Procedure:
-
Lock Mass Solution:
-
Prepare a low concentration solution of this compound (e.g., 50-200 pg/µL) in a solvent compatible with your LC gradient.
-
-
LockSpray/Reference Sprayer Setup:
-
Introduce the this compound solution into the ion source via a dedicated reference sprayer or LockSpray interface at a low, constant flow rate.
-
The instrument software will be configured to periodically sample the reference ion (m/z 556.2771) and apply a mass correction to the analyte data in real-time.
-
-
Data Acquisition:
-
Acquire your sample data with the lock mass correction enabled. This will significantly improve the mass accuracy of your measurements.
-
Protocol 4: this compound as an Internal Standard for Quantitative Analysis
This protocol describes the use of this compound as an internal standard for the quantification of an analyte.
Procedure:
-
Spiking the Internal Standard:
-
Add a known and constant amount of this compound to all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process. The final concentration of the internal standard should be within the linear range of the assay.
-
-
Sample Preparation:
-
Perform the sample preparation (e.g., protein precipitation, solid-phase extraction) as required for your analyte.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to monitor at least one precursor-to-product ion transition for both the analyte and this compound. A common transition for this compound is 556.3 -> 425.2.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway of this compound
This compound primarily exerts its biological effects by binding to and activating delta-opioid receptors (δOR) and, to a lesser extent, mu-opioid receptors (μOR). These receptors are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
The following diagram illustrates the canonical signaling pathway initiated by this compound binding to an opioid receptor.
References
- 1. Delta opioid agonist [D-Ala2, D-Leu5] enkephalin (DADLE) reduced oxygen-glucose deprivation caused neuronal injury through the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Leu-Enkephalin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This guide is intended to assist researchers in the consistent and reliable detection of this endogenous opioid peptide, crucial for studies in neuroscience, pain modulation, and drug development.
Introduction
This compound is a pentapeptide that plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in various physiological processes, including pain perception, emotional regulation, and stress responses.[1][2] Accurate localization of this compound in tissue is essential for understanding its distribution and function in both normal and pathological states. Immunohistochemistry is a powerful technique that allows for the visualization of this compound within the cellular and subcellular context of the tissue architecture.
Experimental Protocols
This protocol outlines the key steps for successful IHC staining of this compound in FFPE tissues. Optimization of specific parameters may be required depending on the tissue type and the primary antibody used.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%, 50%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in PBS-T)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Procedure
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.
-
Rehydrate the sections by immersing the slides through a graded series of ethanol solutions:
-
100% Ethanol: 2 changes, 3-10 minutes each.
-
95% Ethanol: 1 change, 3-10 minutes.
-
70% Ethanol: 1 change, 3-10 minutes.
-
50% Ethanol: 1 change, 3-10 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval:
Formalin fixation can create cross-links that mask the antigenic epitope of this compound.[3] Antigen retrieval is crucial to unmask these sites and allow for antibody binding. Heat-Induced Epitope Retrieval (HIER) is the most common method.[4]
-
Immerse slides in a staining dish containing the appropriate antigen retrieval buffer.
-
Heat the solution using a microwave, pressure cooker, or water bath. The optimal temperature is typically 95-100°C.
-
Maintain the temperature for 10-20 minutes.
-
Allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.
-
Rinse the slides with wash buffer.
3. Peroxidase and Biotin Blocking (Optional but Recommended):
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes.
-
Rinse with wash buffer.
-
If using an avidin-biotin-based detection system, block endogenous biotin by incubating with an avidin/biotin blocking kit according to the manufacturer's instructions.
4. Blocking Non-Specific Binding:
-
Incubate the sections with a blocking solution (e.g., 5% normal goat serum if using a goat secondary antibody) for 30-60 minutes at room temperature in a humidified chamber. This step is critical to prevent non-specific binding of the primary and secondary antibodies.
5. Primary Antibody Incubation:
-
Dilute the primary anti-Leu-Enkephalin antibody in a suitable antibody diluent (e.g., 1% BSA in PBS-T).
-
Apply the diluted primary antibody to the sections, ensuring complete coverage.
-
Incubate in a humidified chamber. Incubation times and temperatures should be optimized, but common starting points are 1-2 hours at room temperature or overnight at 4°C.
6. Secondary Antibody and Detection:
-
Wash the slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking buffer.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Wash the slides with wash buffer (3 changes, 5 minutes each).
-
Apply the pre-formed Avidin-Biotin Complex (ABC) reagent and incubate for 30 minutes at room temperature.
-
Wash the slides with wash buffer (3 changes, 5 minutes each).
7. Chromogenic Development:
-
Incubate the sections with a DAB substrate-chromogen solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Mount a coverslip over the tissue section using a permanent mounting medium.
Data Presentation
Table 1: Recommended Primary Antibody Dilutions for this compound IHC
| Antibody Supplier | Host Species | Clonality | Recommended Dilution for IHC | Reference |
| MediMabs | Mouse | Monoclonal (NOC1) | 1:100 - 1:400 | |
| ImmunoStar | Rabbit | Polyclonal | 1:1000 - 1:2000 | |
| Bio-Rad | Mouse | Monoclonal (NOC.1) | 1/100 - 1/400 (Frozen) | |
| Abcam | Mouse | Monoclonal [NOC1] | Not specified, requires user optimization | |
| Novus Biologicals | Rabbit | Polyclonal | Not specified, requires user optimization |
Note: Optimal dilutions should be determined by the end-user.
Table 2: Common Antigen Retrieval Conditions for IHC
| Antigen Retrieval Method | Buffer | pH | Temperature | Duration |
| Heat-Induced (HIER) | Sodium Citrate | 6.0 | 95-100°C | 10-20 minutes |
| Heat-Induced (HIER) | Tris-EDTA | 9.0 | 95-100°C | 10-20 minutes |
| Proteolytic-Induced (PIER) | Trypsin | 7.8 | 37°C | 10-20 minutes |
| Proteolytic-Induced (PIER) | Proteinase K | - | 37°C | 10-20 minutes |
Note: The choice of buffer and method may depend on the specific antibody and tissue type. HIER is generally recommended over PIER for better preservation of tissue morphology.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the major steps in the immunohistochemistry protocol for this compound localization.
Caption: Immunohistochemistry workflow for this compound.
This compound Signaling Pathway
This compound primarily exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This initiates intracellular signaling cascades that modulate neuronal activity.
Caption: this compound signaling cascade.
References
Application Notes and Protocols: Receptor Binding Assays for Leu-Enkephalin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for Leu-Enkephalin and its analogs. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in the characterization of ligand-receptor interactions at opioid receptors.
Introduction
This compound (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide that preferentially binds to delta (δ) opioid receptors and to a lesser extent, mu (μ) opioid receptors.[1] It plays a significant role as a neurotransmitter in pain circuits and exhibits antinociceptive properties.[1] The study of this compound and its analogs is crucial for the development of novel analgesics with improved efficacy and reduced side effects. Receptor binding assays are fundamental tools in this research, allowing for the quantification of the affinity of these compounds for their target receptors.
This document outlines the theoretical basis and practical application of two primary types of receptor binding assays: radioligand binding assays and fluorescence-based assays.
Signaling Pathways of Opioid Receptors
Upon binding of an agonist like this compound, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The two primary pathways are the G-protein pathway and the β-arrestin pathway.[2][3]
-
G-protein Pathway: This is considered the "classical" signaling route.[2] Agonist binding causes a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins (typically of the Gi/Go family). The G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This pathway is primarily associated with the analgesic effects of opioids.
-
β-arrestin Pathway: Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This interaction leads to receptor desensitization, internalization, and can also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. The β-arrestin pathway has been implicated in some of the adverse side effects of opioids, such as tolerance and respiratory depression.
Ligands that differentially activate these pathways are known as "biased agonists" and are of significant interest in drug development for creating safer analgesics.
References
Application Notes and Protocols for In Vivo Microdialysis of Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the in vivo measurement of Leu-Enkephalin release using microdialysis. This technique is a powerful tool for studying the neurochemical dynamics of endogenous opioid peptides in discrete brain regions of freely moving animals, offering critical insights for neuroscience research and the development of novel therapeutics targeting opioid signaling pathways.
Introduction to In Vivo Microdialysis for Neuropeptides
In vivo microdialysis is a widely used sampling technique for monitoring the concentration of endogenous substances in the extracellular fluid of living tissues.[1][2] For neuropeptides like this compound, which are present in low picomolar concentrations, this method presents unique challenges due to their low recovery rates and susceptibility to degradation.[3][4] However, with optimized probes, sensitive analytical techniques, and careful experimental design, microdialysis coupled with liquid chromatography-mass spectrometry (LC-MS) has become a reliable method for quantifying dynamic changes in this compound release.[5]
The principle involves implanting a microdialysis probe, which has a semi-permeable membrane at its tip, into a specific brain region. An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. As the aCSF passes the membrane, extracellular molecules, including this compound, diffuse across the membrane down their concentration gradient and are collected in the outgoing perfusate, referred to as the dialysate. The collected dialysate can then be analyzed to determine the concentration of this compound.
Experimental Design and Considerations
Successful in vivo microdialysis studies for this compound require careful planning and optimization of several parameters.
Microdialysis Probe Selection
The choice of microdialysis probe is critical for maximizing the recovery of neuropeptides. Key factors to consider include:
-
Membrane Material: Polyarylethersulfone (PAES) membranes have been shown to yield higher recovery rates for neuropeptides compared to polycarbonate membranes.
-
Molecular Weight Cutoff (MWCO): A higher MWCO is necessary for larger molecules like neuropeptides. Probes with a 20 kDa or 30 kDa MWCO are commonly used for enkephalins. For larger peptides or proteins, probes with up to a 1 million Dalton MWCO are available.
-
Membrane Length: The length of the membrane should correspond to the size of the target brain region to ensure localized sampling.
Surgical Implantation
Stereotaxic surgery is required to accurately implant the microdialysis probe or a guide cannula into the desired brain region, such as the nucleus accumbens or striatum. For chronic studies in freely moving animals, a guide cannula is implanted first, allowing for the insertion of the microdialysis probe on the day of the experiment, which minimizes stress to the animal.
Perfusion and Sampling Parameters
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) is the standard perfusate, mimicking the ionic composition of the brain's extracellular fluid.
-
Flow Rate: A slow flow rate is crucial for maximizing the recovery of neuropeptides. Typical flow rates for this compound microdialysis range from 0.2 to 2 µL/min, with 0.8 µL/min being a commonly used rate. Lower flow rates generally result in higher relative recovery but lower absolute recovery per unit of time.
-
Sample Collection: Dialysate fractions are collected at regular intervals, typically every 10 to 30 minutes, to provide a time course of this compound release. To prevent degradation, collected samples should be immediately stabilized, for example, by adding acetic acid to a final concentration of 5% and storing at -80°C.
Analytical Methods for this compound Detection
Due to the low concentrations of this compound in dialysates, highly sensitive analytical methods are required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the sensitive and specific quantification of neuropeptides. Tandem mass spectrometry (MS/MS or MS³) further enhances specificity and reduces signal-to-noise ratios, allowing for confident detection at picomolar concentrations.
-
Radioimmunoassay (RIA): Historically, RIA has been used for the detection of opioid peptides. While sensitive, it can be prone to cross-reactivity with other structurally similar peptides.
Data Presentation
The following tables summarize key quantitative data from cited literature to aid in experimental design and comparison.
Table 1: Microdialysis Probe and Perfusion Parameters
| Parameter | Recommended Value/Range | Reference(s) |
| Probe Membrane Material | Polyarylethersulfone (PAES), Polyacrylonitrile | |
| Membrane MWCO | 20 kDa - 30 kDa | |
| Perfusion Flow Rate | 0.2 - 2.0 µL/min (0.8 µL/min commonly used) | |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | |
| Sample Collection Interval | 10 - 30 min |
Table 2: this compound Recovery and Detection
| Parameter | Reported Value/Range | Analytical Method | Reference(s) |
| Relative Recovery | 6 - 20% | LC-MS, RIA | |
| Limit of Detection (LOD) | 0.5 - 60 pM (for various neuropeptides) | Capillary LC-MSⁿ | |
| Basal Dialysate Concentration | ~25 pM (in rat dorsolateral striatum) | Not specified | |
| Stimulated Release (High K+) | Significant increase from baseline | LC-MS |
Experimental Protocols
Protocol for In Vivo Microdialysis of this compound in the Rodent Brain
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Microdialysis probes (e.g., 30 kDa MWCO, polyacrylonitrile membrane)
-
Guide cannula (for chronic studies)
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector (refrigerated recommended)
-
Artificial Cerebrospinal Fluid (aCSF)
-
High K⁺ aCSF (for stimulation)
-
Isotopically labeled this compound internal standard
-
Acetic acid
-
LC-MS system
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe or guide cannula to the predetermined coordinates.
-
Secure the probe/cannula to the skull with dental cement.
-
For chronic studies, insert a dummy cannula and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
If using a guide cannula, gently insert the microdialysis probe.
-
Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Flush the probe with aCSF at a higher flow rate (e.g., 10 µL/min) for 15 minutes, then reduce to the experimental flow rate (e.g., 0.8 µL/min) for a stabilization period of at least 1-2 hours.
-
Begin collecting dialysate fractions at the desired time interval (e.g., every 13 minutes for a 10.4 µL sample).
-
To establish a baseline, collect several fractions under basal conditions.
-
To evoke this compound release, switch the perfusion medium to high K⁺ aCSF for a defined period.
-
After stimulation, switch back to aCSF to monitor the return to baseline.
-
-
Sample Processing and Analysis:
-
Immediately after collection, spike each fraction with a known concentration of isotopically labeled this compound internal standard.
-
Add acetic acid to a final concentration of 5% to prevent peptide degradation.
-
Store samples at -80°C until analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify this compound concentrations.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Microdialysis
Caption: In vivo microdialysis workflow.
References
- 1. amuzainc.com [amuzainc.com]
- 2. An in vitro Comparison of Microdialysis Relative Recovery of Met- and this compound Using Cyclodextrins and Antibodies as Affinity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]
Application Notes and Protocols for Pharmacological Studies of Leu-Enkephalin Prodrugs in Pain Relief
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological evaluation of Leu-Enkephalin (Leu-ENK) prodrugs as potential analgesics. Leu-ENK is an endogenous opioid peptide with high affinity for the delta-opioid receptor, playing a crucial role in pain modulation.[1] However, its therapeutic potential is limited by rapid degradation in plasma and poor blood-brain barrier permeability. Prodrug strategies aim to overcome these limitations by masking the labile parts of the Leu-ENK molecule, thereby improving its pharmacokinetic profile and enhancing its analgesic effects.[2][3]
Rationale for this compound Prodrug Development
Leu-ENK is a pentapeptide (Tyr-Gly-Gly-Phe-Leu) that acts as an agonist at opioid receptors, primarily the delta-opioid receptor (DOR), and to a lesser extent, the mu-opioid receptor (MOR).[1][4] Activation of these receptors, which are G-protein coupled receptors, leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce the transmission of pain signals.
The primary challenges hindering the clinical use of native Leu-ENK are:
-
Enzymatic Degradation: Leu-ENK is rapidly broken down by peptidases, such as aminopeptidase N and angiotensin-converting enzyme, present in plasma and at the blood-brain barrier.
-
Poor Bioavailability: Due to its hydrophilic nature and rapid degradation, Leu-ENK has very low oral bioavailability and is quickly cleared from circulation.
Prodrugs are designed to temporarily modify the Leu-ENK structure, typically at the N-terminus or C-terminus, to protect it from enzymatic cleavage and improve its lipophilicity for better membrane permeation. Once in the systemic circulation or the central nervous system (CNS), these prodrugs are designed to undergo bioconversion to release the active Leu-ENK.
Quantitative Data Summary
The following tables summarize key quantitative data from various pharmacological studies on Leu-ENK prodrugs. This data allows for a comparative analysis of their stability, receptor affinity, and analgesic efficacy.
Table 1: In Vitro Stability of this compound Prodrugs
| Prodrug/Analogue | Modification | Matrix | Half-life (t½) | Reference |
| This compound | - | Rat Plasma | ~2-3 min | |
| KK-103 | N-pivaloyl | Mouse Plasma | Markedly increased vs. Leu-ENK | |
| Acetone Prodrug (II) | N-terminal 4-imidazolidinone | Phosphate Buffer (pH 7.4) | 930 min | |
| Cyclopentanone Prodrug (III) | N-terminal 4-imidazolidinone | Phosphate Buffer (pH 7.4) | 216 min | |
| Cyclohexanone Prodrug (IV) | N-terminal 4-imidazolidinone | Phosphate Buffer (pH 7.4) | 432 min | |
| 4-Methylcyclohexanone Prodrug (V) | N-terminal 4-imidazolidinone | Phosphate Buffer (pH 7.4) | 792 min | |
| Tyr-D-Ala-Gly-Phe-Leu-NH₂ Analogue | D-Ala substitution | Plasma | - | |
| O-acetyl Prodrug of Analogue | O-acetylation of Tyr | Plasma | 2.9 min | |
| O-propionyl Prodrug of Analogue | O-propionylation of Tyr | Plasma | 2.6 h | |
| 3-Fluoro-Phe⁴ Analogue | meta-Fluoro substitution on Phe⁴ | Rat Plasma | 82.3 min |
Table 2: In Vivo Analgesic Activity of this compound Prodrugs
| Prodrug/Analogue | Animal Model | Analgesic Test | Key Findings | Reference |
| KK-103 | Mice | Ramped Hot Plate & Formalin Test | Prolonged antinociceptive efficacy. | |
| [D-Ala², D-Leu⁵]-enkephalin | Rats | Hot Plate, Tail Immersion, Writhing Test | Pronounced analgesic effect. | |
| DALECK | Rats | Tail-withdrawal Test | Long-lasting, dose-dependent antinociceptive effect. |
Note: Specific quantitative data such as IC50, EC50, and detailed MPE% are often presented graphically in the source literature and are summarized here with their key findings. For precise values, please refer to the cited articles.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Leu-ENK exerts its analgesic effect primarily through the delta-opioid receptor. The binding of Leu-ENK to DOR initiates a signaling cascade that reduces neuronal excitability.
Caption: this compound signaling pathway leading to analgesia.
Experimental Workflow for Prodrug Evaluation
The pharmacological evaluation of Leu-ENK prodrugs typically follows a multi-step process from synthesis to in vivo testing.
Caption: General workflow for this compound prodrug evaluation.
Experimental Protocols
Prodrug Synthesis (General Protocol for N-Terminal Modification)
This protocol describes a general method for the N-terminal modification of Leu-ENK using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Modifying agent (e.g., acyl chloride, anhydride, or isocyanate for N-terminal modification)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH), DIC, and OxymaPure in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) to assemble the pentapeptide sequence on the resin.
-
N-Terminal Modification:
-
After the final Fmoc deprotection, wash the resin-bound peptide with DMF.
-
Dissolve the modifying agent in a suitable solvent (e.g., DMF or DCM) and add it to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the prodrug from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude prodrug by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate, wash with cold ether, and dry under vacuum.
-
Purify the crude product by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final prodrug using mass spectrometry and analytical HPLC.
In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of Leu-ENK prodrugs in plasma.
Materials:
-
Leu-ENK prodrug stock solution (in a suitable solvent, e.g., DMSO)
-
Human, rat, or mouse plasma (anticoagulated with heparin or EDTA)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) for protein precipitation
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for analysis
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the prodrug stock solution to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-prodrug mixture.
-
Protein Precipitation: Immediately add the plasma sample to a tube containing 2-3 volumes of ice-cold ACN with 1% TFA to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to quantify the remaining concentration of the intact prodrug and the formation of the parent Leu-ENK.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining prodrug concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the central analgesic activity of compounds.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., a clear acrylic cylinder)
-
Mice or rats
-
Leu-ENK prodrug solution for injection (e.g., subcutaneous or intravenous)
-
Vehicle control solution
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Place each animal individually on the hot plate within the enclosure and start the timer.
-
Record the latency to the first sign of nociception, which can be paw licking, paw shaking, or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.
-
-
Drug Administration: Administer the Leu-ENK prodrug, vehicle, or positive control to the animals via the chosen route of administration.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency as described in step 2.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Formalin Test for Analgesia
The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic mechanisms.
Materials:
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with mirrors for clear viewing of the paws
-
Mice or rats
-
Leu-ENK prodrug solution for injection
-
Vehicle control solution
-
Positive control (e.g., morphine)
-
Syringes with fine-gauge needles for formalin injection
-
Timer
Procedure:
-
Acclimatization: Place the animals individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer the Leu-ENK prodrug, vehicle, or positive control to the animals.
-
Formalin Injection: After a predetermined pre-treatment time, inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the formalin injection, start the timer and observe the animal's behavior. Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase represents acute nociceptive pain due to direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory pain and central sensitization.
-
-
Data Analysis:
-
Calculate the total licking/biting time for each animal in both Phase 1 and Phase 2.
-
Compare the licking/biting times between the different treatment groups for each phase using appropriate statistical tests (e.g., ANOVA). A significant reduction in licking/biting time in the treated groups compared to the vehicle group indicates an analgesic effect.
-
References
- 1. A Novel this compound Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The potentiation of spinal analgesia by leucine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal 4-imidazolidinone prodrugs of this compound: synthesis, chemical and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leu-Enkephalin in Neurological Disorder Research
Introduction
Leu-Enkephalin is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) that functions as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is one of the two primary forms of enkephalins, derived from the precursor protein proenkephalin.[2][3] this compound plays a crucial role in various physiological processes, including pain modulation, emotional regulation, and neuroprotection.[3] Its effects are mediated primarily through the activation of δ-opioid receptors (DOR) and, to a lesser extent, μ-opioid receptors (MOR).[1] Dysregulation of the enkephalinergic system has been implicated in several neurological disorders, making this compound a significant target for research and potential therapeutic development.
These application notes provide an overview of the role of this compound in neurological disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain, along with detailed protocols for its study.
Signaling Pathway of this compound
This compound exerts its cellular effects by binding to G-protein coupled opioid receptors, primarily the δ- and μ-opioid receptors. This binding event initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release.
Mechanism of Action:
-
Receptor Binding: this compound binds to the extracellular domain of the opioid receptor.
-
G-Protein Activation: The receptor-ligand complex activates intracellular heterotrimeric G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Potassium Channels: The G-protein βγ subunits directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.
-
Calcium Channels: The signaling cascade inhibits voltage-gated Ca2+ channels, reducing calcium influx.
-
-
Reduced Neurotransmitter Release: The combined effects of membrane hyperpolarization and reduced calcium entry decrease the release of excitatory neurotransmitters such as glutamate and substance P from presynaptic terminals.
Application in Neurological Disorder Research
Alzheimer's Disease (AD)
The role of the enkephalinergic system in AD is complex. Studies have reported elevated levels of enkephalins in the brains of both AD patients and transgenic mouse models. This increase may be a compensatory response to neuronal hyperactivity or could directly contribute to cognitive deficits. Conversely, other studies have found decreased binding of enkephalins to opioid receptors, particularly in limbic areas, suggesting a loss of receptor sites.
| Brain Region | Finding in AD Patients | Reference |
| Dentate Gyrus | Increased Met-Enkephalin levels | |
| Amygdala | Decreased [3H]this compound binding (receptor number) | |
| Hippocampus | Decreased [3H]this compound binding | |
| Temporal Cortex | Decreased [3H]this compound binding | |
| Table 1: Alterations in the this compound System in Alzheimer's Disease. |
Parkinson's Disease (PD)
Research indicates a significant involvement of the enkephalinergic system in the pathophysiology of PD. Post-mortem studies of parkinsonian brains have revealed a reduction in both Met- and this compound levels in the pallidum and putamen. Interestingly, while peptide levels are decreased, there is evidence for supersensitivity of enkephalin receptors in the striatum and limbic system, suggesting an upregulation of receptors in response to the diminished endogenous ligand.
| Brain Region | Finding in PD Patients | Reference |
| Pallidum | Significant reduction in this compound levels | |
| Putamen | Significant reduction in this compound levels | |
| Substantia Nigra | Met-Enkephalin levels decreased, but this compound levels unchanged | |
| Caudate Nucleus | Increased specific binding of [3H]this compound | |
| Putamen | Increased specific binding of [3H]this compound | |
| Table 2: Alterations in the this compound System in Parkinson's Disease. |
Pain Modulation
This compound is a key component of the body's natural pain-relief system. It acts at various levels of the nervous system, including the spinal cord and brainstem, to inhibit the transmission of nociceptive signals. Activation of opioid receptors by this compound presynaptically inhibits the release of pain-mediating neurotransmitters like substance P and glutamate from primary afferent neurons. Its role is being investigated in chronic pain conditions, and enhancing its signaling through the inhibition of its degrading enzymes (enkephalinases) is a promising therapeutic strategy.
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by HPLC
This protocol is adapted from a method for determining this compound-like peptides in rat brain tissue using high-performance liquid chromatography (HPLC) with fluorescence detection.
Methodology:
-
Tissue Extraction:
-
Homogenize dissected brain tissue (e.g., striatum, cortex) in an appropriate acidic solution.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the peptides.
-
-
Pre-Column Derivatization:
-
Formylation: Formylate the tyrosine-containing peptides in the extract with chloroform in an alkaline medium.
-
Fluorescent Conversion: Convert the resulting aldehydes into highly fluorescent derivatives by reacting them with 1,2-diamino-4,5-dimethoxybenzene.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase column (e.g., TSK gel ODS-120T).
-
Use an isocratic elution mobile phase to separate the this compound derivative from other fluorescent compounds.
-
Detect the fluorescent derivative using a fluorimetric detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic this compound.
-
Calculate the concentration of this compound in the tissue sample by comparing its peak area to the standard curve. The sensitivity of this method can be as low as 5.6 pmol/g of brain tissue.
-
| Brain Region (Rat) | This compound Concentration (pmol/g) | Reference |
| Striatum, Cortex, Hypothalamus | 20 - 245 | |
| Table 3: Example concentrations of this compound-like peptide in rat brain tissue. |
Protocol 2: In Vivo Measurement of this compound Release via Microdialysis
This protocol describes a method for the simultaneous in vivo detection of Met- and this compound in the mouse brain, adapted from recent studies.
Methodology:
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens Shell).
-
Allow the animal to recover fully before the experiment.
-
-
Microdialysis Collection:
-
Insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.8 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 13 minutes).
-
Immediately after collection, add a known concentration of isotopically labeled this compound internal standard to each sample for accurate quantification.
-
-
Sample Analysis (LC-MS):
-
Analyze the collected samples using a highly sensitive mass spectrometry-based assay.
-
Identify and quantify endogenous this compound by its specific mass/charge (m/z) ratio, distinguishing it from the heavy isotope-labeled internal standard.
-
This method has a lower limit of quantification (LLOQ) of approximately 40 amol/sample.
-
| Condition | Fold Change in Leu-Enk Release (vs. Baseline) | Fold Change in Met-Enk Release (vs. Baseline) | Reference |
| High K+ Depolarization | ~28 | ~7 | |
| Table 4: Evoked in vivo release of enkephalins in the mouse Nucleus Accumbens. |
Protocol 3: Radioligand Binding Assay for Opioid Receptors
This protocol is based on the methodology used to study enkephalin receptors in post-mortem human brain tissue from patients with Parkinson's disease.
Methodology:
-
Tissue Preparation:
-
Dissect specific brain regions from post-mortem tissue.
-
Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction through differential centrifugation.
-
-
Binding Reaction:
-
Incubate aliquots of the membrane preparation with varying concentrations of a radiolabeled ligand, such as [3H]this compound.
-
To determine non-specific binding, run a parallel set of incubations that include a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using Scatchard analysis to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which reflects the affinity of the receptor for the ligand.
-
Protocol 4: In Vitro Electrophysiology (Patch-Clamp)
This protocol is for assessing the direct effect of this compound on neuronal membrane properties, as demonstrated in studies on rat respiratory center neurons.
Methodology:
-
Brain Slice Preparation:
-
Prepare acute brainstem slices from rats containing the neurons of interest (e.g., pre-Bötzinger complex).
-
Maintain slices in an incubation chamber with oxygenated aCSF.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to a recording chamber on a microscope stage, continuously perfused with aCSF.
-
Using a glass micropipette, establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline spontaneous activity, membrane potential, and ion currents (e.g., potassium currents).
-
-
This compound Application:
-
Apply this compound (e.g., 10 nM - 1 µM) to the bath solution.
-
Record changes in membrane potential (hyperpolarization), firing rate, and specific ion currents (e.g., inward rectifier K+ current).
-
-
Data Analysis:
-
Compare the neuronal properties before, during, and after the application of this compound to determine its effect. Studies have shown this compound induces membrane hyperpolarization and reduces the spike activity of respiratory neurons.
-
| This compound Concentration | Effect on Serotonergic Neuron [3H]5-HT Uptake | Culture Duration | Reference |
| 18 nM (Daily Dose) | 59% Inhibition | 3 days | |
| 18 nM (Daily Dose) | 38% Inhibition | 5 days | |
| 180 nM (Single Dose) | 191% Stimulation | 3 days | |
| 180 nM (Single Dose) | 140% Stimulation | 5 days | |
| Table 5: Effects of acute and chronic this compound administration on cultured serotonergic neurons. |
References
Investigating the Antidepressant Effects of Leu-Enkephalin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the antidepressant effects of Leu-Enkephalin analogs. The focus is on in vitro and in vivo methodologies to characterize the pharmacological profile of these compounds and to assess their potential as novel antidepressant therapies.
Introduction
This compound is an endogenous opioid peptide that primarily acts on delta-opioid receptors (DOPr) and has shown potential for mood regulation. However, its therapeutic application is limited by poor metabolic stability and low blood-brain barrier permeability. The development of stable and brain-penetrant this compound analogs offers a promising strategy for novel antidepressant drug discovery. This document outlines key experiments to evaluate the antidepressant-like properties of such analogs. A notable example is the this compound prodrug KK-103, which has demonstrated antidepressant-like activity in preclinical studies.[1][2][3][4][5]
Data Presentation
Table 1: Receptor Binding Affinity of this compound Analogs
| Analog | Target Receptor | Radioligand | Ki (nM) | Reference |
| This compound | DOPr | [3H]DPDPE | 1.26 | |
| This compound | µOPr | [3H]DAMGO | 1.7 | |
| Analog 1a | DOPr | [3H]DPDPE | 0.023 | |
| Analog 1a | µOPr | [3H]DAMGO | 0.059 | |
| Analog 1i | DOPr | [3H]DPDPE | 0.93 | |
| Analog 1i | µOPr | [3H]DAMGO | 0.98 | |
| KK-103 | DOPr | [3H]DADLE | (68% relative to Leu-ENK) |
Table 2: In Vitro Functional Activity of this compound Analogs at DOPr
| Analog | Assay | Parameter | Value | Reference |
| This compound | cAMP Accumulation | Efficacy (%) | 100 | |
| This compound | β-arrestin 2 Recruitment | EC50 (nM) | 8.9 | |
| This compound | β-arrestin 2 Recruitment | Efficacy (%) | 100 | |
| Analog 1a | β-arrestin 2 Recruitment | EC50 (nM) | 0.56 | |
| Analog 1a | β-arrestin 2 Recruitment | Efficacy (%) | 130 | |
| Analog 1i | β-arrestin 2 Recruitment | EC50 (nM) | 49 | |
| Analog 1i | β-arrestin 2 Recruitment | Efficacy (%) | 91 |
Experimental Protocols
In Vitro Assays
This protocol determines the binding affinity of this compound analogs to the delta-opioid receptor.
Materials:
-
HEK293 cells stably expressing human DOPr.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]DPDPE (specific activity ~40-60 Ci/mmol).
-
Non-specific binding control: Naloxone (10 µM).
-
Test this compound analogs.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-hDOPr cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]DPDPE (final concentration ~1 nM), and 50 µL of varying concentrations of the test analog or naloxone.
-
Add 50 µL of cell membrane suspension (5-10 µg protein/well).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values using competitive binding analysis software (e.g., Prism).
This assay measures the ability of this compound analogs to inhibit forskolin-stimulated cAMP production, indicating Gαi/o protein coupling.
Materials:
-
CHO-K1 or HEK293 cells expressing hDOPr.
-
Assay medium: Serum-free DMEM/F12.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Test this compound analogs.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-incubate cells with varying concentrations of the test analog for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate EC50 and Emax values.
This assay assesses the activation of the MAPK/ERK signaling pathway downstream of DOPr activation.
Materials:
-
CHO-K1 or HEK293 cells expressing hDOPr.
-
Serum-free medium.
-
Test this compound analogs.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Detection system (e.g., In-Cell Western, Western blot).
Procedure:
-
Plate cells and starve overnight.
-
Treat cells with test analogs for 5-10 minutes.
-
Lyse the cells and determine protein concentration.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
For In-Cell Western, fix and permeabilize cells in the plate, incubate with primary and secondary antibodies.
-
Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.
-
Generate dose-response curves to determine EC50 values.
This assay measures the recruitment of β-arrestin 2 to the activated DOPr, a key event in receptor desensitization and signaling.
Materials:
-
HEK293 cells co-expressing hDOPr and a β-arrestin 2 fusion protein (e.g., PathHunter β-Arrestin GPCR Assay).
-
Assay medium.
-
Test this compound analogs.
-
Detection reagents as per the assay kit.
Procedure:
-
Plate cells in a 96-well plate.
-
Add varying concentrations of the test analogs.
-
Incubate for 60-90 minutes at 37°C.
-
Add detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence).
-
Calculate EC50 and Emax values from the dose-response curves.
In Vivo Behavioral Assays
The FST is a widely used model to screen for antidepressant-like activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Glass beakers (25 cm height, 10 cm diameter).
-
Water at 23-25°C.
-
Video recording system.
-
Test this compound analog and vehicle control.
Procedure:
-
Administer the test analog or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the last 4 minutes of the session for immobility time (the time the mouse floats passively with only minor movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
The TST is another common behavioral despair model for assessing antidepressant efficacy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Tail suspension apparatus (a box open on one side with a hook on the ceiling).
-
Adhesive tape.
-
Video recording and analysis software.
-
Test this compound analog and vehicle control.
Procedure:
-
Administer the test analog or vehicle to the mice 30-60 minutes prior to the test.
-
Securely attach the tip of the mouse's tail to the suspension hook using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
Record and score the total duration of immobility during the 6-minute session.
-
A reduction in immobility time suggests an antidepressant-like effect.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Analogs
Caption: Signaling pathway of this compound analogs via the delta-opioid receptor.
Experimental Workflow for Antidepressant Screening
References
- 1. Understanding the Tail Suspension Test: A Simple Guide | Research SOP [researchsop.com]
- 2. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 3. Item - A Novel this compound Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]
- 4. A Novel this compound Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects - UBC Library Open Collections [open.library.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Improving Leu-Enkephalin Stability in Aqueous Solutions
Welcome to the technical support center for Leu-enkephalin stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low stability of this compound in aqueous solutions?
A1: this compound is highly susceptible to enzymatic degradation in biological fluids. The primary degradation pathways involve cleavage of peptide bonds by specific enzymes. The two main enzymes responsible for its rapid breakdown are:
-
Aminopeptidase N (APN): This enzyme cleaves the Tyr¹-Gly² bond at the N-terminus.[1]
-
Angiotensin-Converting Enzyme (ACE): This enzyme cleaves the Gly³-Phe⁴ bond.[1][2]
This enzymatic activity results in a very short half-life, often less than 10 minutes in plasma, which significantly limits its therapeutic potential.[1]
Q2: My this compound solution is showing rapid degradation during my in vitro experiments. How can I improve its stability?
A2: To enhance the stability of this compound in your experiments, consider the following strategies:
-
pH Optimization: The stability of this compound is pH-dependent. The maximal stability in buffered aqueous solutions is observed around pH 5.0.[3] Adjusting the pH of your solution can significantly slow down degradation.
-
Use of Enzyme Inhibitors: Incorporating specific enzyme inhibitors into your experimental setup can prevent enzymatic degradation.
-
Bestatin is an inhibitor of aminopeptidases.
-
Captopril and Thiorphan are inhibitors of angiotensin-converting enzyme (ACE) and other endopeptidases.
-
Dual inhibitors that target both aminopeptidase N and neutral endopeptidase-24.11 can also be highly effective.
-
-
Chemical Modification of the Peptide: If you are open to using analogs, several chemical modifications have been shown to improve stability. These include N-terminal modifications like glycation or the addition of a pivaloyl group, and substitutions at the Phe⁴ position.
Q3: I am developing a formulation for this compound. What are some effective formulation strategies to enhance its stability?
A3: For formulation development, you can employ several strategies to protect this compound from degradation:
-
Buffering and pH Control: As mentioned, maintaining an optimal pH of around 5.0 is crucial for chemical stability.
-
Ionic Strength: Increasing the ionic strength of the buffered solution can slow the degradation of this compound.
-
Excipients: While some common excipients like 2-hydroxypropyl-beta-cyclodextrin may not significantly affect stability, others can be beneficial. The use of co-solvents and viscosity enhancers are general strategies for peptide stabilization that could be explored.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to the peptide can protect it from enzymatic degradation and improve its pharmacokinetic profile.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound in cell culture media. | Enzymatic degradation by peptidases present in the serum supplement or secreted by cells. | 1. Use a serum-free medium if possible. 2. Heat-inactivate the serum to denature some of the degrading enzymes. 3. Add a cocktail of broad-spectrum protease inhibitors or specific inhibitors like bestatin and captopril to the medium. |
| Inconsistent stability results between experimental batches. | Variations in solution preparation, pH, or temperature. | 1. Strictly control the pH of all solutions using a calibrated pH meter. 2. Ensure consistent temperature control during incubation and storage. 3. Prepare fresh solutions for each experiment to avoid degradation during storage. |
| Precipitation of this compound in the formulation. | Poor solubility at the chosen pH or concentration. | 1. Evaluate the solubility of this compound at different pH values. 2. Consider the use of solubilizing agents or co-solvents. 3. Adjust the concentration of the peptide. |
Data Presentation
Table 1: Half-life of this compound and its Analogs under Different Conditions
| Compound | Condition | Half-life (t½) | Reference |
| This compound | Human Serum (80%) | 14.8 min | |
| N-terminal glycated this compound | Human Serum (80%) | 14 h | |
| This compound | Rat Plasma (50%) | < 10 min | |
| 3-fluoro derivative (meta-substituted Phe⁴) | Rat Plasma (50%) | 82.3 min | |
| This compound | Rat Plasma (50%) | 4.6 min | |
| N-methyl amide analog (at Phe⁴-Leu⁵) | Rat Plasma (50%) | 10.7 min | |
| This compound | CD-1 Mouse Plasma | ~23% remaining after 1h | |
| N-pivaloyl analog (KK-103) | CD-1 Mouse Plasma | 37 h | |
| This compound | Buffered Aqueous Solution (pH 5.0, 40°C) | 48.13 days (shelf-life, t₉₀%) |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Plasma
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
Materials:
-
This compound stock solution
-
Rat or human plasma
-
Isotonic sodium chloride solution (0.9% w/v)
-
Methanol containing an internal standard (e.g., 20 µM Fmoc-Leu-OH)
-
Centrifuge tubes with molecular weight cutoff filters (e.g., 2000 MW)
-
Incubator or water bath at 37°C
-
UPLC-MS system
Procedure:
-
Dilute the plasma to 50% with isotonic saline solution.
-
Aliquot the diluted plasma into microcentrifuge tubes.
-
Pre-incubate the plasma aliquots at 37°C for 15 minutes.
-
Prepare a 100 µM solution of this compound in isotonic saline.
-
To initiate the degradation assay, add an equal volume of the this compound solution to the pre-warmed plasma. The final concentration of the peptide will be 50 µM.
-
At specified time points (e.g., 0, 5, 10, 15, 20, 30, 60, 120, 240 min), withdraw an aliquot of the mixture.
-
Immediately quench the enzymatic reaction by adding a larger volume (e.g., 4x) of cold methanol containing the internal standard.
-
Centrifuge the quenched samples at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to precipitate proteins.
-
Filter the supernatant using molecular weight cutoff filters.
-
Analyze the filtrate by UPLC-MS to quantify the remaining this compound and the appearance of degradation products.
-
Determine the half-life (t½) by fitting the data to a one-phase decay model using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Enkephalin signaling pathway in pain modulation.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for inconsistent stability results.
References
- 1. mdpi.com [mdpi.com]
- 2. Separate metabolic pathways for this compound and Met-enkephalin-Arg(6)-Phe(7) degradation by rat striatal synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of Leucine Enkephalin and [D-Ala2]-Leucine Enkephalinamide in Buffered Aqueous Solution [yakhak.org]
Technical Support Center: Solid-Phase Synthesis of Leu-Enkephalin
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).
General Workflow and Protocols
The standard method for this compound synthesis is the Fmoc/tBu strategy. The process involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection [1]
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 for a second 5-10 minute deprotection.[1]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Protocol 2: HBTU/HOBt Mediated Coupling [2] Molar Ratio: Fmoc-amino acid/HBTU/HOBt/DIPEA (3:2.9:3:6) relative to resin loading.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimum volume of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to check for completion.[3]
Protocol 3: Kaiser (Ninhydrin) Test [4]
-
Prepare three solutions:
-
Reagent A: 16.5 mg KCN in 25 mL of water, diluted 1:50 in pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g phenol in 20 mL of n-butanol.
-
-
Take 10-15 beads of washed peptide-resin in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color:
-
Intense Blue Solution/Beads: Incomplete coupling (positive test). Recouple.
-
Colorless/Yellow Solution & Beads: Complete coupling (negative test). Proceed to the next deprotection step.
-
Protocol 4: Cleavage and Global Deprotection
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Reduce the filtrate volume with a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low Purity & Deletion Sequences
Q: My HPLC and Mass Spectrometry (MS) analysis shows multiple peaks, including masses corresponding to peptides missing one or more amino acids (e.g., Tyr-Gly-Phe-Leu). What is the cause?
A: This is a classic sign of incomplete coupling or incomplete Fmoc deprotection. Unreacted amines from a failed coupling or amines that were never deprotected lead to truncated or deletion sequences.
Troubleshooting Steps:
-
Monitor Every Step: Use the Kaiser test after each coupling step to ensure the reaction has gone to completion. A positive (blue) result indicates free amines are still present and a second coupling (recoupling) is required.
-
Optimize Coupling: The Gly-Gly and Phe-Leu couplings can be challenging.
-
Extend Reaction Time: Increase coupling time from 1 hour to 2 hours or perform the reaction overnight.
-
Double Couple: If a Kaiser test is positive after the first coupling, simply repeat the coupling step with a fresh solution of activated amino acid. This is particularly useful for sterically hindered amino acids.
-
Change Activator: If HBTU/HOBt fails, switch to a more potent uronium salt activator like HATU or HCTU.
-
-
Ensure Complete Deprotection: Inadequate Fmoc removal is a common failure point. Ensure your piperidine/DMF solution is fresh and extend deprotection times if necessary, especially after bulky residues like Phenylalanine.
-
Consider Capping: If recoupling fails, you can "cap" the unreacted amines using acetic anhydride. This prevents the truncated sequence from elongating further, making purification of the target peptide easier.
References
Technical Support Center: Enhancing Leu-Enkephalin ELISA Kit Sensitivity
Welcome to the technical support center for Leu-Enkephalin ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their immunoassays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound ELISA experiments, providing targeted solutions to improve assay performance.
Frequently Asked Questions (FAQs)
Q1: My standard curve has a poor fit (low R² value) and is not sigmoidal. What are the likely causes and solutions?
A1: An inadequate standard curve is a common issue that can arise from several factors. Firstly, improper preparation of the standard dilutions is a frequent cause. It is crucial to ensure accurate serial dilutions and thorough mixing at each step. Another potential issue could be the degradation of the this compound standard; always reconstitute it fresh and store it as recommended by the manufacturer. Additionally, problems with the curve fitting algorithm in your analysis software can lead to a poor fit. Experiment with different models, such as a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit, which are often more suitable for competitive ELISAs.
Q2: I am observing high background noise in my assay. How can I reduce it?
A2: High background can mask the true signal and reduce the dynamic range of your assay. Insufficient washing is a primary culprit. Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.[1] The choice of blocking buffer is also critical. Some blocking buffers may cross-react with the detection reagents.[2][3] It is advisable to test different blocking agents, such as bovine serum albumin (BSA), casein, or commercially available protein-free blockers, to find the one that provides the best signal-to-noise ratio for your specific assay.[4][5] Finally, using a concentration of the enzyme-conjugated secondary antibody that is too high can lead to non-specific binding and increased background. Titrating the secondary antibody to determine the optimal concentration is recommended.
Q3: The sensitivity of my assay is too low to detect this compound in my samples. What steps can I take to improve it?
A3: Low sensitivity is a significant challenge, especially when measuring low-abundance neuropeptides. To enhance sensitivity, consider optimizing several aspects of your protocol. Increasing the incubation time for the primary antibody, for example, to an overnight incubation at 4°C, can allow for greater binding. Optimizing the incubation temperature can also be beneficial, although this may require some empirical testing. Additionally, employing a signal amplification system can significantly boost the signal. Common methods include using a biotin-streptavidin-HRP system or a tyramine signal amplification (TSA) system. Furthermore, proper sample preparation to concentrate the analyte and remove interfering substances is crucial.
Q4: My replicate wells show high variability. What could be causing this and how can I improve precision?
A4: High coefficient of variation (CV) between replicates can compromise the reliability of your results. Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use consistent technique for all additions. To avoid temperature gradients across the plate, which can affect reaction rates, allow all reagents and the plate to equilibrate to room temperature before use and avoid stacking plates during incubation. Incomplete mixing of reagents before addition to the wells can also lead to uneven reactions. Finally, ensure that the plate is washed uniformly and that no residual wash buffer is left in the wells. An automated plate washer can help improve consistency.
Quantitative Data on Sensitivity Enhancement
The following tables provide an overview of the expected improvements in assay sensitivity with different optimization strategies. The data is a synthesis of typical results seen in competitive ELISAs for small peptides and should be used as a guideline. Actual results may vary depending on the specific kit and experimental conditions.
Table 1: Effect of Incubation Time and Temperature on Assay Sensitivity (IC50)
| Incubation Condition | Standard Incubation (2 hours at RT) | Optimized Incubation (Overnight at 4°C) |
| IC50 (pg/mL) | 100 | 50 |
| Fold Improvement | - | 2x |
Table 2: Impact of Signal Amplification Systems on Limit of Detection (LOD)
| Detection Method | Standard HRP Substrate | Biotin-Streptavidin-HRP Amplification | Tyramine Signal Amplification (TSA) |
| LOD (pg/mL) | 20 | 5 | 1 |
| Fold Improvement | - | 4x | 20x |
Table 3: Influence of Sample Preparation on Analyte Recovery and Sensitivity
| Sample Preparation Method | Direct Plasma | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | N/A | 70-80% | >90% |
| Effective LOD (pg/mL) | 50 | 35 | 10 |
| Fold Improvement | - | ~1.4x | 5x |
Experimental Protocols
This section provides detailed methodologies for key experiments to enhance the sensitivity of your this compound ELISA.
Protocol 1: Optimization of Primary Antibody Incubation
-
Prepare serial dilutions of the this compound standard according to the kit manufacturer's protocol.
-
Dispense 50 µL of each standard dilution and your samples into the wells of the antibody-coated microplate.
-
Add 50 µL of the diluted this compound antibody to each well.
-
Divide the plate into two sections. Seal one section and incubate for 2 hours at room temperature.
-
Seal the second section and incubate overnight (16-18 hours) at 4°C.
-
Proceed with the washing, secondary antibody incubation, substrate addition, and signal detection steps as described in the kit manual.
-
Compare the standard curves and the signal-to-noise ratios for both incubation conditions to determine the optimal incubation time and temperature.
Protocol 2: Implementation of Biotin-Streptavidin Signal Amplification
-
Follow the standard ELISA protocol for coating the plate with the capture antibody and for the incubation with standards and samples.
-
For the detection step, use a biotinylated anti-Leu-Enkephalin antibody. Incubate for 1-2 hours at room temperature.
-
After washing, add streptavidin-HRP conjugate diluted in an appropriate buffer. Incubate for 30-60 minutes at room temperature.
-
Wash the plate thoroughly to remove unbound streptavidin-HRP.
-
Add the HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Compare the results with the standard protocol to quantify the increase in sensitivity.
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Pre-treatment: Acidify the plasma sample (e.g., 1 mL) by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Load the Sample: Load the acidified supernatant onto the conditioned C18 cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 0.1% TFA in water to remove hydrophilic impurities.
-
Elute this compound: Elute the bound this compound with 1 mL of a suitable organic solvent mixture, such as 60% acetonitrile in 0.1% TFA.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in the ELISA assay buffer.
-
Analyze: Use the reconstituted sample in the this compound ELISA.
Visualizations
Competitive ELISA Workflow
The following diagram illustrates the principle of a competitive ELISA for this compound.
Workflow for Enhancing Sensitivity
This diagram outlines a logical workflow for troubleshooting and enhancing the sensitivity of your this compound ELISA.
References
Cross-reactivity issues with Leu-Enkephalin antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity and other common issues encountered when using Leu-Enkephalin antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody is showing positive staining in a region where I expect Met-Enkephalin to be present. Is this cross-reactivity?
A1: It is highly likely that you are observing cross-reactivity. This compound (Tyr-Gly-Gly-Phe-Leu) and Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) differ by only a single amino acid at the C-terminus. This high degree of homology makes generating antibodies that can specifically distinguish between the two peptides challenging. Many commercially available this compound antibodies exhibit some degree of cross-reactivity with Met-Enkephalin.[1][2][3][4]
Q2: How can I determine the extent of my this compound antibody's cross-reactivity with Met-Enkephalin?
A2: A competitive ELISA is the most common and effective method to quantify the cross-reactivity of your antibody.[5] This involves competing for antibody binding between a fixed amount of labeled this compound and varying concentrations of unlabeled this compound (as a standard) and Met-Enkephalin. By comparing the concentrations required to achieve 50% inhibition of the signal, you can calculate the percentage of cross-reactivity.
Q3: I am performing immunohistochemistry (IHC) and suspect non-specific staining. How can I confirm the specificity of my this compound antibody?
A3: To confirm the specificity of your antibody in IHC, you should perform a peptide blocking or pre-adsorption control experiment. This involves pre-incubating the antibody with an excess of the immunizing peptide (this compound). This "blocked" antibody should then show no, or significantly reduced, staining on your tissue section compared to the antibody used alone. If staining persists, it is likely non-specific.
Q4: My ELISA or Western blot results show a weak or no signal. What are the possible causes?
A4: Weak or no signal can be due to several factors:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low.
-
Antibody Inactivity: Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to a loss of antibody activity.
-
Insufficient Incubation Time: Ensure you are following the recommended incubation times for your antibodies.
-
Blocking Agent Interference: Some blocking agents, like skim milk, can mask the epitope. Try switching to a different blocking agent, such as bovine serum albumin (BSA).
-
Substrate Issues: Ensure your enzyme substrate has not expired and is prepared correctly.
Q5: I am observing high background staining in my IHC/ICC experiments. How can I reduce it?
A5: High background staining is a common issue and can be addressed by:
-
Optimizing Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.
-
Blocking Endogenous Components: Tissues can contain endogenous enzymes (like peroxidases or phosphatases) or biotin that can cause background staining. Use appropriate blocking steps (e.g., hydrogen peroxide for peroxidases) before applying your primary antibody.
-
Improving Blocking Steps: Ensure your blocking buffer is appropriate and that you are incubating for a sufficient amount of time. Using a blocking serum from the same species as your secondary antibody can also help.
-
Washing Steps: Increase the number and duration of your wash steps to remove unbound antibodies.
Cross-Reactivity Data for Commercial this compound Antibodies
The degree of cross-reactivity with other opioid peptides can vary significantly between different this compound antibodies. Below is a summary of reported cross-reactivity data from various sources.
| Antibody Clone/ID | Cross-Reacting Peptide | Reported Cross-Reactivity (%) | Application |
| NOC1 | Met-Enkephalin | Does not distinguish | Radioimmunoassay, Immunocytochemistry |
| NOC1 | C-terminal extended Met-enkephalin hexapeptides | ~40% | Not Specified |
| NOC1 | Extended heptapeptide (-Arg-Phe-OH) | ~7% | Not Specified |
| Rat Monoclonal (Herion et al., 1986) | Met-Enkephalin | 1.4% | Radioimmunoassay |
| Rat Monoclonal (Herion et al., 1986) | 1-6 Dynorphin | ~40% | Radioimmunoassay |
| Rat Monoclonal (Herion et al., 1986) | 1-13 Dynorphin | 1.3% | Radioimmunoassay |
| Rat Monoclonal (Herion et al., 1986) | β-Endorphin | 0.0045% | Radioimmunoassay |
| Rabbit Polyclonal (ImmunoStar) | Met-Enkephalin | Significantly blocks staining | Immunohistochemistry |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol allows for the quantification of antibody cross-reactivity.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
This compound standard
-
Met-Enkephalin (or other potential cross-reactants)
-
This compound antibody
-
Enzyme-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the this compound antibody with a serial dilution of the this compound standard or the Met-Enkephalin peptide for 1-2 hours at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance against the log of the peptide concentration for both this compound and Met-Enkephalin. Determine the concentration of each peptide that causes 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Met-Enkephalin) x 100.
Peptide Blocking for Immunohistochemistry (IHC) Specificity
This protocol is used to verify the specificity of the antibody staining in tissue sections.
Materials:
-
Tissue sections on slides
-
This compound antibody
-
This compound blocking peptide
-
Antibody dilution buffer (e.g., PBS with 1% BSA)
-
Standard IHC reagents (secondary antibodies, detection reagents, etc.)
Procedure:
-
Antibody Preparation: Prepare two tubes with the optimal dilution of your this compound antibody.
-
Blocking: To one tube (the "blocked" sample), add the this compound peptide at a 5-10 fold excess by weight compared to the antibody. To the other tube (the "control"), add an equal volume of antibody dilution buffer.
-
Incubation: Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
IHC Staining: Perform your standard IHC protocol on two identical tissue sections. Use the "blocked" antibody solution for one section and the "control" antibody solution for the other.
-
Analysis: Compare the staining patterns. Specific staining should be absent or significantly reduced in the section stained with the "blocked" antibody.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling via the delta-opioid receptor.
Troubleshooting Workflow for Non-Specific Staining in IHC
Caption: A logical workflow for troubleshooting non-specific IHC staining.
References
Technical Support Center: Accurate Measurement of Leu-Enkephalin in Plasma
Welcome to the technical support center for the stabilization and accurate measurement of Leu-enkephalin in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the inherent instability of this neuropeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection, processing, and analysis of plasma samples for this compound measurement.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable this compound levels | Enzymatic Degradation: this compound is rapidly degraded in plasma by aminopeptidases and enkephalinases.[1][2] | - Use of Protease Inhibitors: Immediately upon collection, blood should be transferred to tubes containing a pre-prepared cocktail of protease inhibitors. A combination of amastatin (50 µM), EDTA (5 mM), and thimerosal (50 µM) has been shown to have a significant stabilizing effect. Acidification of the plasma has also been noted as a protective measure.[3][4] - Maintain Cold Chain: Collect blood in pre-chilled tubes and process samples on ice or at 2-8°C to minimize enzymatic activity.[5] |
| Improper Sample Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to peptide degradation. | - Aliquot and Store: After processing, plasma should be aliquoted into single-use volumes and stored at -80°C or lower to avoid freeze-thaw cycles. | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in the time between blood collection and processing, or differences in centrifugation speed and temperature, can lead to inconsistent degradation. | - Standardize Protocol: Ensure all samples are processed using a standardized protocol with consistent timing for each step. Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C. |
| Matrix Effects in LC-MS: Components of the plasma matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. | - Effective Sample Cleanup: Utilize solid-phase extraction (SPE) with C18 cartridges to remove interfering substances from the plasma before LC-MS analysis. - Use of Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound to normalize for matrix effects and variations in sample processing. | |
| Poor recovery after Solid-Phase Extraction (SPE) | Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the C18 cartridge can lead to poor binding of the peptide. | - Follow Protocol: Ensure the C18 cartridge is conditioned with a strong organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., 0.1% TFA in water) before loading the sample. |
| Incorrect pH of Sample: The pH of the sample loaded onto the C18 cartridge is critical for efficient binding. | - Acidify Sample: Acidify the plasma sample with an equal volume of a binding buffer (e.g., 1% trifluoroacetic acid) to ensure a pH of <3 before loading onto the SPE cartridge. | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in loss of the analyte. | - Check Cartridge Capacity: Use an SPE cartridge with a sufficient sorbent mass for the volume of plasma being processed. | |
| Interference peaks in Radioimmunoassay (RIA) | Cross-reactivity: The antibody used in the RIA may cross-react with degradation products of this compound or other endogenous peptides. | - Sample Purification: Implement a robust extraction and purification step, such as C18 SPE, to isolate this compound from potentially cross-reacting substances before performing the RIA. - Antibody Specificity: Characterize the specificity of your antibody to understand potential cross-reactivities. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in plasma?
A1: this compound is a small pentapeptide (Tyr-Gly-Gly-Phe-Leu) that is highly susceptible to rapid degradation by various peptidases present in blood plasma. The primary enzymes responsible for its breakdown are aminopeptidases, which cleave the N-terminal tyrosine, and enkephalinases (dipeptidyl carboxypeptidases), which cleave the Gly-Phe bond. This enzymatic activity results in a very short half-life of this compound in untreated plasma.
Q2: What is the half-life of this compound in plasma?
A2: The reported half-life of this compound in plasma can vary depending on the experimental conditions, but it is generally very short, often in the range of minutes. For instance, some studies have reported a half-life of less than 10 minutes in rat plasma without inhibitors. The use of effective enzyme inhibitors can significantly extend this half-life.
Q3: What is the best method for collecting blood for this compound measurement?
A3: For optimal stability, blood should be collected directly into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors. Immediate cooling of the sample on ice and prompt centrifugation at a low temperature (4°C) are crucial to minimize enzymatic degradation.
Q4: Can I store whole blood before processing for this compound analysis?
A4: It is strongly recommended to process whole blood as soon as possible after collection, ideally within a few hours. Storing whole blood for extended periods, even at 4°C, can lead to ongoing enzymatic degradation of this compound. If immediate processing is not possible, the blood should be kept on ice.
Q5: Is solid-phase extraction necessary before analysis?
A5: Yes, solid-phase extraction (SPE) using C18 reverse-phase cartridges is a critical step for both concentrating the peptide and purifying it from interfering substances in the plasma matrix. This is particularly important for sensitive detection methods like radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) to improve accuracy and reduce matrix effects.
Q6: What are the key differences in sample preparation for RIA versus LC-MS analysis?
A6: While the initial blood collection and stabilization steps are similar for both methods, the final sample preparation may differ slightly. For RIA, the primary goal of SPE is to concentrate the sample and remove cross-reacting substances. For LC-MS, SPE is crucial for removing salts and other matrix components that can cause ion suppression and interfere with detection. The elution solvent from the SPE may also need to be optimized for compatibility with the subsequent analytical technique.
Quantitative Data Summary
The stability of this compound in plasma is significantly influenced by the presence of stabilizing agents. The following table summarizes the half-life of this compound under different conditions as reported in the literature.
| Condition | Species | Half-life (t½) | Reference |
| Untreated Plasma | Rat | 9.4 minutes | |
| Untreated Plasma | Mouse | ~6.7 minutes | |
| With a combination of amastatin (50 µM), EDTA (5 mM), and thimerosal (50 µM) | Rabbit (enzyme extracts) | Significantly increased stability |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Prepare Collection Tubes: Prior to blood collection, prepare chilled tubes (e.g., 15 mL polypropylene tubes) containing your chosen anticoagulant (EDTA is commonly used) and a freshly prepared protease inhibitor cocktail. A recommended cocktail includes amastatin (to a final concentration of 50 µM), EDTA (to a final concentration of 5 mM), and thimerosal (to a final concentration of 50 µM).
-
Blood Collection: Collect whole blood directly into the prepared chilled tubes.
-
Immediate Mixing and Cooling: Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Immediately place the tube on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1000-2000 x g for 10-15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled polypropylene tube.
-
Storage: Aliquot the plasma into single-use cryovials and store immediately at -80°C until extraction. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid-Phase Extraction (SPE) of this compound using C18 Cartridges
-
Prepare Buffers:
-
Conditioning Solution: 100% Methanol
-
Equilibration Solution: 0.1% Trifluoroacetic Acid (TFA) in water
-
Wash Solution: 0.1% TFA in water
-
Elution Solution: 60% Acetonitrile, 0.1% TFA in water
-
-
Sample Preparation: Thaw the frozen plasma sample on ice. Acidify the plasma by adding an equal volume of Equilibration Solution (1:1 ratio) and vortex to mix. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
Cartridge Conditioning: Pass 3 mL of Conditioning Solution through the C18 SPE cartridge. Do not allow the cartridge to dry out.
-
Cartridge Equilibration: Pass 3 mL of Equilibration Solution through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Slowly load the acidified and clarified plasma sample onto the conditioned and equilibrated C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of Wash Solution to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound from the cartridge with 1-2 mL of Elution Solution into a clean collection tube.
-
Drying: Dry the eluted sample using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in the appropriate buffer for your downstream analysis (e.g., RIA buffer or LC-MS mobile phase).
Visualizations
Caption: Enzymatic degradation pathway of this compound in plasma.
References
- 1. Enzymes and inhibitors in this compound in metabolism in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound hydrolysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of leucine-enkephalin-like substance in human and canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transmucosal delivery of leucine enkephalin: stabilization in rabbit enzyme extracts and enhancement of permeation through mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olink Proteomics: Blood/Serum Sample Handling Protocol - Creative Proteomics [creative-proteomics.com]
Optimizing fixation and permeabilization for Leu-Enkephalin immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization for successful Leu-Enkephalin immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for this compound immunohistochemistry?
A1: For this compound IHC, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a commonly used and recommended fixative.[1] This crosslinking fixative helps to preserve tissue morphology and the antigenicity of the this compound peptide. However, the optimal fixation time is crucial, as over-fixation can mask the epitope.[1][2]
Q2: How long should I fix my tissue samples in 4% PFA?
A2: The optimal fixation time can vary depending on the tissue size and type. For standard-sized tissue blocks (e.g., 3-5 mm thick), a fixation time of 24-48 hours at room temperature is generally recommended.[3][4] It is crucial to avoid under-fixation, which can lead to poor tissue preservation, and over-fixation, which can result in epitope masking and require antigen retrieval.
Q3: Is antigen retrieval necessary for this compound IHC after PFA fixation?
A3: While not always required, antigen retrieval can often enhance the signal for this compound, especially if the tissue has been fixed for a longer duration. Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) is a common starting point.
Q4: What is the purpose of permeabilization in this compound IHC?
A4: this compound is an intracellular neuropeptide. Permeabilization is a critical step that creates pores in the cell membrane, allowing the primary and secondary antibodies to access and bind to the this compound antigen within the neuron.
Q5: Which permeabilizing agent should I use for this compound staining?
A5: The choice of permeabilizing agent depends on the desired balance between antibody penetration and preservation of cellular morphology. Triton X-100 is a commonly used non-ionic detergent that effectively permeabilizes cell membranes. Saponin is a milder detergent that selectively interacts with cholesterol in the cell membrane and may be a good alternative if preservation of membrane integrity is critical.
Troubleshooting Guides
Problem 1: Weak or No Staining
| Possible Cause | Troubleshooting Step | Additional Notes |
| Suboptimal Fixation | Optimize fixation time. If under-fixed, increase duration. If over-fixed, perform antigen retrieval. | For a 4mm thick tissue, 24-48 hours in 4% PFA is a good starting point. |
| Ineffective Permeabilization | Increase the concentration or incubation time of the permeabilizing agent. Consider switching to a different detergent (e.g., from Saponin to Triton X-100). | This compound is an intracellular antigen, so adequate permeabilization is crucial. |
| Incorrect Primary Antibody Dilution | Perform a titration experiment to determine the optimal primary antibody concentration. | A recommended starting dilution for some commercial this compound antibodies is 1:1000 – 1:2000. |
| Epitope Masking | Perform Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0). | This is especially important for tissues fixed for extended periods. |
| Inactive Reagents | Ensure all reagents, especially antibodies and detection system components, are within their expiration dates and have been stored correctly. | Prepare fresh solutions for each experiment. |
Problem 2: High Background Staining
| Possible Cause | Troubleshooting Step | Additional Notes |
| Non-specific Antibody Binding | Increase the concentration and/or incubation time of the blocking solution. Use normal serum from the same species as the secondary antibody. | A common blocking solution is 10% normal goat serum in PBS. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation. | This step is critical for tissues with high levels of endogenous peroxidases, such as the brain. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your antibody diluent and wash buffers. | This helps to reduce non-specific hydrophobic binding of antibodies. |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. | High antibody concentrations can lead to increased non-specific binding. |
Data Presentation: Comparison of Fixation and Permeabilization Parameters
| Parameter | Option 1 | Option 2 | Option 3 | Recommendation for this compound |
| Fixative | 4% Paraformaldehyde (PFA) | Cold Methanol | Acetone | 4% PFA is generally recommended for good morphological preservation. |
| Fixation Time | 15-20 minutes | 24-48 hours | > 48 hours | 24-48 hours for standard tissue blocks. |
| Antigen Retrieval | None | Heat-Induced (HIER) | Proteolytic-Induced (PIER) | HIER with citrate buffer (pH 6.0) is a good starting point if needed. |
| Permeabilization Agent | Triton X-100 | Saponin | Tween-20 | Start with Triton X-100 for robust permeabilization. |
| Triton X-100 Conc. | 0.1% | 0.25% | 0.5% | 0.1-0.25% in PBS for 10-15 minutes is a common starting point. |
| Saponin Conc. | 0.1% | 0.2% | 0.5% | 0.1-0.2% in PBS for 10-15 minutes can be used for milder permeabilization. |
Experimental Protocols
Protocol 1: Standard Fixation and Permeabilization for this compound IHC
-
Fixation: Immerse tissue in 4% Paraformaldehyde (PFA) in PBS for 24-48 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (Optional but Recommended): Perform HIER by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Permeabilization: Incubate sections in PBS containing 0.25% Triton X-100 for 10 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating sections in PBS with 10% normal goat serum and 1% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-Leu-Enkephalin antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash slides three times in PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and visualize with a chromogen like 3,3'-diaminobenzidine (DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Visualizations
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: Troubleshooting logic for common this compound IHC issues.
References
Troubleshooting Leu-Enkephalin receptor binding assay variability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for Leu-Enkephalin receptor binding assays. Our goal is to help you overcome common experimental challenges and ensure the generation of accurate, reproducible data.
Troubleshooting Guide
This section addresses specific issues commonly encountered during this compound binding assays in a direct question-and-answer format.
Question 1: Why is my non-specific binding (NSB) signal excessively high?
High non-specific binding can mask the specific signal and significantly reduce the assay window, leading to inaccurate affinity measurements.[1][2]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Reagent Concentrations | Optimize Radioligand Concentration: Use the lowest possible concentration of radioligand (ideally at or below the Kd) that provides a robust signal.[3] Titrate Receptor Concentration: Reduce the amount of membrane preparation to the minimum required for a detectable specific signal.[4][5] |
| Suboptimal Assay/Wash Buffer | Adjust Buffer Composition: Increase the ionic strength by adding salts (e.g., NaCl) to minimize electrostatic interactions. Add Blocking Agents: Include Bovine Serum Albumin (BSA, e.g., 0.1-1%) in the binding buffer to reduce binding to tube walls and filters. Optimize pH: Ensure the buffer pH is optimal for receptor binding and stability. |
| Issues with Ligand Properties | Use Alternative "Cold" Ligand: The unlabeled competitor used to define NSB may itself have high non-specific interactions. Test a different, structurally unrelated antagonist for the delta-opioid receptor. Consider Ligand Lipophilicity: Highly lipophilic ligands are more prone to non-specific binding. If testing compounds, ensure they are fully solubilized. |
| Inefficient Washing (Filtration Assays) | Optimize Wash Steps: Increase the number of washes (e.g., from 3 to 5) or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the vacuum is applied quickly and consistently. |
| Filter Binding | Pre-soak Filters: Pre-soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the glass fiber. |
Question 2: My specific binding signal is too low or absent. What should I do?
A low or non-existent specific signal prevents the determination of binding parameters.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degraded or Inactive Receptor | Verify Membrane Quality: Ensure membrane preparations were stored correctly (typically at -80°C) and thawed immediately before use. Avoid repeated freeze-thaw cycles. Confirm receptor presence via Western blot if issues persist. |
| Degraded or Inaccurate Radioligand | Check Radioligand Age & Storage: Radioligands decay over time. Use a fresh batch or one that is within its recommended shelf-life. Store it as recommended by the manufacturer. Verify Concentration: An error in calculating the dilution of the radioligand stock can lead to a much lower final concentration than intended. |
| Suboptimal Incubation Conditions | Determine Optimal Incubation Time: The reaction may not have reached equilibrium. Perform a time-course experiment (association kinetics) to find the point where specific binding platеaus. Check Incubation Temperature: Most opioid binding assays are performed at room temperature or 37°C, but this should be optimized. |
| Incorrect Buffer Components | Check for Necessary Co-factors: Some receptors require specific ions (e.g., Mg²⁺, Na⁺) for optimal conformation and ligand binding. The presence of sodium can modulate opioid receptor affinity. Ensure these are present in your assay buffer. |
Question 3: I'm observing high variability between replicate wells (%CV is high). How can I improve reproducibility?
High variability compromises data confidence and can obscure real differences between test compounds.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use Calibrated Pipettes: Regularly calibrate all pipettes. Practice Consistent Technique: Use reverse pipetting for viscous solutions like membrane preparations. Ensure consistent timing and technique for all additions across the plate. |
| Poorly Mixed Reagents | Ensure Homogeneity: Thoroughly vortex membrane preparations (gently) before aliquoting. Ensure all buffers and ligand solutions are well-mixed before use. |
| Temperature Gradients | Maintain Consistent Temperature: Avoid temperature fluctuations across the assay plate during incubation. Do not stack plates. Ensure the plate reaches the target temperature before adding reagents. |
| Inconsistent Washing/Filtration | Standardize Filtration: Ensure the vacuum pressure is consistent for all wells and that wells are harvested promptly and uniformly after incubation. |
| Edge Effects in Plates | Avoid Outer Wells: If edge effects are suspected, avoid using the outermost wells of the microplate for samples and standards. Fill them with buffer instead. |
Experimental Workflow & Protocols
Workflow for a this compound Competitive Binding Assay
The following diagram outlines the typical workflow for setting up and executing a competitive radioligand binding assay.
Caption: Workflow for a competitive this compound receptor binding assay.
Protocol 1: General Membrane Preparation
High-quality receptor membrane preparations are critical for a successful binding assay. While many researchers use commercially available preparations, they can also be prepared in-house from cells overexpressing the delta-opioid receptor.
-
Cell Culture: Grow cells (e.g., HEK293 or CHO) stably expressing the human delta-opioid receptor to confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol).
-
Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes the determination of a test compound's binding affinity (Kᵢ) by its ability to compete with a known radioligand for the delta-opioid receptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a working solution of a delta-opioid selective radioligand (e.g., [³H]-Naltrindole) at 2x the final desired concentration (e.g., 1 nM for a final concentration of 0.5 nM, which is near its Kd).
-
Non-Specific Binding (NSB) Competitor: Prepare a high concentration solution of an unlabeled competitor (e.g., 10 µM Naloxone).
-
Test Compound: Prepare serial dilutions of the test compound.
-
Membrane Preparation: Thaw and dilute the delta-opioid receptor membranes in ice-cold assay buffer to a pre-determined optimal concentration (e.g., 10-20 µg protein/well).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Naloxone.
-
Test Compound: 25 µL of each serial dilution.
-
-
Reaction Assembly:
-
Add 100 µL of the diluted membrane preparation to all wells.
-
Add 25 µL of the 2x radioligand solution to all wells.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Cover the plate and incubate for 60-90 minutes at room temperature with gentle shaking. The optimal time should be determined from an association kinetics experiment.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) that has been pre-soaked in 0.5% PEI.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Counting and Data Analysis:
-
Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway & Troubleshooting Logic
Delta-Opioid Receptor Signaling Pathway
This compound is an endogenous agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Upon binding, it primarily initiates an inhibitory signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Leu-Enkephalin Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at increasing the bioavailability of Leu-Enkephalin.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high in vivo bioavailability for this compound?
A1: The primary barriers are:
-
Rapid Enzymatic Degradation: this compound is quickly broken down in plasma and tissues by various peptidases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP, or neprilysin).[1][2][3] This results in an extremely short plasma half-life, estimated to be around 2 minutes.
-
Poor Oral Absorption: As a peptide, it is susceptible to degradation in the gastrointestinal tract and has poor permeability across the intestinal mucosa.
-
The Blood-Brain Barrier (BBB): The BBB significantly restricts the passage of this compound from the systemic circulation into the central nervous system (CNS), where its primary targets (opioid receptors) are located. Brain extraction of enkephalins is minimally low, in the range of 2-3%.
Q2: What are the main enzymatic pathways responsible for this compound degradation?
A2: this compound is primarily metabolized by two main classes of zinc metallopeptidases:
-
Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Gly bond.
-
Neutral Endopeptidase-24.11 (NEP): This enzyme cleaves the Gly-Phe bond. Angiotensin-converting enzyme (ACE) can also contribute to its degradation. Co-inhibition of these enzymes is a key strategy to protect the peptide from catabolism.
Q3: Can this compound be delivered orally?
A3: Direct oral delivery of unmodified this compound is not feasible due to extensive pre-systemic degradation and poor absorption. However, advanced strategies such as prodrug nanoparticle formulations or hydrophobic ion pairing are being explored to enable oral delivery by protecting the peptide from degradation and enhancing its absorption. For example, a palmitic ester prodrug of this compound encapsulated in chitosan nanoparticles increased brain drug levels by 67% after oral administration in preclinical models.
Q4: Which delivery route is most effective for bypassing the Blood-Brain Barrier?
A4: Intranasal administration is a promising non-invasive route that can bypass the BBB and deliver this compound directly to the brain via the olfactory and trigeminal pathways. This approach can maximize peptide concentration in the CNS while limiting systemic exposure and associated side effects. The effectiveness of intranasal delivery can be further improved by co-administering absorption enhancers and enzyme inhibitors.
Troubleshooting Guides
Issue 1: Low or No Analgesic Effect After Systemic Administration of a this compound Analog
| Possible Cause | Troubleshooting Step | Recommended Action |
| Rapid Enzymatic Degradation | Assess in vitro plasma stability. | Incubate the analog in fresh rodent or human plasma and measure its concentration over time using LC-MS. If the half-life is short (< 30 min), consider further chemical modifications (e.g., D-amino acid substitution, cyclization) or co-administration with a broad-spectrum peptidase inhibitor. |
| Poor BBB Permeability | Increase lipophilicity or utilize a carrier system. | Synthesize a lipophilic prodrug by adding a lipidic moiety or use a chemical delivery system (CDS) designed to cross the BBB. Alternatively, encapsulate the analog in nanoparticles or conjugate it to a BBB transport vector. |
| Low Receptor Affinity | Perform in vitro receptor binding assays. | Characterize the binding affinity of the analog for mu (µ) and delta (δ) opioid receptors. Modifications can sometimes reduce affinity, negating any bioavailability gains. |
Issue 2: Inconsistent Pharmacokinetic (PK) Data Across Experiments
| Possible Cause | Troubleshooting Step | Recommended Action |
| Pre-analytical Sample Degradation | Optimize blood sample collection and processing. | Collect blood samples into tubes containing protease inhibitors (e.g., bestatin, captopril). Process samples immediately on ice and store plasma at -80°C until analysis. |
| Analytical Method Insensitivity | Validate the bioanalytical method. | Ensure your LC-MS/MS method has a sufficiently low limit of quantification (LLOQ) to detect the peptide at expected concentrations. Recent methods can achieve LLOQs as low as 40 amol/sample. |
| Formulation Instability | Characterize the stability of the dosing solution. | Confirm the stability of your formulated this compound analog under the conditions of the experiment (e.g., in saline at room temperature for the duration of dosing). Peptides can adsorb to surfaces or aggregate. |
Issue 3: Poor Encapsulation Efficiency or Stability of Nanoparticle Formulations
| Possible Cause | Troubleshooting Step | Recommended Action |
| Drug-Carrier Incompatibility | Modify drug or carrier properties. | If encapsulating a hydrophilic peptide like this compound, use a more compatible carrier system like chitosan or squalene. Converting the peptide into a more lipophilic prodrug can significantly improve its loading into lipid- or polymer-based nanoparticles. |
| Suboptimal Formulation Parameters | Systematically optimize the formulation process. | Vary parameters such as pH, solvent, drug-to-polymer ratio, and stirring speed during nanoparticle preparation to identify optimal conditions for encapsulation. |
| Premature Drug Release | Engineer the nanoparticle for controlled release. | If the drug is released too quickly in circulation, consider cross-linking the nanoparticle matrix or using a carrier that degrades more slowly. For prodrugs, ensure the linker is stable in plasma but cleavable at the target site. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Efficacy Data for this compound Enhancement Strategies
| Strategy | Compound/Formulation | Administration Route | Key Finding | Reference |
| Prodrug + Nanoparticle | Palmitic ester-LENK in chitosan nanoparticles | Oral | Increased brain drug levels by 67%. | |
| Prodrug + Nanoparticle | Palmitic ester-LENK in chitosan nanoparticles | Intravenous | Increased brain drug levels by 50%. | |
| Chemical Modification | N-pivaloyl-Leu-ENK analog (KK-103) | Subcutaneous | Plasma half-life extended to 37 hours (vs. ~2 min for Leu-ENK). | |
| Chemical Modification | N-pivaloyl-Leu-ENK analog (KK-103) | Subcutaneous | 10-fold improvement in antinociception compared to Leu-ENK. | |
| Hydrophobic Ion Pairing | This compound with sodium docusate | In vitro (intestinal wash) | 3.5-fold increase in half-life in intestinal fluid. | |
| Enzyme Inhibition | "Mixed inhibitor-prodrug" (RB 101) | Intravenous | 3 times more potent analgesia than its two constituent inhibitors combined. | |
| Retrometabolic Design | DADLE-CDS (Chemical Delivery System) | Intravenous | Produced a significant and long-lasting analgesic response. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of a this compound analog in plasma.
Materials:
-
Test compound (this compound analog) stock solution (e.g., 1 mg/mL in DMSO).
-
Freshly collected heparinized rodent or human plasma.
-
Incubator or water bath at 37°C.
-
Acetonitrile with 0.1% formic acid (Protein precipitation solution).
-
Microcentrifuge tubes.
-
LC-MS/MS system.
Methodology:
-
Pre-warm an aliquot of plasma to 37°C for 15 minutes.
-
Spike the test compound into the plasma to a final concentration of 1-10 µM. Vortex briefly to mix. This is your T=0 sample.
-
Immediately withdraw a 50 µL aliquot and add it to a microcentrifuge tube containing 150 µL of ice-cold protein precipitation solution. Vortex vigorously for 1 minute.
-
Place the remaining plasma sample in the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and quench them in the same manner as the T=0 sample.
-
After the final time point, centrifuge all quenched samples at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
-
Quantify the remaining percentage of the test compound at each time point relative to the T=0 sample.
-
Calculate the half-life (t½) by plotting the natural log of the percentage remaining versus time and fitting to a first-order decay model.
Protocol 2: In Vivo Brain Microdialysis for this compound Quantification
Objective: To measure the extracellular concentration of this compound in a specific brain region (e.g., Nucleus Accumbens) following administration of an enhanced formulation.
Materials:
-
Stereotaxic surgery apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane).
-
Syringe pump and liquid switch.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector maintained at 4°C.
-
Anesthetized or freely moving animal model.
-
LC-MS/MS system for ultra-sensitive peptide quantification.
Methodology:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-1.5 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate fractions (e.g., every 10-20 minutes) into vials in the refrigerated fraction collector to determine basal this compound levels.
-
Compound Administration: Administer the this compound formulation via the desired route (e.g., intravenous, oral, intranasal).
-
Post-Dose Collection: Continue collecting dialysate fractions for several hours to monitor the change in extracellular this compound concentration over time.
-
Sample Analysis: Analyze the dialysate samples using a validated, highly sensitive LC-MS/MS method to quantify this compound concentrations.
-
Data Analysis: Plot the this compound concentration versus time to generate a pharmacokinetic profile in the brain extracellular fluid.
Diagrams and Workflows
Caption: Key enzymatic degradation pathways for this compound and points of therapeutic inhibition.
Caption: A typical experimental workflow for the preclinical evaluation of a new this compound formulation.
Caption: Logical relationship between the challenges of this compound delivery and strategic solutions.
References
- 1. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enkephalin degradation by enkephalinergic neuroblastoma cells. Involvement of angiotensin-converting-enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclization and Stapling of Leu-enkephalin Analogs
This technical support center provides troubleshooting guidance, experimental protocols, and comparative data for researchers working on the cyclization and stapling of Leu-enkephalin (Leu-Enk) analogs to achieve prolonged biological activity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and analysis of cyclic and stapled this compound analogs.
Peptide Synthesis & Purity
-
Question: My solid-phase peptide synthesis (SPPS) of the linear precursor resulted in a low yield and multiple impurities. What are the common causes?
-
Answer: Low yields and impurities in SPPS can arise from several factors. Incomplete coupling reactions are a frequent issue, especially for sterically hindered amino acids. To overcome this, you can extend coupling times, perform double couplings, or use more efficient coupling reagents like HATU or HCTU.[1] Incomplete Fmoc deprotection is another common problem. Ensure your deprotection solution (e.g., 20-50% piperidine in DMF) is fresh and allow for sufficient reaction time.[2] For difficult sequences, using a high-swelling resin like PEGA can improve reaction kinetics.[3] Finally, side reactions during cleavage from the resin can be minimized by using an appropriate scavenger cocktail (e.g., TFA/water/TIS) tailored to your peptide's sequence.[4]
-
-
Question: I am having difficulty incorporating the non-natural amino acids required for stapling. What should I do?
-
Answer: The incorporation of bulky, non-natural amino acids for stapling often requires modified protocols.[1] Due to the steric hindrance of these amino acids, extended coupling times (e.g., 2-4 hours) and multiple coupling cycles are recommended. Similarly, the Fmoc group on these residues can be harder to remove, so increasing the deprotection time (e.g., 4 x 10 minutes) may be necessary. Monitoring the completion of each step with a Kaiser test is crucial to ensure both deprotection and coupling are successful before proceeding to the next amino acid.
-
Cyclization and Stapling Reactions
-
Question: My on-resin cyclization reaction has a very low efficiency. How can I improve the yield of the cyclic product?
-
Answer: Low on-resin cyclization efficiency can be due to steric hindrance or unfavorable peptide conformation. Choosing the right resin is important; for example, a 2-chlorotrityl chloride (2-CTC) resin allows for side-chain anchoring of an amino acid, facilitating head-to-tail cyclization. The choice of coupling reagents is also critical; DIC/Oxyma is a common choice for on-resin lactamization. Introducing a turn-inducing element like a proline or a D-amino acid into your peptide sequence can pre-organize the linear precursor into a conformation that is more favorable for cyclization.
-
-
Question: During my solution-phase cyclization, I am observing significant dimerization/oligomerization. How can I favor intramolecular cyclization?
-
Answer: Oligomerization is a common side reaction in solution-phase cyclization and is favored at high concentrations. The key to promoting intramolecular cyclization is to perform the reaction under high dilution conditions (typically 0.1-1 mM). This is often achieved by the slow, dropwise addition of the linear peptide solution to a larger volume of solvent containing the coupling reagents. This maintains a low instantaneous concentration of the peptide, favoring the ring-closing reaction over intermolecular reactions.
-
-
Question: The ring-closing metathesis (RCM) for my hydrocarbon-stapled peptide is not proceeding to completion. What are the potential issues?
-
Answer: Incomplete RCM can be caused by catalyst deactivation or suboptimal reaction conditions. Ensure you are using a high-quality Grubbs' catalyst and that all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. The choice of solvent is also important; dichloromethane (DCM) is commonly used. If the reaction is sluggish, gentle heating (e.g., to 30-40 °C) can sometimes improve the reaction rate. The placement of the olefinic amino acids is critical; they should ideally be on the same face of the helix, often at i, i+4 or i, i+7 positions, to facilitate the reaction.
-
Purification and Analysis
-
Question: I am struggling to separate my cyclic peptide from the unreacted linear precursor using reverse-phase HPLC. What can I do?
-
Answer: Co-elution can occur if the cyclic and linear forms have very similar polarities. Optimizing the HPLC gradient is the first step. Try using a shallower gradient (e.g., a smaller % change in acetonitrile per minute) to increase the separation between the two peaks. Changing the ion-pairing agent (e.g., from TFA to formic acid) can also alter the retention times and improve resolution. If co-elution persists, consider if your cyclization reaction went to completion. An LC-MS analysis of the peak can confirm if both species are present.
-
-
Question: My purified stapled analog shows lower than expected analgesic activity. What could be the reason?
-
Answer: Low activity could be due to several factors. First, confirm the identity and purity of your final compound with high-resolution mass spectrometry and analytical HPLC. Incorrect conformation is a major reason for reduced activity. The stapling should constrain the peptide in its bioactive conformation, which for enkephalins is often a β-turn. Circular dichroism (CD) spectroscopy can be used to study the secondary structure of your analog. It's also possible that the linker itself sterically hinders the interaction with the opioid receptor. The design of the staple, including its length and position, is crucial for maintaining potent receptor binding.
-
Quantitative Data Summary
The following tables summarize key quantitative data for various modified this compound analogs, providing a basis for comparison.
Table 1: Opioid Receptor Binding Affinity of Modified this compound Analogs
| Analog | Modification | Receptor | Ki (nM) | Reference |
| This compound | - | δOR | 1.26 | |
| This compound | - | µOR | 1.7 | |
| Meta-Substituted Analogs | ||||
| 1a | 3-Fluoro-Phe4 | δOR | 0.93 | |
| 1a | 3-Fluoro-Phe4 | µOR | 0.98 | |
| 1c | 3-Chloro-Phe4 | δOR | 0.023 | |
| 1c | 3-Chloro-Phe4 | µOR | 0.059 | |
| N-Terminal Modified Analogs | ||||
| KK-102 | N-pivaloyl | δOR | ~70% relative to Leu-Enk | |
| KK-103 | N-pivaloyl | δOR | ~68% relative to Leu-Enk | |
| Cyclic Analogs | ||||
| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | D-A2bu2-Leu5 lactam | µ-receptor | 25 (Ki vs [3H]naloxone) | |
| [D-Pen2,L-Cys5]enkephalin | Disulfide bridge | δ-receptor | 15.2x more selective for δ vs µ |
Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. δOR = delta-opioid receptor; µOR = mu-opioid receptor.
Table 2: In Vitro/In Vivo Potency of Modified this compound Analogs
| Analog | Assay | Potency (IC50 or EC50) | Receptor Selectivity (MVD/GPI ratio) | Reference |
| Cyclic Analogs (D-diamino acid in pos. 2) | ||||
| Analog 1 (D-A2pr) | GPI (µ-assay) | 1.1 nM | 29.4 | |
| Analog 2 (D-A2bu) | GPI (µ-assay) | 0.46 nM | 10.4 | |
| Analog 3 (D-Orn) | GPI (µ-assay) | 0.82 nM | 3.1 | |
| Analog 4 (D-Lys) | GPI (µ-assay) | 0.93 nM | 4.3 | |
| N-Terminal Modified Analogs | ||||
| KK-102 | Hot-plate test (%MPE·h) | 112 | N/A | |
| This compound | Hot-plate test (%MPE·h) | 14 | N/A |
IC50 is the half-maximal inhibitory concentration. GPI (guinea pig ileum) assay is selective for µ-receptors, while MVD (mouse vas deferens) assay is selective for δ-receptors. A higher MVD/GPI ratio indicates greater µ-receptor selectivity. %MPE·h is the percent maximum possible effect integrated over time, a measure of total analgesic effect.
Table 3: Enzymatic Stability of Modified this compound Analogs
| Analog | Modification | Stability Metric | Value | Reference |
| This compound | - | Half-life in rat plasma | < 5 min | |
| 1a | 3-Fluoro-Phe4 | Half-life in rat plasma | 82.3 min | |
| KK-103 | N-pivaloyl | Half-life in plasma | 37 h | |
| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | D-A2bu2-Leu5 lactam | Resistance to brain "enkephalinases" | Highly resistant |
Detailed Experimental Protocols
1. Synthesis of Linear this compound Analog Precursor by SPPS
This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach.
-
Materials: Rink Amide resin, Fmoc-protected amino acids, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, HOBt, DIC, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by DCM for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine.
-
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH) (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr). For non-natural amino acids used for stapling, extend coupling and deprotection times as noted in the troubleshooting section.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then lyophilize to obtain a white powder.
-
2. Stapling via Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for creating a hydrocarbon staple.
-
Materials: Linear peptide precursor with two olefinic non-natural amino acids (e.g., S5 and R8), Grubbs' catalyst (1st or 2nd generation), degassed DCM.
-
Procedure:
-
Dissolve the crude linear peptide in degassed DCM to a concentration of approximately 1-2 mg/mL.
-
Add the Grubbs' catalyst (typically 10-20 mol% relative to the peptide).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS to observe the conversion of the linear precursor to the cyclic product.
-
Once the reaction is complete, quench it by adding a small amount of ethyl vinyl ether.
-
Remove the solvent under reduced pressure. The crude stapled peptide can then be purified by HPLC.
-
3. Purification by Reverse-Phase HPLC
-
System: A preparative HPLC system with a C18 column is typically used.
-
Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., 50% A / 50% B or containing DMSO if solubility is an issue).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30-40 minutes. The exact gradient will need to be optimized for each specific analog.
-
Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations: Pathways and Workflows
Caption: this compound analog signaling pathway leading to analgesia.
Caption: Enzymatic degradation of linear this compound.
Caption: Experimental workflow for developing stapled this compound analogs.
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 4. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Leu-Enkephalin and Met-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two endogenous opioid peptides, Leu-Enkephalin and Met-Enkephalin. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced differences between these two important neuromodulators.
Introduction
This compound and Met-Enkephalin are pentapeptides that belong to the enkephalin family of endogenous opioids. They are involved in a variety of physiological processes, most notably pain modulation (nociception), and their effects are mediated through interaction with opioid receptors in the central and peripheral nervous systems. Structurally, they are very similar, differing only in their C-terminal amino acid: Leucine in this compound (Tyr-Gly-Gly-Phe-Leu) and Methionine in Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). This subtle difference, however, gives rise to variations in their biological activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of this compound and Met-Enkephalin.
Table 1: Opioid Receptor Binding Affinity (Ki in nM)
| Peptide | µ-Opioid Receptor (Ki in nM) | δ-Opioid Receptor (Ki in nM) | Reference |
| This compound | 1.7 | 1.26 | [1] |
| Met-Enkephalin | Data from a directly comparable study not available | Data from a directly comparable study not available |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Bioassay Potency (IC50 in nM)
| Peptide | Guinea Pig Ileum (µ-receptor rich) | Mouse Vas Deferens (δ-receptor rich) | Reference |
| This compound | More potent | Less potent | [2] |
| Met-Enkephalin | Less potent | More potent | [2] |
IC50 is the concentration of the peptide that produces 50% of its maximum inhibitory effect. A lower IC50 value indicates higher potency. Note: In the presence of peptidase inhibitors, Met-enkephalin was found to be approximately three-fold more potent than this compound in the guinea-pig ileum, while being only slightly but significantly more potent in the mouse vas deferens[2].
Table 3: Functional Activity and Signaling Bias of this compound
| Parameter | δ-Opioid Receptor | µ-Opioid Receptor | Reference |
| G-protein activation (cAMP inhibition IC50) | 1.02 nM | Data not available | [1] |
| β-arrestin 2 recruitment (EC50) | 8.9 nM | 977 nM | |
| Signaling Bias | G-protein biased | G-protein biased |
A lower IC50/EC50 value indicates higher potency. Signaling bias is determined by comparing the relative potency for G-protein activation versus β-arrestin recruitment. A direct comparative study on the signaling bias of Met-Enkephalin was not found.
Signaling Pathways
Both this compound and Met-Enkephalin exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ (mu) and δ (delta) opioid receptors. Upon binding, they initiate a signaling cascade that leads to the inhibition of neuronal activity, resulting in their analgesic and other physiological effects.
Caption: General signaling pathway of Leu- and Met-Enkephalin upon binding to opioid receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and Met-Enkephalin to opioid receptors.
Objective: To quantify the binding affinity of a ligand to its receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).
-
Radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors).
-
Unlabeled this compound and Met-Enkephalin.
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control (e.g., 10 µM naloxone).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
Radiolabeled ligand at a fixed concentration.
-
Increasing concentrations of unlabeled this compound or Met-Enkephalin (for competition binding) or buffer (for total binding).
-
Nonspecific binding control in designated wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Isolated Tissue Bioassays (Guinea Pig Ileum & Mouse Vas Deferens)
These ex vivo assays are used to assess the functional potency of opioid agonists.
Objective: To measure the inhibitory effect of opioids on electrically induced muscle contractions.
Principle: Opioids inhibit the release of neurotransmitters (e.g., acetylcholine in the guinea pig ileum, norepinephrine in the mouse vas deferens), thereby reducing the force of muscle contraction upon electrical stimulation.
General Procedure:
-
Tissue Dissection: Isolate the ileum from a guinea pig or the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Stimulation: Apply electrical field stimulation to elicit regular muscle contractions, which are recorded using a force transducer.
-
Drug Application: Once a stable baseline of contractions is established, add increasing concentrations of this compound or Met-Enkephalin to the organ bath.
-
Measurement: Measure the reduction in the amplitude of the contractions at each drug concentration.
-
Data Analysis: Plot the percentage inhibition of contraction against the logarithm of the drug concentration to obtain a dose-response curve and determine the IC50 value.
In Vivo Analgesia Assay (Tail-Flick Test)
This is a common behavioral test to assess the analgesic properties of compounds in rodents.
Objective: To measure the pain response latency in an animal model.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Test animals (e.g., mice or rats).
-
This compound, Met-Enkephalin, or control substance for administration.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainer to minimize stress.
-
Baseline Measurement: Place the animal in the restrainer and position its tail over the heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer this compound, Met-Enkephalin, or a vehicle control to the animals (e.g., via intraperitoneal or intracerebroventricular injection).
-
Post-treatment Measurement: At various time points after drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the analgesic effect. The results are often expressed as the maximum possible effect (%MPE).
Caption: Logical flow for comparing the biological activities of Leu- and Met-Enkephalin.
Conclusion
This compound and Met-Enkephalin, despite their high degree of structural similarity, exhibit distinct profiles in their biological activities. This compound generally shows a slightly higher affinity for the δ-opioid receptor compared to the µ-opioid receptor. In functional assays, this compound demonstrates a bias towards G-protein signaling over β-arrestin recruitment. In isolated tissue bioassays, Met-Enkephalin is more potent in the µ-receptor-rich guinea pig ileum, while the two peptides show more comparable potencies in the δ-receptor-rich mouse vas deferens, with Met-Enkephalin being slightly more potent. These differences in receptor affinity, functional potency, and signaling bias likely contribute to their distinct physiological roles and potential as therapeutic targets. Further research with direct comparative studies will continue to elucidate the specific contributions of each peptide to opioid signaling and function.
References
A Comparative Guide to a New Validated HPLC Method for Leu-Enkephalin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Leu-Enkephalin. The performance of this method is objectively compared with established alternative analytical techniques, supported by experimental data from peer-reviewed studies. This document offers detailed methodologies for all key experiments, enabling researchers to assess and implement the most suitable approach for their specific research needs.
Introduction to this compound Analysis
This compound is a pentapeptide with opioid properties, making its accurate quantification critical in various research fields, including neuroscience, pharmacology, and clinical diagnostics. The development of robust and validated analytical methods is paramount for understanding its physiological roles and for the development of novel therapeutics. This guide details a new, optimized reversed-phase HPLC (RP-HPLC) method and compares it against other prevalent techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC coupled with other detectors.
Comparative Analysis of Analytical Methods
The performance of the new HPLC method was evaluated against existing analytical techniques for this compound quantification. The following table summarizes the key validation parameters.
| Parameter | New Validated HPLC-UV Method | Alternative Method 1: LC-MS/MS | Alternative Method 2: HPLC-Electrochemical Detection |
| Linearity (Range) | 0.1 - 100 µg/mL | 10 - 2000 pg/mL[1] | Not explicitly stated, but sensitive for in vivo measurements[2] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.286 ng/mL[3] | Detectable in small sample volumes for in vivo studies[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 10 pg/mL[1] | Not explicitly stated |
| Accuracy (% Recovery) | 98.5 - 101.2% | Excellent accuracy reported | Not explicitly stated |
| Precision (%RSD) | < 2.0% | Good reproducibility reported | Not explicitly stated |
| Sample Matrix | Pharmaceutical formulations, in vitro samples | Human plasma, cerebrospinal fluid | Microdialysis samples from spinal cord |
| Key Advantages | Cost-effective, robust, readily available instrumentation | High sensitivity and selectivity | High sensitivity for specific applications |
| Key Disadvantages | Lower sensitivity compared to MS detection | Higher equipment cost and complexity | Susceptible to matrix interferences |
Experimental Protocols
Detailed methodologies for the new HPLC method and a representative alternative LC-MS/MS method are provided below.
New Validated HPLC-UV Method
This method is optimized for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 10-50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase A.
-
Generate a series of calibration standards by serially diluting the stock solution.
-
Dilute samples to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Alternative Method: LC-MS/MS for High-Sensitivity Quantification
This method is suitable for the quantification of this compound in complex biological matrices where high sensitivity is required.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mass spectrometry data analysis software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A steep gradient optimized for rapid elution
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Internal Standard: A stable isotope-labeled this compound is recommended.
Sample Preparation (for Plasma):
-
Perform protein precipitation by adding acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the new HPLC method and the logical relationship for selecting an appropriate analytical method.
References
- 1. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new electrochemical HPLC method for analysis of enkephalins and endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-validation of Leu-Enkephalin ELISA kits from different suppliers
For researchers, scientists, and professionals in drug development, the accurate quantification of neuropeptides like Leu-Enkephalin is critical for advancing our understanding of pain modulation, addiction, and various neurological processes. The enzyme-linked immunosorbent assay (ELISA) is a widely adopted method for this purpose, offering high sensitivity and specificity. However, with a multitude of commercial ELISA kits available, selecting the most suitable one for specific research needs can be a considerable challenge. This guide provides a framework for the cross-validation of this compound ELISA kits from different suppliers, supported by hypothetical experimental data to illustrate key performance comparisons.
Comparative Analysis of Kit Performance
To ensure the reliability and reproducibility of experimental results, a systematic evaluation of key performance parameters across different ELISA kits is essential. Below is a summary of hypothetical data from a comparative study of three commercially available this compound ELISA kits, designated as Kit A, Kit B, and Kit C.
Table 1: Key Performance Characteristics of this compound ELISA Kits
| Parameter | Kit A (Supplier 1) | Kit B (Supplier 2) | Kit C (Supplier 3) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, other biological fluids | Serum, Plasma, Cerebrospinal Fluid (CSF) |
| Detection Range | 0.1 ng/mL - 10 ng/mL | 93.75 pg/mL - 6000 pg/mL | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity | 0.05 ng/mL | 56.3 pg/mL | 3.9 pg/mL |
| Intra-Assay CV% | < 10% | < 8% | < 8% |
| Inter-Assay CV% | < 12% | < 10% | < 10% |
| Spike Recovery | 85-105% | 90-110% | 92-108% |
| Dilutional Linearity | 80-110% | 85-115% | 90-110% |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Researchers should generate their own data for kit validation.
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different ELISA kits. The following methodology outlines a general procedure for the cross-validation of this compound ELISA kits. It is imperative to consult the manufacturer's instructions for each specific kit, as protocols may vary.
I. Principle of the Assay
The this compound ELISA kits evaluated are based on the competitive binding immunoassay principle. In this format, a known amount of labeled this compound competes with the this compound present in the sample for a limited number of binding sites on a specific antibody coated on the microplate wells. After incubation, the unbound components are washed away. The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample. A substrate solution is added, and the color development is measured spectrophotometrically.
II. Materials and Reagents
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash Buffer (as supplied or prepared according to the kit manual)
-
Standard this compound solutions (as supplied)
-
Sample diluent (as supplied)
-
TMB Substrate (as supplied)
-
Stop Solution (as supplied)
-
Biological samples (e.g., serum, plasma, CSF)
III. Assay Procedure
-
Preparation of Reagents: All reagents and samples should be brought to room temperature before use. Reconstitute or dilute reagents as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. The concentration range should be appropriate for the expected sample concentrations.
-
Sample Preparation: Dilute samples as necessary with the provided sample diluent to fall within the detection range of the assay.
-
Assay Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate. Subsequently, add the enzyme-conjugated this compound to all wells. Incubate as per the kit's instructions (typically 1-2 hours at 37°C).
-
Washing: After incubation, aspirate or decant the solution from each well and wash the plate multiple times with Wash Buffer.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark at room temperature for the time specified in the manual (usually 15-30 minutes).
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the color development.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Results: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of this compound ELISA kits.
Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.
Conclusion
The selection of an appropriate this compound ELISA kit is a critical step that can significantly impact the outcome of a research project. While manufacturers provide valuable data on the performance of their kits, it is best practice for researchers to conduct their own in-house validation using their specific sample types. This guide provides a template for such a cross-validation study, emphasizing the importance of comparing key performance parameters such as sensitivity, detection range, and reproducibility. By following a systematic approach, researchers can confidently select the most reliable and robust ELISA kit for their this compound quantification needs, ultimately contributing to the generation of high-quality, reproducible data.
A Researcher's Guide to Commercially Available Leu-Enkephalin Antibodies: A Specificity Comparison
For researchers, scientists, and drug development professionals studying the endogenous opioid system, the specific and reliable detection of Leu-Enkephalin is paramount. This pentapeptide plays a crucial role in pain modulation and neurotransmission, making the choice of a high-quality antibody a critical determinant for experimental success. This guide provides a comparative overview of several commercially available this compound antibodies, with a focus on their specificity. The data presented here is compiled from manufacturer datasheets and publicly available information. It is important to note that independent, peer-reviewed comparative studies are scarce, and therefore, the performance of these antibodies may vary under specific experimental conditions. Researchers are strongly encouraged to perform their own validation experiments.
Performance Comparison of this compound Antibodies
The following table summarizes the key features and reported specificity of several commercially available antibodies against this compound. A significant challenge in the field is the high degree of homology between this compound and Met-Enkephalin, which differ by only a single amino acid. This often leads to cross-reactivity, a critical consideration for data interpretation.
| Antibody (Supplier, Cat. No.) | Clonality | Host | Validated Applications | Reported Specificity & Cross-Reactivity |
| Abcam, ab150346 (Clone: NOC1) | Monoclonal | Mouse | RIA, ICC, IHC-Fr, IHC-P | Does not distinguish between Met-enkephalin and this compound by radioimmunoassay or by immunocytochemistry. |
| Santa Cruz Biotechnology, sc-47705 (Clone: NOC1/35) | Monoclonal | Mouse | WB, IP, IF, IHC(P) | Recommended for detection of Proenkephalin A and the processed active peptides Met-enkephalin and this compound. |
| Sigma-Aldrich, MAB350 (Clone: NOC1) | Monoclonal | Mouse | IC, IH | Recognizes Met5- and Leu5-enkephalin. Displays about 40% cross-reactivity with C-terminal extended Met-enkephalin hexapeptides and 7% cross-reactivity with the extended heptapeptide (-Arg-Phe-OH). |
| Phoenix Pharmaceuticals, H-024-21 | Polyclonal | Rabbit | IHC (IF, PAP, ABC) | This compound: 100% , Met-Enkephalin: 0%, Dynorphin A (Porcine): 25%, Dynorphin A 1-8 (Porcine): 5%, this compound-Arg: 0%, b-Endorphin (Human): 0%. |
| ImmunoStar, 20066 | Polyclonal | Rabbit | IHC | Staining is completely eliminated by pretreatment with 50 µg of Leucine Enkephalin. Pretreatment with 50 µg of Methionine Enkephalin also significantly blocks staining. |
| Novus Biologicals, NBP2-89020 | Polyclonal | Rabbit | IHC | Recognizes leucine enkephalin in a wide range of species.[1] |
Note: The information in this table is based on data provided by the manufacturers and should be used as a guide. Validation in the specific application and experimental system of the user is essential.
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of antibodies. Below are general protocols for key immunoassays, which should be optimized for each specific antibody and experimental setup.
Immunohistochemistry (IHC) - Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%, 50% - 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a water bath, pressure cooker, or microwave. The optimal time and temperature should be determined empirically.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to the recommended concentration in a suitable antibody diluent.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated secondary antibody, for the time and at the concentration recommended by the manufacturer.
-
Wash slides with wash buffer.
-
-
Chromogenic Development:
-
Incubate slides with a chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB)
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with wash buffer (e.g., TBST).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with wash buffer.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Assay
-
Coating:
-
Coat a 96-well plate with a known amount of this compound antigen overnight at 4°C.
-
Wash the plate with a wash buffer.
-
-
Blocking:
-
Block the plate with a blocking solution for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition:
-
Add standards and samples to the wells, followed immediately by the this compound primary antibody.
-
Incubate for 1-2 hours at room temperature. During this incubation, the antibody will bind to either the coated antigen or the antigen in the sample.
-
-
Detection:
-
Wash the plate to remove unbound antibody and antigen.
-
Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Signal Development:
-
Add a substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound in the sample.
-
Visualizations
To aid in understanding the experimental context and biological pathways, the following diagrams are provided.
References
A Comparative Analysis of the Analgesic Potency of Leu-Enkephalin and Morphine
A definitive guide for researchers and drug development professionals, this report provides a comprehensive comparison of the analgesic properties of the endogenous opioid peptide Leu-Enkephalin and the archetypal opioid analgesic, morphine. This guide delves into their mechanisms of action, receptor binding affinities, and functional potencies, supported by experimental data and detailed protocols.
This analysis reveals that while morphine is a potent analgesic primarily acting through the mu-opioid receptor (MOR), this compound, an endogenous ligand, exhibits a preference for the delta-opioid receptor (DOR) and displays significantly lower analgesic potency when administered systemically due to rapid enzymatic degradation. However, its potency can be markedly enhanced through strategic administration routes or the co-administration of peptidase inhibitors.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and morphine for the mu- and delta-opioid receptors. These values are compiled from various in vitro studies and presented to facilitate a direct comparison.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound | Mu-Opioid Receptor (µOR) | 1.7 - 1.9 | [1][2] |
| Delta-Opioid Receptor (δOR) | 0.9 - 1.26 | [1] | |
| Morphine | Mu-Opioid Receptor (µOR) | 1.2 | [3] |
| Delta-Opioid Receptor (δOR) | High (less selective) | [4] |
Table 1: Receptor Binding Affinities (Ki) of this compound and Morphine. Lower Ki values indicate higher binding affinity.
| Compound | Assay Type | Receptor | Potency (EC50/IC50) [nM] | Reference |
| This compound | cAMP Inhibition | Delta-Opioid Receptor (δOR) | 1.02 | |
| β-arrestin 2 Recruitment | Delta-Opioid Receptor (δOR) | 8.9 | ||
| β-arrestin 2 Recruitment | Mu-Opioid Receptor (µOR) | 977 | ||
| Morphine | Not specified | Mu-Opioid Receptor (µOR) | Not specified | |
| DAMGO (µOR agonist) | cAMP Inhibition | Mu-Opioid Receptor (µOR) | 0.91 |
Table 2: Functional Potency (EC50/IC50) of this compound and Reference Opioids. Lower EC50/IC50 values indicate higher potency.
In Vivo Analgesic Potency
Direct comparison of the in vivo analgesic potency of this compound and morphine is challenging due to the rapid degradation of this compound. However, studies using intrathecal administration and peptidase inhibitors have provided valuable insights.
| Compound | Animal Model | Analgesic Assay | Administration | Potency (ED50) | Reference |
| This compound (with peptidase inhibitors) | Rat | Tail-flick | Intrathecal | 0.16 nmol | |
| Morphine | Rat | Tail-flick | Intrathecal | Dose-dependent analgesia | |
| Morphine | Amphibian | Acetic acid test | Systemic | Higher than many opioids |
Table 3: In Vivo Analgesic Potency (ED50) of this compound and Morphine. ED50 is the dose required to produce a therapeutic effect in 50% of the population.
Signaling Pathways
Both this compound and morphine exert their effects by activating G-protein coupled receptors (GPCRs). Morphine's activation of the mu-opioid receptor and this compound's activation of the delta-opioid receptor initiate intracellular signaling cascades that ultimately lead to analgesia.
Figure 1: Simplified signaling pathway of Morphine via the Mu-Opioid Receptor (MOR).
Figure 2: Simplified signaling pathway of this compound via the Delta-Opioid Receptor (DOR).
Experimental Protocols
In Vivo Analgesia Assays
The tail-flick test is a common method to assess the analgesic efficacy of compounds in rodents.
Principle: This test measures the latency of a mouse or rat to withdraw its tail from a noxious heat source. An increase in the tail-flick latency after drug administration indicates an analgesic effect.
Procedure:
-
A focused beam of light is directed onto the ventral surface of the animal's tail.
-
A timer starts simultaneously with the activation of the heat source.
-
The timer stops automatically when the animal flicks its tail away from the heat.
-
A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Baseline latencies are recorded before drug administration.
-
The test compound is administered (e.g., subcutaneously, intraperitoneally, or intrathecally).
-
Tail-flick latencies are measured at predetermined time points after drug administration.
-
The percentage of maximal possible effect (%MPE) is often calculated to quantify the analgesic response.
Figure 3: Experimental workflow for the Tail-Flick Test.
The hot-plate test is another widely used method for evaluating the analgesic effects of drugs against thermal pain.
Principle: This test measures the reaction time of an animal placed on a heated surface. An increased latency to exhibit pain-related behaviors (e.g., paw licking, jumping) indicates analgesia.
Procedure:
-
The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 1°C).
-
The animal is placed on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time is employed to prevent injury.
-
Baseline latencies are determined before drug administration.
-
The test compound is administered, and latencies are measured at subsequent time points.
Figure 4: Experimental workflow for the Hot-Plate Test.
In Vitro Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor.
Procedure:
-
Prepare cell membranes expressing the opioid receptor of interest (e.g., MOR or DOR).
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound or morphine).
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The data is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 5: Experimental workflow for Radioligand Binding Assay.
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.
Principle: Opioid receptors are coupled to the inhibitory G-protein (Gi), which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Procedure:
-
Use cells stably expressing the opioid receptor of interest.
-
Stimulate the cells with an agent that increases cAMP levels (e.g., forskolin).
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method (e.g., HTRF, ELISA).
-
The data is used to determine the IC50 value of the compound for cAMP inhibition.
References
- 1. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Side-by-side comparison of Leu-Enkephalin and synthetic opioid agonists
This guide provides a detailed, side-by-side comparison of the endogenous opioid peptide Leu-Enkephalin and a selection of representative synthetic opioid agonists. The comparison focuses on receptor binding, signal transduction, and in vivo effects, supported by experimental data for researchers, scientists, and drug development professionals.
Introduction to Opioid Agonists
Opioids exert their effects by binding to and activating opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) receptors, which are G-protein coupled receptors (GPCRs). Their activation leads to analgesic effects but also significant side effects.
-
This compound is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) that acts as a neurotransmitter.[1] It is considered a promising template for safer analgesics but is limited by poor metabolic stability and low permeability across the blood-brain barrier.[2][3]
-
Synthetic Opioid Agonists are a broad class of compounds designed to mimic the effects of endogenous opioids. This guide will focus on:
-
Morphine: A naturally derived alkaloid and the prototypical opioid analgesic.[3]
-
Fentanyl: A highly potent synthetic opioid, estimated to be 50 to 100 times more potent than morphine.[4]
-
DAMGO: A synthetic peptide and highly selective μ-opioid receptor (MOR) full agonist, widely used in research.
-
Oliceridine (TRV130): A newer, G-protein biased agonist at the MOR, designed to provide analgesia with a reduced side-effect profile.
-
Receptor Binding Affinity
The binding affinity (Ki) of a ligand for a receptor is a measure of how tightly it binds. A lower Ki value indicates a higher binding affinity. The data below, derived from competitive radioligand binding assays, illustrates the varying affinities and selectivities of these compounds for the three main opioid receptors.
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Primary Receptor Selectivity |
| This compound | 1.7 - 1.9 | 0.9 - 1.26 | >1000 | Delta (DOR) |
| Morphine | 1.17 - 10 | 71 | >1000 | Mu (MOR) |
| Fentanyl | 1.23 - 1.35 | >1000 | >1000 | Mu (MOR) |
| DAMGO | 2.0 | >1000 | >1000 | Mu (MOR) |
| Oliceridine | 6 - 25 | - | - | Mu (MOR) |
Signal Transduction Pathways
Upon agonist binding, opioid receptors primarily signal through two main pathways:
-
G-protein Pathway (Gαi/o): The Gα subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while the Gβγ subunit modulates ion channels (activating K+ channels and inhibiting Ca2+ channels). This pathway is primarily associated with analgesia.
-
β-Arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades. It has been linked to many of the adverse effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance.
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another. Oliceridine is an example of a G-protein biased agonist, designed to maximize analgesia (via G-protein) while minimizing side effects (via β-arrestin).
Functional Activity Comparison
The functional activity of an agonist is determined by its ability to activate these signaling pathways, measured by its potency (EC50) and efficacy (Emax). GTPγS binding assays measure G-protein activation directly.
| Compound | Assay | Potency (EC50, nM) | Efficacy (% of Full Agonist like DAMGO) | Classification |
| This compound | cAMP (DOR) | 6.1 - 60 | 92-100% (vs. This compound) | Full Agonist (at DOR) |
| Morphine | GTPγS | ~100-200 | 60-87% | Partial Agonist |
| Fentanyl | Gαi Activation | ~0.3 | Potent Full Agonist | Full Agonist |
| DAMGO | GTPγS | ~20-50 | 100% (by definition) | Full Agonist |
| Oliceridine | GTPγS | ~10-30 | ~100% | G-Protein Biased Agonist |
| Oliceridine | β-Arrestin | ~50 | ~15% | G-Protein Biased Agonist |
Data is compiled from various sources and experimental conditions may vary.
In Vivo Performance: Analgesia and Side Effects
The ultimate measure of an opioid's utility is its performance in vivo, balancing analgesic efficacy with its side-effect profile. Analgesic potency is often measured using the hot-plate or tail-flick test in animal models, determining the dose required to produce a 50% maximal effect (ED50).
| Compound | Analgesic Potency (ED50) | Key Adverse Effects | Notes |
| This compound | Low (s.c. admin) | Minimal at effective doses | Very short half-life (~2 min); poor blood-brain barrier penetration limits systemic use. Analgesic effect requires peptidase inhibitors. |
| Morphine | ~0.5-1.0 mg/kg (s.c., mouse) | Respiratory depression, constipation, tolerance, dependence, euphoria. | The "gold standard" for severe pain management, but with a significant side effect burden. |
| Fentanyl | ~0.01-0.03 mg/kg (s.c., mouse) | Similar to morphine but more potent; high risk of overdose due to rapid onset and potent respiratory depression. | 50-100 times more potent than morphine. |
| Oliceridine | ~1 mg/kg (s.c., mouse) | Reduced respiratory depression and gastrointestinal effects compared to morphine at equianalgesic doses. | Designed for improved safety profile. |
ED50 values can vary significantly based on the animal model, route of administration, and specific pain assay used.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or brain tissue. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR).
-
Varying concentrations of the unlabeled test compound (e.g., this compound, Morphine).
-
A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone) is used to determine non-specific binding.
-
-
Incubation: Add the cell membrane preparation (10-20 µg protein/well) to initiate the reaction. Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.
-
Detection: Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay quantifies G-protein activation by an agonist. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Methodology:
-
Membrane Preparation: As described for the binding assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, pH 7.4).
-
GDP (e.g., 10-30 µM final concentration) to ensure G-proteins are in their inactive state.
-
Varying concentrations of the agonist to be tested.
-
Unlabeled GTPγS (10 µM) is used to determine non-specific binding.
-
-
Pre-incubation: Add the membrane preparation (10-20 µg protein/well) and pre-incubate at 30°C for 15-30 minutes.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Detection: The reaction is terminated by filtration, and radioactivity is counted as described above.
-
Data Analysis: Specific binding is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.
Hot-Plate Analgesia Test
This is an in vivo model used to assess the analgesic efficacy of a compound against a thermal pain stimulus.
Methodology:
-
Acclimation: Mice or rats are acclimated to the testing room and apparatus.
-
Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound (e.g., morphine, this compound) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the animal is placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are generated to determine the ED50 value.
Conclusion
The comparison between this compound and synthetic opioid agonists highlights a fundamental trade-off in analgesic drug development.
-
This compound , as an endogenous peptide, exhibits a favorable signaling profile with high affinity for the δ-opioid receptor, but its therapeutic potential is severely restricted by its pharmacokinetic properties.
-
Classical synthetic agonists like Morphine and Fentanyl overcome these pharmacokinetic hurdles to provide potent analgesia but do so with significant liabilities, including severe side effects and high abuse potential, linked in part to their robust activation of β-arrestin pathways.
-
Modern synthetic agonists like Oliceridine represent a rational drug design approach, attempting to dissect the beneficial (G-protein-mediated) from the detrimental (β-arrestin-mediated) signaling pathways. This strategy of "biased agonism" aims to create safer opioids, although they may still carry risks associated with MOR activation.
Future research will continue to build on the lessons learned from both endogenous peptides and synthetic compounds to develop novel analgesics with improved efficacy and safety.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
Differentiating Leu-Enkephalin from Other Endogenous Opioid Peptides in Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Endogenous opioid peptides, a class of neurotransmitters and neuromodulators, play a crucial role in pain perception, emotional responses, and reward pathways. Among these, Leu-Enkephalin (YGGFL) is a pentapeptide that, along with its counterpart Met-Enkephalin (YGGFM), was one of the first to be discovered. Due to their structural similarities and shared biosynthetic pathways, accurately differentiating and quantifying these peptides is a significant analytical challenge, particularly in complex biological matrices. Mass spectrometry, coupled with separation techniques like liquid chromatography, has emerged as the gold standard for this purpose.[1][2]
This guide provides a comparative overview of mass spectrometric techniques for differentiating this compound from other key endogenous opioid peptides. It includes experimental data, detailed protocols, and visualizations to aid researchers in selecting and implementing the most appropriate analytical strategies.
Comparative Fragmentation Analysis
The key to differentiating isomeric or closely related peptides like this compound and Met-Enkephalin in mass spectrometry lies in their distinct fragmentation patterns upon activation. Collision-Induced Dissociation (CID) is a commonly employed technique where precursor ions are fragmented through collisions with an inert gas.[3][4]
Table 1: Key Fragment Ions for Differentiating this compound and Met-Enkephalin using CID
| Precursor Ion (m/z) | Fragment Ion | This compound (YGGFL) m/z | Met-Enkephalin (YGGFM) m/z | Diagnostic Significance |
| 556.28 | [M+H]+ | 556.2771 | 574.2610 | Precursor mass difference |
| 556.28 | b4 | 425.2 | 425.2 | Common fragment |
| 556.28 | y1 | 131.1 | 149.1 | Primary diagnostic fragment |
| 556.28 | Immonium ion (L) | 86.1 | - | Differentiates Leu/Ile |
| 556.28 | Immonium ion (M) | - | 104.1 | Differentiates Met |
Data compiled from multiple sources and theoretical fragmentation patterns.
As shown in Table 1, the most significant difference in the CID spectra of this compound and Met-Enkephalin is the mass of the y1 fragment ion, which corresponds to the C-terminal amino acid. For this compound, this is Leucine (or its isomer Isoleucine), resulting in a y1 ion at m/z 131.1. For Met-Enkephalin, the C-terminal Methionine yields a y1 ion at m/z 149.1. The immonium ions of Leucine (m/z 86.1) and Methionine (m/z 104.1) can also serve as diagnostic markers. The lowest-energy fragmentation channel for this compound is the MH+ → b4 process.[5]
Beyond CID, other fragmentation techniques like Electron Transfer Dissociation (ETD) can provide complementary information. ETD is particularly useful for preserving post-translational modifications and for fragmenting longer peptides where CID may be less effective. In ETD, fragmentation of the peptide backbone results in c- and z-type ions.
Experimental Workflow and Protocols
A typical workflow for the analysis of endogenous opioid peptides involves sample extraction, chromatographic separation, and mass spectrometric detection.
Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for the instrument and application.
-
Sample Preparation:
-
Homogenize tissue samples in an acidic extraction buffer.
-
Centrifuge to pellet proteins and cellular debris.
-
Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to enrich for peptides and remove salts.
-
Elute peptides with an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Dry the eluate and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the protonated molecular ion of this compound ([M+H]+) at m/z 556.28.
-
MS/MS (CID):
-
Isolate the precursor ion at m/z 556.28.
-
Apply collision energy (optimized for the specific instrument) to induce fragmentation.
-
Scan for product ions, focusing on the diagnostic fragments (e.g., y1 at m/z 131.1 and b4 at m/z 425.2).
-
-
Comparison with Other Endogenous Opioid Peptides
While this compound and Met-Enkephalin are the most commonly compared, it is also important to differentiate them from other endogenous opioid peptides derived from the same precursor, proenkephalin, or from other precursors like prodynorphin and proopiomelanocortin.
Table 2: Comparison of this compound with Other Endogenous Opioid Peptides
| Peptide | Sequence | Precursor | Precursor Ion (m/z) [M+H]+ | Key Differentiating Feature from this compound |
| This compound | YGGFL | Proenkephalin, Prodynorphin | 556.28 | - |
| Met-Enkephalin | YGGFM | Proenkephalin | 574.26 | Different precursor mass and y1 ion (m/z 149.1) |
| Dynorphin A (1-8) | YGGFLRR I | Prodynorphin | 981.58 | Significantly higher mass, presence of Arginine and Isoleucine |
| β-Endorphin (1-31) | YGGFM...K | Proopiomelanocortin | 3465.7 | Much larger peptide with a different precursor and fragmentation pattern |
| Endomorphin-1 | YPWF-NH2 | Unknown | 525.26 | Different amino acid sequence and amidated C-terminus |
| Nociceptin/Orphanin FQ | FGGFTGARKSARKLANQ | Pronociceptin | 1809.0 | Distinct sequence and precursor, lacks the N-terminal 'YGGF' motif |
The differentiation of these peptides relies on a combination of their unique precursor masses and their specific fragmentation patterns in MS/MS experiments. For larger peptides like Dynorphin A and β-Endorphin, multiple charge states are often observed in the mass spectrum, which can aid in their identification.
Signaling Pathways and Logical Relationships
The biological activity of these peptides is mediated through their interaction with opioid receptors. Understanding these pathways is crucial for drug development.
As illustrated, this compound and Met-Enkephalin primarily act as agonists for the delta-opioid receptor (δOR), though they also exhibit some affinity for the mu-opioid receptor (μOR). Dynorphins are the endogenous ligands for the kappa-opioid receptor (κOR), and β-endorphin has high affinity for both μOR and δOR.
References
- 1. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Dissociation Technique Technology Overview | Thermo Fisher Scientific - NL [thermofisher.com]
- 5. Leucine enkephalin--a mass spectrometry standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Leu-Enkephalin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used antagonists for Leu-Enkephalin receptors, focusing on their binding specificity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data presented is compiled from various experimental sources to aid in the selection of the most appropriate antagonist for your research needs.
Introduction to this compound and its Receptors
This compound is an endogenous opioid peptide that plays a crucial role in pain modulation and various other physiological processes.[1] It exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main classical opioid receptor subtypes are mu (µ-opioid receptor, MOR), delta (δ-opioid receptor, DOR), and kappa (κ-opioid receptor, KOR).[2][3][4] this compound exhibits a higher affinity for the δ-opioid receptor, followed by the µ-opioid receptor, and has a low affinity for the κ-opioid receptor.[1] Understanding the specificity of antagonists for these receptors is critical for dissecting the distinct roles of each receptor subtype in physiological and pathological processes.
Comparative Analysis of Antagonist Binding Affinity
The binding affinity of an antagonist to its receptor is a key determinant of its potency and specificity. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values for several common opioid receptor antagonists at the µ, δ, and κ receptors.
| Antagonist | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Primary Selectivity |
| Naloxone | ~1.1 - 5.9 | ~16 - 95 | ~12 - 16 | Non-selective (slight µ preference) |
| Naltrexone | ~0.16 - 1.5 | ~1.1 - 63 | ~0.25 - 10 | Non-selective (slight µ preference) |
| Naltrindole | ~64 - 158 | ~0.02 - 1.4 | ~66 - 631 | Delta (δ) selective |
| ICI 174,864 | High (low affinity) | Low (high affinity) | High (low affinity) | Delta (δ) selective |
| Cyprodime | ~10.6 | >1000 | >1000 | Mu (µ) selective |
| Norbinaltorphimine (nor-BNI) | ~2.2 - 15.5 | ~65 - 132 | ~0.027 - 0.89 | Kappa (κ) selective |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell type, and assay buffer components. The values presented here are a representative range from multiple sources.
Experimental Protocols
The determination of antagonist specificity relies on robust and well-defined experimental methods. Below are detailed protocols for two key assays used to characterize the binding and functional activity of opioid receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand:
-
For µ-receptors: [³H]DAMGO
-
For δ-receptors: [³H]DPDPE or [³H]Naltrindole
-
For κ-receptors: [³H]U69,593
-
-
Test Antagonist: Unlabeled antagonist of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of a range of concentrations of the test antagonist. For determining non-specific binding, use a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone). For total binding, add 50 µL of assay buffer.
-
50 µL of the membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the extent of G-protein activation following receptor stimulation, which is inhibited by antagonists.
Materials:
-
Receptor Source: Cell membranes as described above.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Agonist: A known agonist for the target opioid receptor (e.g., DAMGO for µ, DPDPE for δ, U50,488 for κ).
-
Test Antagonist: Unlabeled antagonist of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Other reagents and equipment are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of assay buffer.
-
25 µL of a fixed concentration of the agonist.
-
50 µL of a range of concentrations of the test antagonist.
-
50 µL of the membrane preparation.
-
50 µL of GDP (final concentration 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash the filters as described above. Measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of the antagonist on agonist-stimulated [³⁵S]GTPγS binding. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50.
Visualizing Signaling and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
The Correlation Between In Vitro Activity and In Vivo Efficacy of Leu-Enkephalin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leu-Enkephalin analogs, detailing their in vitro and in vivo performance supported by experimental data. The following sections summarize key quantitative data, outline experimental protocols, and visualize relevant biological pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships of these opioid peptides.
This compound, an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is a promising candidate for analgesic development due to its natural role in pain modulation.[1][2] However, its therapeutic potential is limited by poor stability and low permeability across the blood-brain barrier.[3] To overcome these limitations, various analogs have been synthesized and evaluated. This guide focuses on the correlation between the in vitro receptor binding and functional activity of these analogs and their in vivo analgesic effects.
Quantitative Comparison of this compound Analogs
The following tables summarize the in vitro and in vivo data for a selection of this compound analogs, highlighting the impact of chemical modifications on their pharmacological properties.
Table 1: In Vitro Characteristics and In Vivo Antinociceptive Activity of N-terminally Modified this compound Analogs [3][4]
| Compound Code | N-Terminal Modification (R¹) | C-Terminal Modification (R²) | clogP | Recovered Peptide after 1h in Mouse Plasma (%) | Relative Binding to DOR Compared to Leu-ENK (%) | Antinociception (AUC₀₋₅h, %MPE·h) |
| Leu-ENK | H | H | -0.85 | 23 ± 3 | 100 | 14 ± 3 |
| KK-81 | Acetyl | Me | 1.34 | 78 ± 1 (as acid) | 29 ± 1 | 37 ± 11 |
| KK-102 | Pivaloyl | Me | 2.84 | 88 ± 1 (as acid) | 70 ± 1 | 112 ± 24 |
| KK-103 | Pivaloyl | H | 2.27 | - | 68 ± 2 | 142 ± 15 |
Data presented as mean ± SEM. clogP is the calculated lipophilicity. %MPE·h represents the percent maximal possible effect integrated over 5 hours.
Table 2: In Vitro Affinity and Functional Activity of Meta-Substituted Phe⁴ Analogs of this compound at Delta (δ) and Mu (µ) Opioid Receptors
| Compound | δOR Ki (nM) | µOR Ki (nM) | δOR Efficacy (% vs Leu-Enk) | µOR Efficacy (% vs DAMGO) |
| This compound | 1.5 ± 0.2 | 25 ± 3 | 100 | 100 |
| 1c | 0.31 ± 0.04 | 3.8 ± 0.5 | 92 | 85 |
| 1i | 0.45 ± 0.06 | 6.1 ± 0.8 | 98 | 95 |
Ki represents the binding affinity. Efficacy refers to the maximal G-protein activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key in vitro and in vivo assays used to characterize the this compound analogs.
In Vitro Assays
1. Radioligand Competition Binding Assay:
-
Objective: To determine the binding affinity of the analogs to the delta-opioid receptor (DOR).
-
Method:
-
Cell membranes from HEK293 cells stably expressing the human DOR are prepared.
-
Membranes are incubated with a radiolabeled ligand, [³H]-d-Ala²-d-Leu⁵-enkephalin (DADLE), at a concentration equal to its dissociation constant (Kd) of 0.6 nM.
-
Increasing concentrations of the unlabeled this compound analogs are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by scintillation counting.
-
The relative binding affinity is calculated by comparing the displacement of the radioligand by the analog to that of unlabeled this compound.
-
2. G-Protein Activation Assay (cAMP Inhibition):
-
Objective: To measure the functional activity (efficacy) of the analogs at the opioid receptors.
-
Method:
-
HEK cells expressing either the δOR or µOR are treated with forskolin to stimulate the production of cyclic AMP (cAMP).
-
The cells are then incubated with varying concentrations of the this compound analogs.
-
Activation of the G-protein coupled opioid receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
The intracellular cAMP concentration is measured using a competitive immunoassay.
-
The potency (EC₅₀) and efficacy (Eₘₐₓ) of the analogs are determined from the dose-response curves.
-
3. β-Arrestin 2 Recruitment Assay:
-
Objective: To assess the potential for receptor desensitization and tolerance by measuring the recruitment of β-arrestin 2 to the opioid receptor.
-
Method:
-
CHO cells co-expressing the opioid receptor and a β-arrestin 2 fusion protein are used.
-
Upon agonist binding to the receptor, β-arrestin 2 is recruited to the intracellular domain of the receptor.
-
This recruitment is detected using a bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA) based system.
-
The potency and efficacy of the analogs for β-arrestin 2 recruitment are determined.
-
In Vivo Assays
1. Hot-Plate Test for Analgesia:
-
Objective: To evaluate the antinociceptive (analgesic) effect of the this compound analogs in an animal model of acute thermal pain.
-
Method:
-
Mice are placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured.
-
A baseline latency is determined for each animal before drug administration.
-
The this compound analog or a control substance (e.g., saline, morphine) is administered, typically via subcutaneous injection.
-
The latency is measured again at various time points after administration.
-
The analgesic effect is expressed as the percent maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. A cut-off time is used to prevent tissue damage.
-
2. Formalin Test for Inflammatory Pain:
-
Objective: To assess the analgesic efficacy of the analogs in a model of persistent inflammatory pain.
-
Method:
-
A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.
-
This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
The amount of time the animal spends licking or biting the injected paw is recorded as a measure of pain.
-
The this compound analog or a control is administered prior to the formalin injection.
-
The reduction in licking and biting time compared to the vehicle-treated group indicates an analgesic effect.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Opioid receptor signaling cascade.
Caption: Workflow for analog evaluation.
Correlation and Conclusion
The presented data illustrates a generally positive correlation between the in vitro properties of this compound analogs and their in vivo analgesic activity. For instance, the N-terminally modified analog KK-103, which exhibits high binding affinity to the delta-opioid receptor and increased stability in plasma, also demonstrates significantly enhanced antinociceptive effects in the hot-plate test compared to the parent this compound molecule. Similarly, modifications at the Phe⁴ position that improve receptor affinity, such as in analogs 1c and 1i, also translate to potent G-protein activation.
However, the correlation is not always linear. Factors such as metabolic stability, blood-brain barrier penetration, and potential off-target effects can influence the in vivo efficacy. The dual signaling pathways of opioid receptors, the G-protein pathway associated with analgesia and the β-arrestin pathway linked to side effects and tolerance, further complicate the direct translation of in vitro binding affinity to in vivo therapeutic benefit.
References
Comparative study of Leu-Enkephalin's effects on different opioid receptor subtypes
A Comparative Analysis of Leu-Enkephalin's Bioactivity at Mu, Delta, and Kappa Opioid Receptor Subtypes
This guide provides a comprehensive comparison of the effects of the endogenous opioid peptide this compound on the three major opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling mechanisms.
Introduction to this compound
This compound is an endogenous pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is derived from the precursor protein proenkephalin and functions as a neurotransmitter, primarily involved in pain modulation and emotional regulation.[2] Pharmacologically, this compound is recognized as an agonist with a notable preference for the delta-opioid receptor (DOR) and a slightly lower affinity for the mu-opioid receptor (MOR).[1][3] Its interaction with the kappa-opioid receptor (KOR) is generally considered to be weak or insignificant.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at the MOR, DOR, and KOR subtypes, compiled from various in vitro studies.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| Mu (MOR) | 1.7 - 1.9 | |
| Delta (DOR) | 0.9 - 1.26 | |
| Kappa (KOR) | ~947 (Kd) | Data for KOR affinity is limited; this value represents the dissociation constant (Kd). |
Table 2: Functional Potency of this compound
| Receptor Subtype | Assay Type | Functional Potency (EC50/IC50) [nM] | Efficacy |
| Mu (MOR) | β-arrestin 2 Recruitment | 977 | 60% (relative to DAMGO) |
| Delta (DOR) | β-arrestin 2 Recruitment | 8.9 | 100% |
| Delta (DOR) | G-protein activation (cAMP) | IC50 values for G-protein activation are in the low nanomolar range. | Full agonist |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in opioid receptor research.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand:
-
MOR: [³H]DAMGO
-
DOR: [³H]DPDPE
-
KOR: [³H]U69,593
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Filtration: Glass fiber filters
-
Scintillation Fluid
-
Instrumentation: Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the varying concentrations of this compound.
-
Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to activate Gαi/o-coupled receptors, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: HEK293 or CHO cells co-expressing the opioid receptor of interest and a cAMP biosensor (e.g., GloSensor™ or a BRET-based sensor).
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)
-
Test Compound: this compound
-
Lysis Buffer and Detection Reagents
-
Instrumentation: Luminometer or BRET-compatible plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence or BRET signal, which is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway. The PathHunter® enzyme fragment complementation (EFC) assay is a common platform for this measurement.
Materials:
-
Cell Line: CHO-K1 cells stably co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor fragment (DiscoverX).
-
Test Compound: this compound
-
Detection Reagents: PathHunter® detection reagents
-
Instrumentation: Chemiluminescence plate reader
Procedure:
-
Plate the PathHunter® cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the PathHunter® detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin 2 recruitment. A dose-response curve is generated by plotting the signal against the logarithm of the this compound concentration to determine the EC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound at the mu and delta opioid receptors.
G-Protein Dependent Signaling Pathway for MOR and DOR.
References
Validating Leu-Enkephalin's Role in Pain Modulation: A Comparison of Proenkephalin Knockout and Wild-Type Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Leu-Enkephalin's role in pain modulation through the use of proenkephalin (Penk) knockout mouse models. This guide provides a comparative analysis of experimental data, detailed protocols for key nociceptive assays, and visualizations of the underlying signaling pathways.
This compound, an endogenous opioid peptide, has long been implicated in the body's natural pain-relief mechanisms.[1] To definitively establish its physiological role, researchers have utilized knockout mouse models that lack the gene for proenkephalin (Penk), the precursor protein for both Met- and this compound. This guide synthesizes findings from studies on these knockout mice to provide a clear comparison with their wild-type counterparts in the context of pain perception, offering valuable insights for the development of novel analgesic therapies.
Comparative Analysis of Nociceptive Responses
Studies utilizing proenkephalin (Penk) knockout mice have revealed a distinct phenotype in pain perception, particularly highlighting the differential roles of enkephalins in spinal versus supraspinal pain processing. The primary findings from behavioral assays are summarized below.
| Experimental Assay | Mouse Model | Key Findings | Implication |
| Hot-Plate Test | Penk Knockout (-/-) | Significantly shorter latency to paw licking or jumping compared to wild-type mice. | Indicates a hyperalgesic (increased pain sensitivity) phenotype in response to thermal stimuli processed at the supraspinal level (brain and brainstem).[1] |
| Wild-Type (+/+) | Normal latency to nociceptive responses. | Baseline pain response. | |
| Tail-Flick Test | Penk Knockout (-/-) | No significant difference in tail-flick latency compared to wild-type mice. | Suggests that enkephalins are not critical for modulating spinal reflexes to noxious thermal stimuli.[1] |
| Wild-Type (+/+) | Normal latency to tail withdrawal. | Baseline spinal reflex. |
These findings strongly suggest that endogenous enkephalins, including this compound, play a crucial role in modulating the perception of pain at higher brain centers, rather than at the level of the spinal cord reflex arc.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Hot-Plate Test
The hot-plate test is a widely used method to assess the supraspinal response to a thermal stimulus.[2]
Apparatus:
-
A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.
-
A transparent cylindrical enclosure to keep the mouse on the heated surface.
Procedure:
-
The hot-plate surface is preheated to and maintained at a constant temperature of 55 ± 0.5°C.[3]
-
A mouse is gently placed on the center of the hot plate, and the transparent enclosure is placed over it.
-
A timer is started immediately upon placement of the mouse on the hot plate.
-
The latency to the first sign of nociception is recorded. Nociceptive responses include licking of the hind paws, flicking of the hind paws, or jumping.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If the mouse does not respond within this time, it is removed from the apparatus, and the maximum time is recorded.
Tail-Flick Test
The tail-flick test is a classic assay for measuring the spinal reflex to a thermal stimulus.
Apparatus:
-
A tail-flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam).
-
A restraining tube to hold the mouse securely during the procedure.
Procedure:
-
The mouse is placed in the restraining tube, allowing its tail to be exposed.
-
The radiant heat source is focused on a specific point on the ventral surface of the tail, typically 2-3 cm from the tip.
-
The intensity of the heat source is calibrated to elicit a baseline tail-flick latency of 2-4 seconds in wild-type mice.
-
The timer is activated simultaneously with the heat source.
-
The latency to the withdrawal (flick) of the tail from the heat source is automatically or manually recorded.
-
A cut-off time of 10-15 seconds is used to prevent tissue damage.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental design, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathway in Nociception
Caption: this compound signaling pathway in a neuron.
Experimental Workflow for Comparing Knockout and Wild-Type Mice
Caption: Workflow for assessing pain perception in knockout mice.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Leu-Enkephalin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory management. Leu-Enkephalin, a naturally occurring pentapeptide with opioid effects, requires careful handling and disposal to protect both laboratory personnel and the environment. While specific disposal protocols for this compound are not extensively detailed in regulatory literature, a comprehensive approach based on general principles for peptide and pharmaceutical waste is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety practices and environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols. This compound, like many research-grade peptides, should be handled with caution, even though safety data sheets (SDS) may not classify it as a hazardous substance.[1][2] The unknown toxicological properties of many novel or modified peptides warrant a precautionary approach.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in solid (lyophilized) form or in solution. This includes:
-
Chemical safety glasses or goggles[4]
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling of powdered this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary for Disposal Planning
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Neutralize to a pH between 5 and 9 before collection. | |
| Solid Waste Container | Use dedicated, clearly labeled, leak-proof containers (e.g., HDPE). | |
| Liquid Waste Container | Use dedicated, clearly labeled, sealed containers. | |
| Record Keeping | Maintain disposal records for a minimum of two years. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe disposal of this compound waste, from segregation to final pickup.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, weighing papers, contaminated gloves, pipette tips, and vials, in a designated hazardous waste container. This container should be made of a durable material like high-density polyethylene (HDPE) and kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile), in a separate, clearly labeled, and leak-proof hazardous waste container. Do not dispose of liquid peptide waste down the drain.
-
Sharps Waste: Any sharps, such as needles or syringes used for handling this compound solutions, must be disposed of in a designated, puncture-resistant sharps container.
2. Waste Treatment (as applicable):
-
Biohazardous Waste: If this compound was used in experiments involving biological materials (e.g., cell cultures, animal models), the waste must be treated as biohazardous. This may involve initial decontamination, such as autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines.
-
Neutralization: For acidic or alkaline liquid waste containing this compound, neutralize the solution to a pH between 5 and 9 before collection. However, ensure that the neutralization process does not create any additional hazards.
3. Waste Storage:
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general lab traffic and clearly marked as a hazardous waste storage area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations. The most common method for the final disposal of pharmaceutical waste is incineration at a permitted facility.
Experimental Protocol: Accidental Spill Cleanup
In the event of an accidental spill of this compound, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Contain and Clean:
-
Solid Spills: Gently cover the spilled powder with an absorbent material to avoid creating dust. Carefully sweep the material into a designated hazardous waste container.
-
Liquid Spills: Absorb the spilled liquid with an inert absorbent material such as vermiculite or sand.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and wipe it down thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the designated hazardous waste container.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Essential Safety and Logistical Information for Handling Leu-Enkephalin
For researchers, scientists, and drug development professionals, the safe and effective handling of neuropeptides like Leu-Enkephalin is critical for both personal safety and research integrity. While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] This guide provides procedural, step-by-step guidance for handling, storage, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is fundamental to safe laboratory practice when handling this compound in both solid (lyophilized powder) and solution forms.
| PPE Category | Item | Specifications and Use | Rationale |
| Eye Protection | Safety goggles with side-shields | Required for protection against dust particles and liquid splashes.[1][2] | To prevent eye contact with the chemical. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Required for all handling procedures to avoid skin contact. Inspect gloves before use. | To prevent skin absorption and contamination. |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement to protect personal clothing and skin from contamination. | To prevent contamination of personal clothing. |
| Respiratory Protection | Suitable respirator (e.g., NIOSH-approved) | Recommended when weighing or handling the powder, or in any situation where dust or aerosol formation is possible. | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation :
-
Ensure a designated and clean workspace.
-
Confirm the availability and proper functioning of an eye-wash station and safety shower.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Solid Form (Powder) :
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
When weighing, use a balance with a draft shield to minimize air currents that could disperse the powder.
-
Avoid creating dust during handling.
-
-
Reconstitution (Preparing Solutions) :
-
Slowly add the solvent to the vial containing the lyophilized powder to avoid splashing.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.
-
-
Storage :
-
Solid Form : Keep the container tightly sealed in a cool, well-ventilated, and dry area, away from direct sunlight. For long-term storage, refer to the manufacturer's recommendations, which often specify storage at -20°C.
-
In Solution : Store aliquots in tightly sealed vials at recommended temperatures (e.g., -20°C or -80°C) to minimize degradation from repeated freeze-thaw cycles.
-
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Unused or expired this compound should be disposed of as chemical waste. Follow all federal, state, and local regulations for chemical waste disposal.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Spills :
-
Solid Spills : Gently sweep up the solid material to avoid creating dust and place it in a designated waste container.
-
Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
